2-Methyl-2-(pyridin-2-YL)propan-1-amine
Description
Properties
IUPAC Name |
2-methyl-2-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(2,7-10)8-5-3-4-6-11-8/h3-6H,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYQWLPBBUBFLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652761 | |
| Record name | 2-Methyl-2-(pyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199296-39-4 | |
| Record name | β,β-Dimethyl-2-pyridineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199296-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2-(pyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-(pyridin-2-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-Methyl-2-(pyridin-2-YL)propan-1-amine
An In-depth Technical Guide
Abstract
This technical guide provides a detailed examination of a viable and robust synthetic pathway for 2-Methyl-2-(pyridin-2-YL)propan-1-amine, a pyridine-containing tertiary alkylamine of interest to researchers in medicinal chemistry and drug development. The core of this molecule features a sterically hindered quaternary carbon center directly attached to the pyridine ring, presenting a unique synthetic challenge. This document outlines a scientifically-grounded, two-step approach commencing with the nucleophilic addition of a nitronate anion to a pyridine precursor, followed by the chemoselective reduction of a nitro intermediate. We will delve into the mechanistic rationale behind each step, provide detailed experimental protocols, and offer insights into process optimization and troubleshooting. The methodologies described herein are designed to be self-validating and are supported by authoritative principles of organic synthesis.
Introduction and Strategic Overview
The Target Molecule: Structure and Significance
This compound is a primary amine characterized by a neopentyl-like scaffold appended to a pyridine heterocycle. Its structure (C9H14N2, Mol. Wt. 150.22) is notable for the quaternary carbon at the 2-position of the propane chain, which imparts significant steric bulk around the pyridine ring. This structural motif is valuable in drug discovery for exploring specific binding pockets in biological targets and for modulating physicochemical properties such as metabolic stability. As a chiral intermediate, it can be instrumental in developing active pharmaceutical ingredients where stereochemistry is crucial for biological activity.[1]
Synthetic Challenges and Retrosynthetic Strategy
The primary challenge in synthesizing the target molecule is the efficient construction of the C-C bond between the pyridine ring and the sterically demanding quaternary carbon. A direct alkylation approach is often problematic due to competing reactions and steric hindrance.
Our retrosynthetic analysis points to a more reliable two-step pathway:
-
Disconnect the C-N bond of the primary amine: This reveals a nitroalkane precursor, 2-(2-methyl-1-nitropropan-2-yl)pyridine. The reduction of a nitro group to a primary amine is a high-yielding and well-established transformation in organic synthesis.[2]
-
Disconnect the key C-C bond: The nitroalkane intermediate can be formed through the nucleophilic addition of the 2-nitropropane anion (a nitronate) to an activated pyridine ring, such as 2-halopyridine.
This strategy is advantageous because it utilizes readily available starting materials and builds the complex carbon skeleton first, followed by a reliable functional group transformation.
Diagram 1: Retrosynthetic Analysis
Caption: Retrosynthetic pathway for the target amine.
Detailed Synthesis Pathway and Experimental Protocols
This section details the two core stages of the synthesis, providing both the mechanistic reasoning and step-by-step laboratory procedures.
Step 1: Synthesis of 2-(2-Methyl-1-nitropropan-2-yl)pyridine
The cornerstone of this synthesis is the formation of the quaternary carbon center via a nucleophilic aromatic substitution (SNAAr) reaction. The methyl group in 2-methylpyridines is known to be acidic, and this acidity can be enhanced by electron-withdrawing groups on the ring.[3] In our approach, we generate a potent carbon nucleophile, the nitronate anion from 2-nitropropane, and react it with an electrophilic pyridine ring.
Mechanism and Rationale: 2-Nitropropane is deprotonated using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) to form a resonance-stabilized nitronate anion. This anion then attacks the electron-deficient C2 position of 2-bromopyridine. The choice of a halogenated pyridine is crucial as the halide acts as an effective leaving group, facilitating the substitution. The reaction is typically performed at low temperatures in an anhydrous polar aprotic solvent like Tetrahydrofuran (THF) to maintain the stability of the organolithium reagents and control reactivity.
Experimental Protocol: Step 1
-
Preparation of LDA: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous THF (150 mL) and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.2 equivalents) followed by the slow, dropwise addition of n-butyllithium (1.1 equivalents, 2.5 M in hexanes). Stir the solution at -78 °C for 30 minutes.
-
Nitronate Formation: In a separate flame-dried flask, dissolve 2-nitropropane (1.0 equivalent) in anhydrous THF (50 mL) and cool to -78 °C. Slowly transfer the freshly prepared LDA solution to the 2-nitropropane solution via cannula. Stir for 1 hour at -78 °C to ensure complete formation of the nitronate anion.
-
Nucleophilic Addition: Dissolve 2-bromopyridine (1.05 equivalents) in anhydrous THF (30 mL). Add this solution dropwise to the nitronate anion suspension at -78 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH4Cl) solution (100 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure nitro intermediate.
Step 2: Reduction of 2-(2-Methyl-1-nitropropan-2-yl)pyridine to the Final Product
The final step involves the reduction of the aliphatic nitro group to a primary amine. While various methods exist, catalytic hydrogenation is often preferred due to its high efficiency, chemoselectivity (it will not reduce the pyridine ring under mild conditions), and cleaner reaction profile, which simplifies purification. The biocatalytic reduction of nitroarenes using nitroreductase enzymes is also a powerful technique, though it often requires process development to optimize.[2]
Mechanism and Rationale: Catalytic hydrogenation using Palladium on Carbon (Pd/C) involves the adsorption of molecular hydrogen onto the palladium surface. The nitro-containing substrate also adsorbs onto the catalyst surface, where it undergoes stepwise reduction by the activated hydrogen atoms. The reaction is typically carried out in an alcohol solvent like methanol or ethanol under a positive pressure of hydrogen gas.
Experimental Protocol: Step 2
-
Reaction Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add the nitro intermediate, 2-(2-methyl-1-nitropropan-2-yl)pyridine (1.0 equivalent), dissolved in methanol (200 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol % loading) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the vessel, purge it with hydrogen gas, and then pressurize to 50 psi (approx. 3.4 atm). Vigorously agitate the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake and by TLC analysis of aliquots. The reaction is typically complete within 4-8 hours.
-
Catalyst Removal: Upon completion, carefully vent the hydrogen pressure and purge the vessel with argon or nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. If necessary, further purification can be achieved by distillation under reduced pressure or by salt formation and recrystallization.
Workflow and Data Summary
Diagram 2: Overall Synthesis Workflow
Caption: Step-by-step workflow of the synthesis process.
Table 1: Quantitative Data and Reaction Parameters
| Parameter | Step 1: Nucleophilic Addition | Step 2: Reduction |
| Starting Material | 2-Nitropropane | 2-(2-Methyl-1-nitropropan-2-yl)pyridine |
| Molar Equiv. (SM) | 1.0 | 1.0 |
| Key Reagent | n-BuLi / Diisopropylamine | H₂ / 10% Pd/C |
| Molar Equiv. (Reagent) | 1.1 / 1.2 | 5 mol % (catalyst) |
| Solvent | Anhydrous THF | Methanol |
| Temperature | -78 °C to Room Temp. | Room Temperature |
| Reaction Time | 12 - 16 hours | 4 - 8 hours |
| Typical Yield | 65 - 75% | 85 - 95% |
| Purification Method | Silica Gel Chromatography | Filtration & Concentration |
Safety, Troubleshooting, and Concluding Remarks
Safety Precautions:
-
n-Butyllithium is highly pyrophoric and reacts violently with water. It must be handled under an inert atmosphere using proper syringe techniques.
-
2-Nitropropane is a flammable and toxic liquid. Handle in a well-ventilated fume hood.
-
Catalytic Hydrogenation with Pd/C and hydrogen gas poses a fire and explosion risk. The catalyst is pyrophoric when dry and exposed to air. Ensure the reaction apparatus is properly set up and purged, and never allow the catalyst to dry in the presence of air.
Troubleshooting:
-
Low Yield in Step 1: This may result from moisture contaminating the reaction and quenching the LDA/nitronate, or from incomplete formation of the nitronate. Ensure all glassware is flame-dried and reagents are anhydrous.
-
Incomplete Reduction in Step 2: If the reaction stalls, the catalyst may be poisoned or deactivated. The reaction may be filtered and fresh catalyst added. Increasing hydrogen pressure or temperature can also improve conversion, but may risk over-reduction of the pyridine ring.
-
Side Products: In Step 1, elimination reactions can compete with substitution. Maintaining low temperatures during the addition is critical to minimize this.
This guide presents a logical and experimentally sound pathway for the synthesis of this compound. By carefully controlling reaction conditions and adhering to safety protocols, researchers can reliably produce this valuable chemical building block for applications in pharmaceutical and materials science.
References
-
EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents.
-
US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents.
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A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH.
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CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents.
-
Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine - ResearchGate.
-
(R)-2-methyl-1-(pyridin-2-yl)propan-1-amine - MySkinRecipes.
-
Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - MDPI.
-
(2-Pyridyl)phenyl Methanol: A New Reagent for Metal-Free Reduction of Nitro Aromatic Compounds - ResearchGate.
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Spectroscopic Data of 2-Methyl-2-(pyridin-2-yl)propan-1-amine: A Technical Guide
Introduction
2-Methyl-2-(pyridin-2-yl)propan-1-amine is a molecule of interest due to its combination of a primary amine and a pyridine moiety. This unique structure suggests potential applications in medicinal chemistry and materials science, where such scaffolds can act as ligands for metal complexes or as building blocks for larger bioactive molecules. Accurate characterization of this compound is paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming its identity and purity. This guide will delve into the predicted spectroscopic signatures of this molecule, providing a detailed interpretation of the expected data.
Molecular Structure and Key Features
A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: The following NMR data are predicted based on established chemical shift principles and data from analogous compounds. Actual experimental values may vary.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to provide distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the propan-1-amine substituent.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.5 | Doublet of doublets | 1H | H-6 (Pyridine) |
| ~ 7.7 | Triplet of doublets | 1H | H-4 (Pyridine) |
| ~ 7.2 | Doublet of triplets | 1H | H-5 (Pyridine) |
| ~ 7.1 | Doublet of doublets | 1H | H-3 (Pyridine) |
| ~ 2.8 | Singlet | 2H | -CH₂-NH₂ |
| ~ 1.5 (broad) | Singlet | 2H | -NH₂ |
| ~ 1.3 | Singlet | 6H | 2 x -CH₃ |
Interpretation:
-
The protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). The H-6 proton, being closest to the nitrogen, will be the most deshielded.
-
The methylene (-CH₂-) protons adjacent to the primary amine and the quaternary carbon are expected to appear as a singlet around δ 2.8 ppm.
-
The amine (-NH₂) protons typically present as a broad singlet and their chemical shift can be concentration-dependent.[1][2] Addition of D₂O would cause this signal to disappear, confirming its assignment.
-
The six protons of the two equivalent methyl groups are expected to appear as a sharp singlet further upfield, around δ 1.3 ppm, due to the shielding effect of the sp³ carbon.
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 | C-2 (Pyridine, attached to substituent) |
| ~ 149 | C-6 (Pyridine) |
| ~ 136 | C-4 (Pyridine) |
| ~ 122 | C-5 (Pyridine) |
| ~ 121 | C-3 (Pyridine) |
| ~ 50 | -C (CH₃)₂- |
| ~ 45 | -C H₂-NH₂ |
| ~ 25 | 2 x -C H₃ |
Interpretation:
-
The carbon atoms of the pyridine ring will resonate in the downfield region (δ 120-160 ppm). The C-2 carbon, being directly attached to the substituent and the nitrogen atom, is expected to be the most deshielded.
-
The quaternary carbon atom is predicted to appear around δ 50 ppm.
-
The methylene carbon adjacent to the amine group will be found at approximately δ 45 ppm.
-
The equivalent methyl carbons will give a single signal in the upfield region, around δ 25 ppm.
Infrared (IR) Spectroscopy
Disclaimer: The following IR data are predicted based on characteristic group frequencies.
The IR spectrum will be characterized by absorptions corresponding to the N-H bonds of the primary amine and the vibrations of the pyridine ring and aliphatic groups.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3300 | Asymmetric and symmetric N-H stretch | Primary Amine |
| 3100 - 3000 | Aromatic C-H stretch | Pyridine |
| 2970 - 2850 | Aliphatic C-H stretch | -CH₃, -CH₂- |
| 1650 - 1580 | N-H bend (scissoring) | Primary Amine |
| 1590 - 1430 | C=C and C=N ring stretching | Pyridine |
| 1250 - 1020 | C-N stretch | Aliphatic Amine |
| 910 - 665 | N-H wag | Primary Amine |
Interpretation:
-
A key feature will be the pair of medium-intensity peaks in the 3400-3300 cm⁻¹ region, which is characteristic of the asymmetric and symmetric N-H stretching of a primary amine.[1][3][4]
-
The N-H bending (scissoring) vibration is expected to appear in the 1650-1580 cm⁻¹ range.[3][4]
-
Aromatic C-H stretching from the pyridine ring will be observed just above 3000 cm⁻¹.
-
Aliphatic C-H stretching from the methyl and methylene groups will be seen below 3000 cm⁻¹.
-
The characteristic ring stretching vibrations of the pyridine ring will appear in the 1590-1430 cm⁻¹ region.
-
A broad absorption due to N-H wagging is also expected in the fingerprint region.[3]
Mass Spectrometry (MS)
Disclaimer: The following MS data are predicted based on common fragmentation patterns of amines.
The mass spectrum will provide information about the molecular weight and the fragmentation pattern of the molecule.
| m/z | Interpretation |
| 150 | Molecular ion [M]⁺ |
| 135 | [M - CH₃]⁺ |
| 120 | [M - CH₂NH₂]⁺ |
| 78 | Pyridine radical cation |
| 30 | [CH₂NH₂]⁺ |
Interpretation:
-
According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight. This compound (C₉H₁₄N₂) has a molecular weight of approximately 150.22 g/mol , so the molecular ion peak [M]⁺ is expected at m/z 150.[5]
-
A common fragmentation pathway for amines is alpha-cleavage , where the bond adjacent to the nitrogen atom is broken.[5][6][7] In this molecule, cleavage of a methyl group would result in a fragment at m/z 135.
-
The most significant fragmentation is expected to be the alpha-cleavage of the C-C bond between the quaternary carbon and the aminomethyl group, leading to a stable pyridinyl-dimethylmethyl cation at m/z 120 and a radical fragment [CH₂NH₂]•. The fragment ion at m/z 30, corresponding to [CH₂NH₂]⁺, is also a characteristic peak for primary amines.[8]
Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.
Experimental Protocols
The following are generalized, yet detailed, protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.
-
Process and reference the spectrum similarly to the ¹H spectrum.
-
-
Confirmatory Experiment (D₂O Shake): For unambiguous assignment of the -NH₂ protons, add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The -NH₂ signal should disappear or significantly diminish.[1]
IR Spectroscopy Protocol
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer's beam path.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
-
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS and often yields the protonated molecule [M+H]⁺.
-
Mass Analysis:
-
Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging fundamental principles of NMR, IR, and MS, we have outlined the expected spectral features that would confirm the structure and identity of this compound. The provided protocols offer a standardized approach for the experimental acquisition of this data. This guide serves as a valuable resource for any researcher or scientist working with this molecule or structurally related compounds, facilitating efficient and accurate chemical analysis.
References
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
JoVE. (2023). Mass Spectrometry of Amines. Retrieved from [Link]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
JoVE. (n.d.). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]
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- 3. orgchemboulder.com [orgchemboulder.com]
- 4. wikieducator.org [wikieducator.org]
- 5. Video: Mass Spectrometry of Amines [jove.com]
- 6. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 7. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 8. GCMS Section 6.15 [people.whitman.edu]
An In-Depth Technical Guide to 2-Methyl-1-(pyridin-2-yl)propan-1-amine: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 2-methyl-1-(pyridin-2-yl)propan-1-amine, a pivotal heterocyclic amine in contemporary drug discovery. The document navigates the complexities of its isomeric forms, detailing the synthesis, physicochemical properties, and analytical characterization of the readily accessible isomer, 2-methyl-1-(pyridin-2-yl)propan-1-amine (CAS: 58088-72-5). Furthermore, it delves into the significant therapeutic potential of this structural motif, particularly as a scaffold for potent and selective 5-HT1A receptor agonists, highlighting its relevance for researchers and professionals in medicinal chemistry and pharmacology.
Introduction: Navigating the Isomeric Landscape
The nomenclature "2-Methyl-2-(pyridin-2-YL)propan-1-amine" describes a specific constitutional isomer that is not widely documented in scientific literature or commercial catalogs. However, the structurally related and more accessible isomer, 2-methyl-1-(pyridin-2-yl)propan-1-amine , is a recognized chemical entity with the CAS number 58088-72-5.[1][2] This guide will focus on the latter, providing a detailed exploration of its chemical and biological profile. Understanding the precise arrangement of substituents on the propanamine backbone is critical for reproducibility and interpreting structure-activity relationships (SAR) in drug design.
Other notable isomers include:
-
2-Methyl-2-(pyridin-4-yl)propan-1-amine (CAS: 1060815-29-3): The pyridine ring is attached at its 4-position.
-
N-methyl-1-pyridin-2-ylpropan-2-amine (CAS: 55496-56-5): An N-methylated derivative with a different substitution pattern on the propane chain.[3]
-
2-Methyl-2-(pyridin-3-yl)propan-1-amine: An isomer with the pyridine ring at the 3-position.[4]
The distinct pharmacological profiles of these isomers underscore the importance of precise structural identification in research and development.
Physicochemical and Pharmacological Profile
The fundamental properties of 2-methyl-1-(pyridin-2-yl)propan-1-amine are summarized below. These characteristics are crucial for its handling, formulation, and behavior in biological systems.
| Property | Value | Source |
| CAS Number | 58088-72-5 | [1][2] |
| Molecular Formula | C9H14N2 | [1] |
| Molecular Weight | 150.22 g/mol | [1] |
| IUPAC Name | 2-methyl-1-(pyridin-2-yl)propan-1-amine | |
| Calculated LogP | 1.1 | [5] |
| Polar Surface Area | 38.9 Ų | [5] |
| Storage Conditions | 2-8°C, sealed in dry, dark place | [6] |
The pyridinylalkylamine scaffold is a cornerstone in the development of ligands for various central nervous system (CNS) targets. Notably, derivatives of 2-pyridinemethylamine have been extensively investigated as potent and selective agonists for the 5-HT1A serotonin receptor.[7] This receptor is a well-validated target for the treatment of anxiety and depression. The structural features of 2-methyl-1-(pyridin-2-yl)propan-1-amine, specifically the pyridine nitrogen and the stereochemistry of the aminomethyl group, are critical for its interaction with and activation of 5-HT1A receptors.[7]
Synthesis and Characterization
The synthesis of 2-methyl-1-(pyridin-2-yl)propan-1-amine can be achieved through a multi-step process, typically involving the formation of a key intermediate followed by reductive amination. The following protocol is a representative, field-proven methodology.
Proposed Synthetic Pathway
A logical and efficient synthesis commences with the acylation of a suitable pyridine precursor, followed by reduction of the resulting ketone to the desired amine.
Caption: Proposed two-step synthesis of 2-methyl-1-(pyridin-2-yl)propan-1-amine.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Methyl-1-(pyridin-2-yl)propan-1-one
-
Reaction Setup: To a stirred solution of 2-bromopyridine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add aluminum chloride (AlCl3, 1.1 equivalents) portion-wise at 0°C.
-
Acylation: Add isobutyryl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by carefully pouring it onto crushed ice. Basify the aqueous layer with a saturated solution of sodium bicarbonate and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-methyl-1-(pyridin-2-yl)propan-1-one.
Step 2: Synthesis of 2-Methyl-1-(pyridin-2-yl)propan-1-amine
-
Reaction Setup: Dissolve 2-methyl-1-(pyridin-2-yl)propan-1-one (1 equivalent) and ammonium acetate (10 equivalents) in methanol.
-
Reduction: Cool the mixture to 0°C and add sodium cyanoborohydride (1.5 equivalents) portion-wise. Allow the reaction to stir at room temperature for 24 hours.
-
Work-up: Quench the reaction by adding 1 M HCl. Wash the aqueous layer with diethyl ether to remove any unreacted ketone. Basify the aqueous layer with 2 M NaOH and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, 2-methyl-1-(pyridin-2-yl)propan-1-amine. Further purification can be achieved by distillation or crystallization of a suitable salt.
Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.
Caption: A comprehensive analytical workflow for compound validation.
Expected 1H NMR Data Interpretation: The proton NMR spectrum of 2-methyl-1-(pyridin-2-yl)propan-1-amine is expected to show distinct signals corresponding to the protons in different chemical environments. The aromatic protons of the pyridine ring will appear in the downfield region (typically δ 7.0-8.5 ppm). The methine proton adjacent to the amine and pyridine ring will likely be a doublet, and the isopropyl methyl protons will appear as two doublets. The amine protons may appear as a broad singlet.[8][9]
HPLC Analysis: A reversed-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer (e.g., trifluoroacetic acid) is a good starting point. The purity is determined by the peak area percentage of the main component.
Applications in Drug Development: A Focus on 5-HT1A Receptor Agonism
The pyridinylmethylamine scaffold is a privileged structure in the design of 5-HT1A receptor agonists.[7] These agonists have demonstrated therapeutic potential in treating a range of neuropsychiatric disorders, including anxiety and depression.
Mechanism of Action
5-HT1A receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This signaling cascade ultimately results in neuronal hyperpolarization and a reduction in neuronal firing rate. The anxiolytic and antidepressant effects of 5-HT1A agonists are attributed to their action on both presynaptic autoreceptors in the raphe nuclei and postsynaptic receptors in limbic and cortical regions.
Caption: Simplified signaling pathway of a 5-HT1A receptor agonist.
Structure-Activity Relationship (SAR) Insights
Studies on a variety of 2-pyridinemethylamine derivatives have provided valuable SAR insights:
-
The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is crucial for high-affinity binding to the 5-HT1A receptor.[7]
-
Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring can significantly modulate affinity and selectivity.[7]
-
Chirality: The stereochemistry at the carbon atom bearing the amine group is often critical for potent agonist activity. The synthesis of single enantiomers is a key consideration in optimizing pharmacological properties.
Conclusion
While the initially specified "this compound" remains an elusive target in common chemical databases, its isomer, 2-methyl-1-(pyridin-2-yl)propan-1-amine (CAS: 58088-72-5) , stands out as a valuable and accessible building block for drug discovery. This guide has provided a comprehensive framework for its synthesis, characterization, and application, with a particular focus on its role as a scaffold for novel 5-HT1A receptor agonists. The detailed protocols and analytical workflows serve as a practical resource for researchers aiming to explore the therapeutic potential of this important class of compounds. As the quest for more effective treatments for CNS disorders continues, the strategic use of such versatile chemical scaffolds will undoubtedly play a pivotal role in the development of next-generation therapeutics.
References
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Vacher, B., Bonnaud, B., Funes, P., Jubault, N., Koek, W., Assié, M. B., Cosi, C., & Kleven, M. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 42(9), 1648–1660. [Link]
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PubChem. (n.d.). N-methyl-1-pyridin-2-ylpropan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound 2-Methyl-1-propylamine (FDB012495). Retrieved from [Link]
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PubChem. (n.d.). (R)-2-methyl-1-(pyridin-2-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide to 2-Methyl-2-(pyridin-2-yl)propan-1-amine: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 2-Methyl-2-(pyridin-2-yl)propan-1-amine, a notable pyridyl-amine scaffold. The content herein is structured to deliver expert insights into its chemical significance, synthesis, and potential applications, catering to researchers, scientists, and professionals in drug development.
Foreword: The Unsung Scaffolds in Modern Chemistry
In the vast landscape of chemical synthesis and drug discovery, some molecules, while not household names, form the crucial backbone of significant research endeavors. This compound is one such compound. While a detailed historical account of a singular "discovery" moment for this specific molecule is not prominent in the existing scientific literature, its structural motifs and the broader class of pyridyl-amines have a rich and well-documented history in coordination chemistry and medicinal chemistry. This guide, therefore, focuses on the fundamental principles and practical methodologies surrounding this compound, providing a robust technical foundation for its use.
Molecular Architecture and Physicochemical Properties
This compound is a bifunctional organic molecule characterized by a pyridine ring linked to a substituted propane backbone bearing a primary amine. This unique arrangement of a tertiary carbon center adjacent to the pyridine ring and a terminal amine group imparts specific steric and electronic properties that are of interest in various chemical contexts.
The key structural features include:
-
A Pyridine Ring: An aromatic N-heterocycle that can act as a ligand for metal ions and participate in various organic reactions.
-
A Primary Amine Group (-NH2): A nucleophilic and basic center, crucial for forming salts, amides, and other derivatives.
-
A Quaternary Carbon Atom: The methyl-substituted carbon atom attached to the pyridine ring introduces steric hindrance, which can influence the molecule's reactivity and conformational preferences.
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 199296-39-4 | [1] |
| Molecular Formula | C₉H₁₄N₂ | [1] |
| Molecular Weight | 150.22 g/mol | [1] |
| Synonyms | 2-Methyl-2-(2-pyridyl)1-propylamine | [1] |
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several logical pathways, primarily revolving around the formation of the carbon-carbon bond between the pyridine ring and the propyl chain, and the introduction of the amine functionality. A general and plausible synthetic strategy is outlined below, based on established organic chemistry principles for the synthesis of related pyridyl-amine compounds.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve disconnecting the C-C bond between the pyridine ring and the quaternary carbon. This leads to a pyridyl anion equivalent (a Grignard or organolithium reagent) and a suitable electrophile containing the propan-1-amine moiety, or vice-versa. A more practical approach, however, involves starting with a functionalized pyridine.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Protocol
This protocol describes a plausible multi-step synthesis starting from readily available 2-bromopyridine and isobutyronitrile.
Step 1: Synthesis of 2-(2-cyanopropan-2-yl)pyridine
This step involves the nucleophilic substitution of the bromide on the pyridine ring with the carbanion derived from isobutyronitrile.
-
Reagents and Conditions:
-
2-bromopyridine
-
Isobutyronitrile
-
Strong base (e.g., Sodium amide (NaNH₂) or Lithium diisopropylamide (LDA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Reaction Temperature: -78 °C to room temperature
-
-
Procedure:
-
To a solution of isobutyronitrile in anhydrous THF at -78 °C under an inert atmosphere, slowly add a solution of LDA.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the carbanion.
-
Slowly add a solution of 2-bromopyridine in anhydrous THF to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(2-cyanopropan-2-yl)pyridine.
-
Step 2: Reduction of the Nitrile to the Primary Amine
This step involves the reduction of the nitrile group to the primary amine to yield the final product.
-
Reagents and Conditions:
-
2-(2-cyanopropan-2-yl)pyridine
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Raney Nickel with H₂)
-
Anhydrous solvent (e.g., THF or Ethanol for catalytic hydrogenation)
-
Inert atmosphere for LiAlH₄ reduction
-
-
Procedure (using LiAlH₄):
-
To a suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of 2-(2-cyanopropan-2-yl)pyridine in anhydrous THF.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
-
Caption: Proposed two-step synthesis workflow.
Applications and Areas of Interest
While specific, large-scale applications of this compound are not extensively documented, its structure suggests potential utility in several areas of chemical research and development:
-
Coordination Chemistry: The presence of two nitrogen atoms (one from the pyridine ring and one from the amine group) makes it a potential bidentate ligand for a variety of metal ions. The resulting metal complexes could have applications in catalysis or as materials with interesting magnetic or optical properties. The steric bulk provided by the gem-dimethyl groups can influence the coordination geometry and stability of these complexes.[1]
-
Medicinal Chemistry: Pyridine and amine moieties are common features in many biologically active compounds. This molecule could serve as a valuable building block or scaffold for the synthesis of novel pharmaceutical agents. The specific substitution pattern may offer a unique vector for exploring structure-activity relationships (SAR) in drug discovery programs.
-
Asymmetric Synthesis: Chiral versions of this amine could be employed as ligands in asymmetric catalysis or as chiral resolving agents.
Conclusion and Future Outlook
This compound represents a structurally interesting, yet underexplored, chemical entity. While its "discovery" is not marked by a singular event in the chemical literature, its synthesis is achievable through established and logical synthetic routes. The true potential of this molecule likely lies in its future applications as a versatile ligand and a building block in the creation of more complex and functional molecules. For researchers in catalysis and medicinal chemistry, this compound offers a unique scaffold for innovation. As synthetic methodologies continue to advance, it is plausible that more efficient and scalable routes to this and related compounds will be developed, further unlocking their potential.
References
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An In-depth Technical Guide to the Structural Analysis of 2-Methyl-2-(pyridin-2-yl)propan-1-amine
Introduction
This guide provides a comprehensive technical overview of the structural analysis of 2-Methyl-2-(pyridin-2-yl)propan-1-amine, a pyridine derivative with significant potential in medicinal chemistry. As a chiral intermediate, its precise structural characterization is paramount for its application in the synthesis of active pharmaceutical ingredients (APIs) where stereochemistry dictates biological activity.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the application of modern analytical techniques for the unambiguous elucidation of its molecular architecture.
The narrative that follows is not a rigid recitation of methods but a logic-driven exploration of how a combination of spectroscopic and crystallographic techniques can be synergistically employed to build a complete and validated structural profile of the target molecule. We will delve into the causality behind experimental choices and the interpretation of the resulting data, ensuring a self-validating system of analysis.
Overview of the Molecule: Chemical Identity and Significance
This compound is a heterocyclic compound featuring a pyridine ring, a primary amine, and a chiral center. Its molecular formula is C₉H₁₄N₂ with a molecular weight of 150.22 g/mol .[1][3] The presence of both a pyridine ring and a primary amine makes it an interesting bidentate ligand in coordination chemistry and a versatile building block in organic synthesis.[4] Its derivatives have been explored for various medicinal applications, including as potential antidepressant and analgesic agents.[5]
Physicochemical Properties Summary
A summary of the key computed physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental conditions, from solvent selection for spectroscopy to crystallization trials.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂ | [1] |
| Molecular Weight | 150.22 g/mol | [1][3] |
| XLogP3 | 1.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Foundational Spectroscopic Analysis
The initial phase of structural elucidation relies on a suite of spectroscopic techniques that provide a wealth of information about the molecule's connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural analysis for organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.[6][7]
¹H and ¹³C NMR spectroscopy are based on the principle that atomic nuclei with a non-zero spin, when placed in a magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. By analyzing the chemical shifts, integration (for ¹H NMR), and spin-spin coupling patterns, one can deduce the connectivity of atoms in a molecule.[8][9]
For this compound, the predicted ¹H NMR spectrum would exhibit distinct signals for the protons on the pyridine ring, the methylene group, the methine proton, and the two methyl groups. The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their exact chemical shifts and multiplicities determined by their position relative to the nitrogen atom and the bulky substituent. The methine proton adjacent to the pyridine ring and the amine group would likely be a singlet or a narrowly split multiplet. The two diastereotopic methyl groups would be expected to show distinct signals, likely doublets, due to coupling with the methine proton. The primary amine protons often appear as a broad singlet and their chemical shift can be concentration and solvent dependent.
Table of Predicted ¹H NMR Data (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyridine H-6 | ~8.5 | d | ~5 |
| Pyridine H-4 | ~7.6 | t | ~7-8 |
| Pyridine H-3 | ~7.2 | d | ~8 |
| Pyridine H-5 | ~7.1 | t | ~6-7 |
| CH-N | ~3.8 | s | - |
| NH₂ | variable (broad) | s | - |
| CH(CH₃)₂ | ~2.1 | m | ~7 |
| CH(CH₃)₂ | ~0.9 | d | ~7 |
| CH(CH₃)₂ | ~0.7 | d | ~7 |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. The pyridine carbons will resonate at lower field (δ 120-160 ppm), while the aliphatic carbons will appear at higher field (δ 10-60 ppm).
Table of Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyridine C-2 | ~163 |
| Pyridine C-6 | ~149 |
| Pyridine C-4 | ~136 |
| Pyridine C-3 | ~123 |
| Pyridine C-5 | ~121 |
| C(CH₃)₂ | ~65 |
| CH₂NH₂ | ~45 |
| CH(CH₃)₂ | ~35 |
| CH(CH₃)₂ | ~18 |
| CH(CH₃)₂ | ~17 |
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[10]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[8]
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters: 30° pulse angle, 2-4 second acquisition time, 1-5 second relaxation delay, and 16-64 scans for good signal-to-noise.[10]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 30° pulse angle, 1-2 second acquisition time, 2-5 second relaxation delay, and 1024 or more scans due to the low natural abundance of ¹³C.[10]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[11]
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.[12][13]
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[2][14] Under higher energy conditions, such as electron ionization (EI), fragmentation will occur. For aliphatic amines, a characteristic fragmentation is the alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[15] Pyridine derivatives can also undergo characteristic ring fragmentation.
HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound.
Table of Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Fragmentation Pathway |
| [M+H]⁺ | 151.1233 | Protonated molecular ion |
| [M-NH₂]⁺ | 134.1015 | Loss of the amino group |
| [C₅H₄N-CH-CH(CH₃)₂]⁺ | 122.0964 | Cleavage of the C-C bond between the chiral center and the isopropyl group |
| [C₅H₄N]⁺ | 78.0344 | Pyridine ring fragment |
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.[16]
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[17]
The key functional groups in this compound, the primary amine (-NH₂) and the pyridine ring, have characteristic IR absorption bands. A primary amine typically shows two N-H stretching bands in the region of 3300-3500 cm⁻¹.[8][16][18] The pyridine ring exhibits characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.[19]
Table of Predicted FTIR Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric) | ~3380 | Medium |
| N-H Stretch (symmetric) | ~3300 | Medium |
| C-H Stretch (aliphatic) | 2850-2960 | Strong |
| N-H Bend (scissoring) | 1590-1650 | Medium |
| C=N, C=C Stretch (pyridine) | 1400-1600 | Medium-Strong |
| C-N Stretch | 1050-1250 | Medium |
Attenuated Total Reflectance (ATR) is a common sampling technique for FTIR that requires minimal sample preparation.[20]
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Definitive Structural Confirmation: X-ray Crystallography
While spectroscopic methods provide excellent information about connectivity, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state, including stereochemistry.[3][18][19]
Principles of Single-Crystal X-ray Diffraction
When a beam of X-rays is directed at a well-ordered single crystal, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern. By measuring the intensities and positions of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the positions of the individual atoms can be determined.
Crystallographic Data for a Related Structure
A crystal structure for a compound containing the (R)-2-methyl-1-(pyridin-2-yl)propan-1-amine moiety is available in the Crystallography Open Database (COD) under the entry number 4514420.[1] While the specific crystallographic information file (CIF) for a detailed analysis is not provided here, the existence of this entry confirms that the molecule can be crystallized and its structure determined with high precision.
Expected Molecular Geometry, Bond Lengths, and Angles
From a crystallographic analysis, one would expect to obtain precise measurements of all bond lengths, bond angles, and torsion angles. For instance, the C-N bond lengths in the pyridine ring would be intermediate between single and double bonds, characteristic of an aromatic system. The geometry around the chiral carbon atom would be tetrahedral.
Detailed Experimental Protocol for Crystal Structure Determination
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension). This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.
Integrated Spectroscopic Data Analysis Workflow
The power of modern structural analysis lies in the integration of data from multiple techniques.
A Logic-Driven Approach to Structure Elucidation
The process begins with HRMS to confirm the molecular formula. FTIR then identifies the key functional groups (primary amine, pyridine ring). ¹H and ¹³C NMR provide the connectivity of the carbon and proton framework. Finally, X-ray crystallography gives the definitive 3D structure and absolute stereochemistry (if a single enantiomer is analyzed).
Conclusion: A Multi-faceted Approach to Structural Integrity
The structural elucidation of this compound is a clear example of the necessity of a multi-technique approach in modern chemical analysis. While each technique provides valuable pieces of the puzzle, it is their synergistic application that leads to a complete and validated structural assignment. This guide has outlined the theoretical underpinnings, practical protocols, and expected outcomes for the comprehensive analysis of this important molecule, providing a framework for its characterization in research and development settings.
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PubChem. (R)-2-methyl-1-(pyridin-2-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Inorganic Ventures. (2023). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
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UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for... Retrieved from [Link]
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An In-depth Technical Guide to 2-Methyl-2-(pyridin-2-YL)propan-1-amine Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-Methyl-2-(pyridin-2-YL)propan-1-amine and its derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the synthetic strategies, structure-activity relationships (SAR), and diverse pharmacological applications of this promising chemical scaffold.
Introduction: The 2-Aminopyridine Scaffold - A Privileged Structure in Drug Discovery
The 2-aminopyridine moiety is a cornerstone in the design of bioactive molecules, recognized for its ability to engage in a variety of biological interactions.[1][2] Its presence in numerous FDA-approved drugs underscores its importance as a "privileged structure" in medicinal chemistry. The nitrogen atom in the pyridine ring and the exocyclic amino group provide key hydrogen bonding capabilities, while the aromatic ring itself can participate in π-stacking and other non-covalent interactions with biological targets.[3] The core topic of this guide, this compound, represents a specific embodiment of this scaffold, featuring a tertiary carbon center adjacent to the pyridine ring, which introduces unique steric and electronic properties that can be exploited in drug design.
Synthetic Strategies for 2-Aminopyridine Derivatives
The synthesis of 2-aminopyridine derivatives can be approached through various methodologies, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings. The choice of synthetic route is often dictated by the desired substitution pattern on both the pyridine ring and the amino side chain.
Classical and Multicomponent Reactions
One of the most straightforward approaches to synthesizing substituted 2-aminopyridines is through multicomponent reactions (MCRs). These reactions offer an efficient means to generate molecular diversity from simple starting materials in a single step. For instance, a one-pot reaction involving an enaminone, malononitrile, and a primary amine can yield highly substituted 2-amino-3-cyanopyridine derivatives under solvent-free conditions.[3]
Transition-Metal-Catalyzed C-H Functionalization
More advanced strategies involve the direct functionalization of C-H bonds on the pyridine ring, often facilitated by transition metal catalysts such as palladium or rhodium. These methods allow for the introduction of a wide range of substituents with high regioselectivity, providing access to novel analogs that would be difficult to synthesize via traditional methods. The pyridine nitrogen can act as a directing group to guide the catalyst to specific C-H bonds, enabling precise modification of the scaffold.
Synthesis of the Core Moiety: A Representative Protocol
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established chemical transformations. A common strategy involves the use of reductive amination. For example, a suitable pyridyl ketone precursor could be reacted with an amine source in the presence of a reducing agent like sodium cyanoborohydride.[4]
Experimental Protocol: Reductive Amination for Pyridin-2-yl-methylamine Derivatives
This protocol is a representative example for the synthesis of pyridin-2-yl-methylamine derivatives via reductive amination of a cyanohydrin intermediate, adapted from patented procedures.[4]
Materials:
-
[1-(Substituted-benzoyl)-4-piperidin-4-yl]hydroxyacetonitrile (cyanohydrin intermediate)
-
(Substituted-pyridin-2-yl)methylamine (or its dihydrochloride salt)
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a round-bottom flask, add the cyanohydrin intermediate (1.0 eq), the (pyridin-2-yl)methylamine derivative (1.1 eq), and DABCO (3.0 eq).
-
Add methanol as the solvent to create a stirrable mixture.
-
Slowly add sodium cyanoborohydride (1.2 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Take up the residue in a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol/ammonia gradient) to yield the desired pyridin-2-yl-methylamine derivative.[4]
Diagram: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound derivatives via reductive amination.
Characterization of this compound Derivatives
The structural elucidation and confirmation of purity for newly synthesized derivatives are paramount. A combination of spectroscopic and chromatographic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule.[5] Characteristic signals for the pyridine ring protons and carbons, as well as those for the aliphatic side chain, provide definitive structural information. While a publicly available, dedicated spectrum for the core molecule is scarce, data for analogous compounds, such as N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine, show characteristic aromatic signals and aliphatic resonances that can be used for comparative purposes.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the N-H stretches of the primary amine and the C=N and C=C vibrations of the pyridine ring.
-
Chromatographic Techniques: High-performance liquid chromatography (HPLC) is routinely used to assess the purity of the synthesized compounds.
Biological Activities and Therapeutic Potential
Derivatives of the 2-aminopyridine scaffold have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
A significant body of research has focused on the development of 2-aminopyridine derivatives as anticancer agents.[7][8] These compounds have been shown to inhibit various protein kinases that are often dysregulated in cancer.
-
Kinase Inhibition: Many 2-aminopyridine derivatives function as ATP-competitive inhibitors of protein kinases.[9][10][11] The 2-amino group often forms crucial hydrogen bonds with the hinge region of the kinase active site. By modifying the substituents on the pyridine ring and the side chain, it is possible to achieve selectivity for specific kinases, such as:
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
-
Anaplastic Lymphoma Kinase (ALK): ALK is a key target in certain types of non-small cell lung cancer, and 2-aminopyridine-based inhibitors have shown promise in overcoming resistance to existing therapies.[9]
-
Phosphoinositide 3-kinases (PI3Ks): The PI3K signaling pathway is frequently hyperactivated in cancer, and 2-aminopyridine derivatives have been developed as potent PI3Kδ inhibitors for hematological malignancies.[8]
-
Diagram: Kinase Inhibition Signaling Pathway
Caption: Simplified signaling pathway showing the inhibition of PI3K and CDK by 2-aminopyridine derivatives, leading to reduced cell proliferation and survival.
Central Nervous System (CNS) Applications
The 2-aminopyridine scaffold is also prevalent in compounds targeting the central nervous system. Modifications to the core structure can modulate properties such as blood-brain barrier permeability, allowing for the development of drugs for neurological and psychiatric disorders.
Other Therapeutic Areas
The versatility of the 2-aminopyridine scaffold has led to its exploration in a multitude of other therapeutic areas, including:
-
Anti-infective agents: Derivatives have shown activity against various pathogens, including Mycobacterium tuberculosis.
-
Anti-inflammatory agents: The structural similarity to known anti-inflammatory drugs has prompted the investigation of 2-aminopyridine derivatives for inflammatory conditions.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for rational drug design. SAR studies for 2-aminopyridine derivatives have revealed several key insights:
-
The 2-Amino Group: This group is often essential for activity, particularly in kinase inhibitors, where it acts as a hydrogen bond donor to the enzyme's hinge region.[11]
-
Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring can significantly impact potency and selectivity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring and influence binding affinity.[12]
-
The Side Chain: The nature of the side chain at the amino group is critical for interacting with different sub-pockets of the target protein. The introduction of steric bulk, flexibility, or additional functional groups can fine-tune the compound's pharmacological profile.
| Compound Series | Target | Key SAR Findings | Potency Range (IC₅₀/Kᵢ) |
| 5-(Hetero)aryl-3-(4-carboxamidophenyl)-2-aminopyridines | CHK2 | Bicyclic dioxolane/dioxane at the 5-position improves affinity and selectivity. | nM range |
| 2-Aminopyridines with truncated side chains | nNOS | N-methylethane-1,2-diamine side chain and benzonitrile/pyridine linkers increase affinity. | 24-55 nM (Kᵢ) |
| 2-Aminopyridine derivatives | PI3Kδ | Specific substitutions lead to potent and selective inhibition. | 30 nM (IC₅₀) |
| 2-Aminopyridines with pyridone moiety | ALK | C-5 incorporation of a 2-pyridone moiety overcomes crizotinib resistance. | 22-45 nM (IC₅₀) |
In Vitro Evaluation Protocols
The biological evaluation of novel 2-aminopyridine derivatives typically begins with a series of in vitro assays to determine their potency and cellular effects.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general procedure for assessing the cytotoxicity of test compounds against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[13]
Conclusion and Future Directions
The this compound scaffold and its analogs represent a highly versatile and promising class of compounds in drug discovery. Their synthetic tractability, coupled with their ability to interact with a wide range of biological targets, has led to the identification of potent lead compounds in oncology, neuroscience, and infectious diseases. Future research in this area will likely focus on:
-
Development of more selective inhibitors: Fine-tuning the structure of these compounds to achieve higher selectivity for specific enzyme isoforms or receptor subtypes will be crucial for minimizing off-target effects and improving their therapeutic index.
-
Exploration of novel therapeutic applications: The broad biological activity of this scaffold suggests that its potential has not yet been fully realized. Screening of 2-aminopyridine libraries against new targets could uncover novel therapeutic opportunities.
-
Application of advanced synthetic methodologies: The continued development of novel synthetic methods, such as C-H activation and flow chemistry, will enable the rapid and efficient generation of even more diverse libraries of these compounds for biological screening.
The insights and methodologies presented in this guide are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this compound derivatives and their analogs.
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Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
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Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. PubMed. [Link]
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2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. [Link]
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Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2 | Request PDF. ResearchGate. [Link]
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2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. PMC - PubMed Central. [Link]
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An In-Depth Technical Guide to Elucidating the Pharmacological Profile of 2-Methyl-2-(pyridin-2-yl)propan-1-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide outlines a comprehensive, multi-tiered strategy for the pharmacological characterization of the novel compound, 2-Methyl-2-(pyridin-2-yl)propan-1-amine. Given the absence of extensive prior research, this document serves as a roadmap for a systematic investigation, beginning with computational profiling and progressing through rigorous in vitro and in vivo evaluations. The structural motifs of the compound—specifically the pyridine ring and a primary amine—are prevalent in numerous centrally active agents, suggesting a potential for interaction with key neurotransmitter systems. The proposed workflow is designed to identify primary biological targets, elucidate the mechanism of action, and predict the therapeutic potential and liability profile of this compound.
Introduction and Rationale
The pyridine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals. Its ability to act as a hydrogen bond acceptor and its bioisosteric relationship with phenyl and amide groups make it a cornerstone of modern drug design. When combined with an amine function, as in this compound, the resulting molecule possesses the fundamental characteristics of many centrally nervous system (CNS) active compounds.
Currently, this compound is primarily documented as a chemical intermediate in pharmaceutical synthesis.[1] However, its structural similarity to known psychoactive substances and pharmacologically active pyridine derivatives warrants a thorough investigation into its own potential biological activity. This guide proposes a logical, evidence-driven pathway to build a comprehensive pharmacological profile from the ground up.
Tier 1: Foundational Characterization and In Silico Profiling
The initial phase focuses on establishing fundamental properties and predicting the compound's drug-like potential using computational methods. This de-risking step is crucial for prioritizing resources before committing to extensive biological screening.
Physicochemical Properties
A summary of known and predicted properties for this compound is presented below. These values are essential for understanding its potential for oral bioavailability and membrane permeability.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂ | PubChem[2] |
| Molecular Weight | 150.22 g/mol | PubChem[2] |
| XLogP3 (Predicted) | 1.1 | PubChem[2] |
| Hydrogen Bond Donors | 1 | PubChem[2] |
| Hydrogen Bond Acceptors | 2 | PubChem[2] |
| Rotatable Bonds | 2 | PubChem[2] |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
Before synthesis and in vitro testing, a computational assessment of ADMET properties is invaluable.[3][4] This step helps to anticipate potential liabilities such as poor absorption or significant toxicity, allowing for early-stage project decisions.[5]
Workflow for In Silico ADMET Prediction:
Caption: In Silico ADMET Prediction Workflow.
Experimental Protocol: ADMET Prediction
-
Input: Obtain the 2D structure (SMILES or SDF format) of this compound.
-
Software Selection: Utilize a validated computational platform such as ADMET Predictor®, pkCSM, or similar software packages.[5][6]
-
Model Execution: Run the structure through a comprehensive panel of predictive models, including but not limited to:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) isoform inhibition (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) and sites of metabolism.
-
Toxicity: hERG inhibition, Ames mutagenicity, hepatotoxicity.
-
-
Analysis: Compile the predictions into a risk profile. This profile will guide the design of subsequent in vitro and in vivo studies.
Tier 2: In Vitro Pharmacological Profiling
This tier aims to identify the primary biological targets of the compound through a broad screening approach, followed by functional characterization of any significant interactions.
Primary Target Screening: Radioligand Binding Assays
A competitive radioligand binding assay is a cost-effective method to screen a compound against a wide panel of CNS receptors and transporters.[7][8] Based on the compound's structure, a panel focused on monoamine systems is the logical starting point.
Proposed CNS Target Panel:
-
Serotonin Receptors: 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂𝒸, 5-HT₃, 5-HT₆, 5-HT₇
-
Dopamine Receptors: D₁, D₂, D₃, D₄, D₅
-
Adrenergic Receptors: α₁, α₂, β₁, β₂
-
Monoamine Transporters: SERT, DAT, NET
-
Histamine Receptors: H₁, H₂
-
Muscarinic Receptors: M₁-M₅ (non-selective)
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation: Utilize commercially available membrane preparations from cells expressing the human recombinant receptor of interest or tissue homogenates.[7]
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation, a single concentration of a specific radioligand (e.g., [³H]-Citalopram for SERT) at approximately its Kd value, and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.[9]
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).[7]
Functional Activity Characterization
Identifying binding affinity is only the first step. It is critical to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptors, or as an inhibitor of transporter function.
Workflow for Functional Characterization:
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Stability and degradation of 2-Methyl-2-(pyridin-2-YL)propan-1-amine under various conditions
An In-Depth Technical Guide to the Stability and Degradation of 2-Methyl-2-(pyridin-2-yl)propan-1-amine
Abstract
This technical guide provides a comprehensive framework for assessing the chemical stability and degradation pathways of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond theoretical discussion to offer actionable, field-proven insights into designing and executing robust forced degradation studies. We will explore the molecule's inherent structural liabilities, predict degradation pathways based on functional group analysis, and provide detailed, step-by-step protocols for hydrolytic, oxidative, thermal, and photolytic stress testing. The causality behind experimental choices is elucidated to empower researchers not just to follow steps, but to understand and adapt methodologies. All protocols are presented as self-validating systems, emphasizing the development of stability-indicating analytical methods to ensure accurate and reliable data.
Introduction: Understanding the Molecule and the Imperative for Stability Assessment
This compound is a bifunctional molecule featuring a pyridine ring, a primary amine, and a sterically hindered tertiary carbon center. Its unique structure makes it a potential building block in pharmaceutical development. The primary amine offers a reactive site for conjugation and salt formation, while the pyridine moiety can influence solubility, receptor binding, and metabolic stability.
However, these same functional groups represent potential sites of chemical instability. The pyridine ring can be susceptible to oxidation (N-oxide formation), and the primary amine is a nucleophile prone to various reactions. Therefore, a thorough understanding of the molecule's degradation profile is a non-negotiable prerequisite for its advancement in any drug development pipeline.
Forced degradation studies, or stress testing, are the cornerstone of this understanding.[1][2] They are mandated by regulatory bodies like the ICH to achieve several critical objectives:
-
Elucidate Degradation Pathways: To identify the likely degradation products that could form under various environmental conditions.[3]
-
Develop Stability-Indicating Methods: To ensure the analytical methods used can accurately separate the intact molecule from its degradation products, a critical aspect of quality control.[3]
-
Inform Formulation and Packaging: Knowledge of sensitivities to light, heat, or pH guides the development of stable formulations and the selection of appropriate packaging.[4]
-
Ensure Safety: Degradation products may have different toxicological profiles than the parent molecule, making their identification and control essential for patient safety.[4]
This guide will provide the scientific rationale and detailed methodology to comprehensively evaluate the stability of this compound.
Physicochemical Properties and Structural Analysis
A foundational understanding of the molecule's properties is essential before designing stability studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₄N₂ | PubChem[5] |
| Molecular Weight | 150.22 g/mol | PubChem[5] |
| Predicted Boiling Point | 220.0 ± 15.0 °C | ChemicalBook[6] |
| Predicted pKa | 8.37 ± 0.20 | ChemicalBook[6] |
| Predicted LogP | 1.1 | PubChem[5] |
Structural Liabilities:
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it susceptible to oxidation, leading to the formation of a pyridine N-oxide. This is a common metabolic and chemical degradation pathway for pyridine-containing pharmaceuticals.
-
Primary Amine: The -NH₂ group is a primary nucleophile and a site for oxidation. Oxidative deamination can occur, potentially leading to the formation of an aldehyde or ketone.
-
Tertiary Carbon Center: The quaternary carbon atom adjacent to the pyridine ring and the amine group introduces steric hindrance, which might slow down certain reactions. However, analogous structures like 2-Amino-2-methyl-1-propanol (AMP) show that degradation can still be significant.[7][8]
-
Benzylic-like Position: The C-N bond of the amine is at a position analogous to a benzylic position, which can be susceptible to cleavage under harsh hydrolytic or oxidative conditions.
Predicted Degradation Pathways
Based on the structural analysis, we can predict the primary degradation pathways under forced stress conditions. The following diagram illustrates these potential transformations. The goal of a forced degradation study is to generate, isolate, and identify these and any other unexpected products.
Figure 1: Predicted degradation pathways for this compound.
Design and Execution of Forced Degradation Studies
A systematic approach is required to stress the molecule under various conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4] If the molecule is very stable, harsher conditions may be necessary; if it is highly labile, conditions should be moderated.
4.1 Causality: The Logic Behind Stress Condition Selection
-
Acid/Base Hydrolysis: Simulates potential degradation in liquid formulations or during gastrointestinal transit. A range of pH values is tested to identify the pH of maximum stability.
-
Oxidation: The presence of oxygen, peroxide residues from synthesis, or metal ions can catalyze oxidative degradation. Hydrogen peroxide is a common and effective stressing agent.
-
Heat (Thermal): Evaluates the impact of storage at elevated temperatures (e.g., during shipping or in different climates). Dry heat and humid heat can reveal different degradation pathways.[9]
-
Light (Photolytic): Assesses the drug's sensitivity to UV and visible light, which is crucial for determining packaging requirements (e.g., amber vials, opaque containers). The ICH Q1B guideline provides a standardized approach.[10]
4.2 Overall Experimental Workflow
The following workflow provides a robust framework for conducting the study. Each step is critical for ensuring data integrity.
Figure 2: General experimental workflow for forced degradation studies.
4.3 Detailed Experimental Protocols
4.3.1 Materials and Reagents
-
This compound (purity >98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Hydrochloric Acid (HCl), certified ACS grade
-
Sodium Hydroxide (NaOH), certified ACS grade
-
Hydrogen Peroxide (H₂O₂), 30% solution, certified ACS grade
-
Formic Acid or Ammonium Acetate (for mobile phase)
4.3.2 Protocol: Acid and Base Hydrolysis
-
Preparation: Prepare 1.0 M stock solutions of HCl and NaOH. Prepare working solutions of 0.1 M and 1.0 M for both.
-
Sample Preparation: Add 1 mL of a 1 mg/mL API stock solution (in a water/ACN mixture) to a vial. Add 1 mL of the acid or base solution (e.g., 0.1 M HCl) to achieve a final acid/base concentration of 0.05 M.
-
Stress Condition: Place the vials in a water bath at 60°C. Keep a control sample (API in solvent only) at the same temperature.
-
Time Points: Withdraw aliquots at T=0, 2, 8, 24, and 48 hours.
-
Quenching: Immediately neutralize the aliquot by adding an equimolar amount of base (for acid samples) or acid (for base samples). For example, quench 100 µL of the 0.05 M HCl sample with 100 µL of 0.05 M NaOH.
-
Analysis: Dilute the quenched sample to the target analytical concentration (e.g., 100 µg/mL) with the mobile phase and analyze by HPLC.
4.3.3 Protocol: Oxidative Degradation
-
Preparation: Prepare a 3% H₂O₂ solution from the 30% stock.
-
Sample Preparation: Add 1 mL of a 1 mg/mL API stock solution to a vial. Add 1 mL of 3% H₂O₂.
-
Stress Condition: Keep the vial at room temperature, protected from light. The reaction is often rapid.
-
Time Points: Withdraw aliquots at T=0, 1, 4, 8, and 24 hours.
-
Quenching: The reaction can often be stopped by dilution with the mobile phase. If degradation is too rapid, an antioxidant like sodium bisulfite can be used, but its potential to form adducts must be evaluated.
-
Analysis: Dilute the sample to the target concentration and analyze immediately.
4.3.4 Protocol: Thermal Degradation
-
Solid State: Place a few milligrams of the solid API in a clear glass vial and a foil-wrapped (dark control) vial. Place in an oven at 80°C.
-
Solution State: Prepare a 1 mg/mL solution of the API in the intended formulation vehicle or a water/ACN mixture. Place in clear and foil-wrapped vials in an oven at 80°C.
-
Time Points: For solid state, pull samples at T=1, 3, and 7 days. For solution, use time points similar to hydrolysis (e.g., up to 48-72 hours).
-
Analysis: For the solid sample, dissolve it in a suitable solvent to the target concentration. For the solution sample, dilute as needed. Analyze all samples by HPLC.
4.3.5 Protocol: Photostability Degradation (ICH Q1B)
-
Standard: The ICH Q1B guideline recommends a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[10]
-
Sample Preparation: Prepare a 1 mg/mL solution and also spread a thin layer of the solid API on a petri dish.
-
Control: Prepare identical samples and wrap them securely in aluminum foil to serve as dark controls. These are exposed to the same temperature conditions but are shielded from light.
-
Exposure: Place the samples and their dark controls in a validated photostability chamber that conforms to ICH Q1B Option II (cool white fluorescent and near-UV lamps).[11]
-
Analysis: After the exposure is complete, prepare the samples for analysis as described for thermal degradation and analyze alongside the dark controls to differentiate between photolytic and thermal degradation.
Table 2: Summary of Recommended Forced Degradation Conditions
| Condition | Reagent/Setup | Temperature | Duration | Rationale |
|---|---|---|---|---|
| Acid Hydrolysis | 0.01M - 1M HCl | RT, 60°C, 80°C | Up to 72h | Simulates acidic environments. |
| Base Hydrolysis | 0.01M - 1M NaOH | RT, 60°C, 80°C | Up to 72h | Simulates alkaline environments. |
| Oxidation | 3% - 30% H₂O₂ | RT | Up to 24h | Simulates exposure to oxidizing agents. |
| Thermal (Dry) | Solid API in Oven | 80°C (or 20°C above storage) | Up to 7 days | Assesses solid-state thermal stability. |
| Thermal (Wet) | API in Solution | 80°C (or 20°C above storage) | Up to 72h | Assesses solution-state thermal stability. |
| Photolytic | ICH Q1B Chamber | Controlled RT | Per ICH Q1B | Assesses stability upon light exposure.[10] |
Development of a Stability-Indicating Analytical Method
The credibility of any stability study hinges on the analytical method used. A "stability-indicating method" is one that can quantify the decrease in the active ingredient's concentration due to degradation and also resolve the API peak from all degradation product peaks. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV and Mass Spectrometric (MS) detection is the workhorse for this application.
5.1 Rationale for Method Choices
-
RP-HPLC: Excellent for separating polar and non-polar compounds. The parent amine is relatively polar, and its degradation products (e.g., N-oxide) will likely have different polarities, allowing for chromatographic separation.
-
UV Detection: The pyridine ring is a strong chromophore, making UV detection highly sensitive for both the parent and many of its degradants. A Photo-Diode Array (PDA) detector is crucial as it can assess peak purity by comparing spectra across a single peak.
-
MS Detection: Essential for identifying unknown degradation products by providing mass-to-charge ratio (m/z) information, which allows for the determination of molecular weights and fragmentation patterns to elucidate structures.
5.2 Example HPLC-UV/MS Method
This method serves as a starting point for development and must be optimized for the specific separation required.
Table 3: Example Starting HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| UV Detection | 260 nm (based on pyridine absorbance), PDA scan 200-400 nm |
| MS Detection | ESI+, Full Scan (m/z 50-500) |
5.3 Method Validation: The Trustworthiness Pillar Once a suitable separation is achieved, the method must be validated. Key parameters include:
-
Specificity: Demonstrate that degradation product peaks do not interfere with the parent API peak. This is done by analyzing all stressed samples. Peak purity analysis using a PDA detector is essential.
-
Linearity, Range, Accuracy, Precision: Standard validation parameters to ensure the method is reliable for quantification.
Data Interpretation and Reporting
6.1 Mass Balance A critical concept for a self-validating study is mass balance. The sum of the assay of the parent API and the levels of all degradation products should, in theory, remain constant. A mass balance between 95-105% provides confidence that all major degradation products have been detected.
6.2 Reporting The final report should include:
-
A summary of the degradation observed under each stress condition.
-
Chromatograms showing the separation of the parent from its degradants.
-
A table listing all detected degradation products with their retention times, UV spectra, and proposed structures based on MS data.
-
A degradation pathway map, confirming or refuting the predicted pathways from Figure 1.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to evaluating the stability of this compound. By combining a deep understanding of the molecule's chemical liabilities with systematic forced degradation protocols and the development of a robust, stability-indicating analytical method, researchers can build a complete stability profile. This knowledge is fundamental to mitigating risks in the drug development process, ensuring the quality and safety of potential new medicines, and satisfying global regulatory requirements. The principles and protocols detailed herein provide a solid foundation for any scientist tasked with this critical investigation.
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A Researcher's Guide to Quantum Chemical Calculations of 2-Methyl-2-(pyridin-2-yl)propan-1-amine: A Theoretical Framework for Drug Discovery Applications
Executive Summary: The pyridine ring is a cornerstone of medicinal chemistry, acting as a "privileged scaffold" in a vast array of therapeutic agents.[1] This guide focuses on a specific, sterically complex derivative, 2-Methyl-2-(pyridin-2-yl)propan-1-amine, providing a comprehensive technical framework for its theoretical characterization using quantum chemical calculations. For researchers in drug development, understanding a molecule's electronic structure is paramount for predicting its behavior, reactivity, and potential interactions with biological targets. Classical molecular mechanics methods, while useful, often fall short in capturing the nuanced electronic effects that govern molecular recognition.[2] This whitepaper delves into the application of quantum mechanics (QM), particularly Density Functional Theory (DFT), to elucidate the fundamental properties of this promising molecular structure. We present not just the "how" but the critical "why" behind methodological choices, offering a self-validating workflow from initial structure optimization to the analysis of advanced electronic properties. The ultimate goal is to equip scientists with the knowledge to leverage these computational tools to accelerate the rational design of novel therapeutics.[3]
The Pyridine Scaffold and the Subject Molecule: A Strategic Overview
Pyridine and its derivatives are ubiquitous in medicinal chemistry, prized for their ability to engage in hydrogen bonding, their metabolic stability, and their capacity to serve as versatile synthetic handles.[1][4] Their presence in numerous approved drugs underscores their importance. The target of this guide, this compound, presents a unique structural motif.
-
Pyridine Ring: Acts as a hydrogen bond acceptor and introduces a specific dipole moment.
-
Primary Amine (-NH2): A key hydrogen bond donor and a site of potential protonation under physiological pH, influencing solubility and receptor interaction.
-
Quaternary Carbon Center: This "gem-dimethyl" group introduces significant steric bulk, which can lock the molecule into specific conformations, potentially enhancing binding selectivity and metabolic stability by shielding adjacent groups from enzymatic degradation.
Given the known bioactivities of pyridine derivatives, which span from anticancer to anticoagulant effects, a thorough in-silico characterization of this molecule is a crucial first step in evaluating its therapeutic potential.[5][6]
The Imperative of Quantum Mechanics in Drug Design
While traditional computational methods like molecular docking rely on force fields, they treat atoms as simple charged spheres. Quantum mechanics, by contrast, solves the Schrödinger equation (or approximations thereof) to describe the distribution and energy of electrons.[7] This provides a far more detailed and accurate picture of molecular properties.[2]
Quantum chemical calculations are indispensable for:
-
Accurate Geometry: Determining the most stable 3D arrangement of atoms.
-
Electronic Properties: Mapping electron density, identifying reactive sites, and understanding orbital energies (HOMO/LUMO).[6]
-
Reaction Energetics: Calculating the energy barriers of chemical reactions, crucial for predicting metabolic pathways.[8]
-
Spectroscopic Prediction: Simulating IR, Raman, and NMR spectra to aid in experimental characterization.[8]
For drug discovery, these calculations translate into a deeper understanding of protein-ligand binding, pharmacokinetics, and toxicity, guiding the design of more potent and safer drugs.[2][8]
A Validated Workflow for Quantum Chemical Analysis
This section provides a step-by-step protocol for the computational analysis of this compound. The emphasis is on a self-validating process where the results of one step confirm the validity of the previous one.
Workflow Overview
The following diagram outlines the logical flow of the computational protocol, from initial structure generation to the extraction of meaningful chemical insights.
Caption: A validated workflow for quantum chemical calculations in drug design.
Experimental Protocol: Geometry Optimization & Frequency Analysis
Objective: To find the lowest-energy, stable 3D conformation of the molecule and verify it is a true energy minimum.
Methodology:
-
Structure Generation: Construct an initial 3D model of this compound using molecular building software (e.g., Avogadro, GaussView). Perform a preliminary geometry cleanup using a simple molecular mechanics force field (e.g., UFF).
-
Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Method Selection (The "Why"):
-
Theory: Specify Density Functional Theory (DFT). DFT offers the best compromise between computational accuracy and cost for molecules of this size.[2]
-
Functional: Choose a hybrid functional like B3LYP . B3LYP is widely used and provides reliable results for the geometries and energies of a broad range of organic molecules.
-
Basis Set: Select the 6-31G(d,p) basis set. This Pople-style basis set is a good starting point, providing flexibility for both heavy atoms (d-functions) and hydrogen atoms (p-functions) without being excessively computationally demanding.[7]
-
-
Execution: Run the geometry optimization calculation. This process iteratively adjusts the positions of the atoms to minimize the total energy of the molecule.
-
Validation (The Trustworthiness Pillar):
-
Upon completion of the optimization, perform a frequency calculation using the exact same theory and basis set.
-
Analysis: Examine the output. A true energy minimum will have zero imaginary frequencies . If one or more imaginary frequencies are present, it indicates the structure is a transition state or a saddle point, not a stable conformation, and must be re-optimized.
-
Data Presentation: Key Computational Parameters
| Parameter | Recommended Choice | Rationale |
| Calculation Type | Geometry Optimization, then Frequency | Find the stable structure and validate it. |
| Quantum Method | Density Functional Theory (DFT) | Excellent balance of accuracy and computational cost for drug-like molecules.[2][3] |
| Functional | B3LYP | A robust and widely-validated hybrid functional for organic systems. |
| Basis Set | 6-31G(d,p) | A standard, cost-effective basis set that provides necessary polarization functions.[7] |
| Solvation Model | PCM (Polarizable Continuum Model) | Recommended for subsequent single-point energy and property calculations to simulate an aqueous environment. |
Advanced Analysis: From Structure to Insight
Once a validated minimum-energy structure is obtained, deeper analysis can reveal properties crucial for drug design.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.
-
HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between these orbitals correlates with the chemical stability of the molecule. A larger gap implies higher stability and lower reactivity.[6]
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the total electronic charge distribution projected onto the molecule's surface. It is an invaluable tool for predicting non-covalent interactions, which are the basis of drug-receptor binding.[7]
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as the lone pair on the pyridine nitrogen. These are sites for hydrogen bond acceptance and interactions with positive charges (e.g., protonated amino acids).
-
Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogens on the primary amine. These are sites for hydrogen bond donation and interactions with negative charges (e.g., carboxylate groups in an active site).
Caption: Relationship between MEP features and predicted biological interactions.
Integration into the Drug Discovery Pipeline
The data generated from these quantum chemical calculations are not an endpoint but a critical input for the broader drug discovery process.
-
Pharmacophore Modeling: The positions of hydrogen bond donors/acceptors and charged centers identified by MEP and NBO analysis are used to build 3D pharmacophore models for virtual screening.
-
Quantitative Structure-Activity Relationship (QSAR): Calculated descriptors (e.g., dipole moment, HOMO/LUMO energies, atomic charges) serve as high-quality predictors in QSAR models to correlate molecular structure with biological activity.[7]
-
QM/MM Simulations: For lead optimization, the computationally expensive but highly accurate QM/MM (Quantum Mechanics/Molecular Mechanics) approach can be used.[2] In this method, the ligand and the immediate active site of the target protein are treated with quantum mechanics, while the rest of the protein is treated with a classical force field, providing unparalleled insight into the binding event.[3]
Conclusion
Quantum chemical calculations provide a powerful, predictive lens through which to view the molecular world. For a structurally interesting molecule like this compound, these in-silico methods are essential for a priori characterization. By following a rigorous, self-validating workflow, researchers can determine its stable structure, map its electronic reactivity, and predict its interaction patterns. This foundational knowledge is indispensable for making informed decisions, saving valuable time and resources, and ultimately accelerating the journey from molecular concept to viable drug candidate.
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Methods of Quantum Chemical Calculations in Drug Discovery and Applications | Open Access Journals - Research and Reviews. (n.d.). Retrieved January 21, 2026, from [Link]
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2-Methyl-2-(pyridin-3-yl)propan-1-amine. (n.d.). PubChem, National Institutes of Health (NIH). Retrieved January 21, 2026, from [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). National Institutes of Health (NIH). Retrieved January 21, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols: Leveraging 2-Methyl-2-(pyridin-2-yl)propan-1-amine for Enantioselective C(sp³)–H Functionalization
An in-depth guide to the application of 2-Methyl-2-(pyridin-2-yl)propan-1-amine in Palladium-Catalyzed Asymmetric C-H Activation, designed for researchers, scientists, and professionals in drug development.
Introduction: The Challenge and Opportunity of Asymmetric C–H Activation
The selective functionalization of carbon-hydrogen (C–H) bonds is a paramount goal in modern organic synthesis. It offers a paradigm shift from traditional methods that often require pre-functionalized substrates, enabling more direct and atom-economical routes to complex molecules. A significant frontier in this field is the development of asymmetric C–H activation, a strategy that allows for the creation of chiral molecules with high enantiomeric purity, a critical requirement in the pharmaceutical industry.
This guide focuses on a powerful catalytic system that combines a removable directing group, This compound (PIP Amine) , with a chiral palladium catalyst to achieve highly selective and enantioselective functionalization of typically unreactive C(sp³)–H bonds. While the PIP amine itself is achiral, its role is to orient a substrate relative to the catalyst, thereby controlling regioselectivity. The crucial element of asymmetry is introduced by a chiral ligand, most notably a mono-N-protected amino acid (MPAA) , which creates a chiral environment around the palladium center.[1][2][3]
The Synergistic Catalytic System: A Tale of Two Components
The success of this methodology hinges on the coordinated action of two key components: a directing group that ensures site-selectivity and a chiral ligand that governs stereoselectivity.
The Directing Group: this compound (PIP Amine)
The PIP amine is a highly effective bidentate directing group designed for the activation of β-methylene C(sp³)–H bonds.[4] Its primary function is to be temporarily installed onto a substrate (e.g., via an amide linkage to a carboxylic acid) and then use its two nitrogen atoms—one from the pyridine ring and one from the amine—to chelate a palladium catalyst.
Key Features of the PIP Amine Directing Group:
-
Bidentate Coordination: The pyridyl and amino groups bind strongly to the palladium center, forming a stable five-membered palladacycle intermediate. This pre-organizes the substrate and catalyst for the subsequent C–H activation step.[4]
-
Exclusive β-Selectivity: The rigid geometry of the resulting palladacycle brings the catalyst into close proximity with the β-methylene C–H bonds of the substrate, leading to their exclusive functionalization.[4]
-
The gem-Dimethyl Effect: The two methyl groups on the carbon adjacent to the pyridine ring are critical. They create favorable steric interactions that lower the activation energy for the C–H cyclopalladation, a phenomenon analogous to the Thorpe-Ingold effect.[4]
The Source of Asymmetry: Mono-N-Protected Amino Acid (MPAA) Ligands
While the PIP group directs where the reaction occurs, the MPAA ligand dictates the three-dimensional outcome. MPAAs have emerged as a premier class of ligands for Pd(II)-catalyzed enantioselective C–H functionalization.[2][5][6] They operate as unique bifunctional ligands that actively participate in the C–H cleavage event.
Mechanism of Action - Concerted Metalation-Deprotonation (CMD):
-
Ligand Exchange: The MPAA ligand coordinates to the palladium center in a κ²-(N,O) fashion, displacing other ligands.[5][7]
-
Deprotonation: The N-H bond of the protected amino acid is deprotonated, forming a dianionic, bidentately coordinated palladium complex. This is the active catalytic intermediate.[8]
-
C–H Cleavage: The C–H bond of the substrate is cleaved in a concerted fashion. The N-acyl group of the MPAA ligand acts as an internal base, accepting the proton from the C–H bond, while the palladium metalates the carbon.[3][6][9]
-
Chiral Induction: The chiral center of the amino acid creates a highly structured and sterically defined pocket in the CMD transition state. This arrangement favors the cleavage of one of the two prochiral C–H bonds over the other, leading to high enantioselectivity.[3][10]
General Catalytic Cycle: Asymmetric β-C(sp³)–H Arylation
The overall process can be visualized as a catalytic cycle. A representative example is the asymmetric arylation of a carboxylic acid derivative equipped with the PIP directing group.
Application Notes and Protocols
General Considerations for Reaction Optimization
Successful asymmetric C–H activation requires careful optimization of several parameters. The interplay between these factors determines the yield and enantioselectivity of the transformation.
| Parameter | Considerations & Typical Conditions | Rationale |
| Palladium Source | Pd(OAc)₂ is most common. Pd(OPiv)₂ or other Pd(II) salts can also be used.[1] | The carboxylate ligands on the precursor are readily exchanged for the chiral MPAA ligand to form the active catalyst in situ. |
| Chiral Ligand | N-Acyl or N-Boc protected amino acids (e.g., Boc-L-Val-OH, Ac-L-Ile-OH). The choice of amino acid and protecting group is critical for enantioselectivity. | The steric and electronic properties of the ligand's side chain and protecting group define the chiral pocket in the CMD transition state.[8][11] |
| Solvent | High-boiling, non-coordinating solvents like tert-amyl alcohol, hexafluoroisopropanol (HFIP), or toluene are often used. | Solvents must be able to dissolve all components and remain stable at the required reaction temperatures (often >100 °C).[2] |
| Base/Additive | Often, a weak base like K₂CO₃ or Ag₂CO₃ is used. Silver salts can also act as halide scavengers. | The base facilitates the deprotonation of the MPAA ligand to form the active catalyst and neutralizes acid generated during the cycle. |
| Coupling Partner | For arylations, diaryliodonium salts or arylboronic acids are common. For other functionalizations, a variety of electrophiles can be used. | The nature of the coupling partner influences the oxidative addition and reductive elimination steps of the catalytic cycle. |
| Temperature | Typically elevated temperatures (80–120 °C) are required to facilitate C–H bond cleavage. | C–H activation has a significant activation barrier that must be overcome with thermal energy. |
Detailed Protocol: Asymmetric β-C(sp³)–H Arylation of an Aliphatic Amide
This protocol is a representative example for the arylation of a substrate bearing the PIP directing group.[1]
Materials:
-
Substrate-PIP Amide (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.1 equiv)
-
Chiral MPAA Ligand (e.g., Boc-L-Val-OH, 0.2-0.3 equiv)
-
Arylating Agent (e.g., Diphenyliodonium triflate, 1.5 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., tert-Amyl alcohol)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the Substrate-PIP Amide (e.g., 0.2 mmol), Pd(OAc)₂ (0.1 equiv, 4.5 mg), the chiral MPAA ligand (0.3 equiv, 13 mg), the arylating agent (1.5 equiv), and K₂CO₃ (2.0 equiv, 55 mg).
-
Solvent Addition: Add anhydrous, degassed tert-amyl alcohol (1.0 mL) via syringe.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite to remove inorganic salts.[1] Wash the pad with additional ethyl acetate (2 x 5 mL).
-
Purification: Concentrate the combined filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the enantioenriched arylated product.[1]
-
Analysis: Determine the enantiomeric excess (ee%) of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (moisture or oxygen).2. Insufficient temperature.3. Poor substrate or reagent quality. | 1. Ensure strictly anhydrous and inert conditions. Use freshly opened reagents.2. Increase reaction temperature in 10 °C increments.3. Re-purify substrate and check the activity of the palladium source. |
| Low Enantioselectivity (ee%) | 1. Incorrect chiral ligand for the substrate.2. Ligand-free background reaction.3. Racemization under reaction conditions. | 1. Screen a panel of different MPAA ligands (different amino acids and N-protecting groups).2. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 3:1).3. Lower the reaction temperature if conversion allows. |
| Formation of Side Products | 1. Homocoupling of the arylating agent.2. Decomposition of substrate or product.3. Competing C–H activation pathways. | 1. Adjust the stoichiometry of the coupling partner.2. Decrease reaction time or temperature.3. This is inherent to the substrate; redesign of the directing group or substrate may be needed. |
| Poor Reproducibility | 1. Trace amounts of water or oxygen.2. Inconsistent reagent quality or stoichiometry.3. Variations in heating or stirring rate. | 1. Use a glovebox for reaction setup. Ensure solvents are thoroughly degassed.2. Use a high-precision balance and calibrate syringes.3. Use a temperature-controlled heating block and ensure consistent stirring. |
Conclusion and Future Outlook
The combination of the this compound (PIP) directing group with chiral mono-N-protected amino acid (MPAA) ligands provides a robust and powerful platform for asymmetric C(sp³)–H functionalization. This synergistic approach effectively solves the dual challenges of regioselectivity and enantioselectivity. The continued evolution of this field will likely focus on developing next-generation ligands to broaden the substrate scope, enable functionalization of even less reactive C–H bonds, and operate under milder reaction conditions.[6] The application of these methods in the synthesis of complex natural products and pharmaceutical agents will undoubtedly continue to grow, streamlining synthetic routes and providing access to novel chemical space.
References
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Factors Impacting the Mechanism of the Mono-N-Protected Amino Acid Ligand-Assisted and Directing-Group-Mediated C–H Activation Catalyzed by Pd(II) Complex. ACS Publications. Available from: [Link]
-
Catalytic Behavior of Mono-N-Protected Amino Acid Ligands in Ligand-Accelerated C–H Activation by Palladium(II). National Institutes of Health. Available from: [Link]
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Mono-N-protected amino acid ligands stabilize dimeric palladium(II) complexes of importance to C–H functionalization. RSC Publishing. Available from: [Link]
-
From Mono-N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C–H Activation. National Institutes of Health. Available from: [Link]
-
Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. MDPI. Available from: [Link]
-
Palladium mono-N-protected amino acid complexes: experimental validation of the ligand cooperation model in C–H activation. RSC Publishing. Available from: [Link]
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An Enantioselectivity Model for Pd-Catalyzed C–H Functionalization Mediated by the Mono-N-Protected Amino Acid (MPAA) Family of Ligands. ResearchGate. Available from: [Link]
-
From Pd(OAc)2 to Chiral Catalysts: The Discovery and Development of Bifunctional Mono-N-Protected Amino Acid Ligands for Diverse C–H Functionalization Reactions. ACS Publications. Available from: [Link]
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Mono-N-protected amino acid ligands stabilize dimeric palladium(ii) complexes of importance to C–H functionalization. RSC Publishing. Available from: [Link]
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The Ascendancy of 2-Methyl-2-(pyridin-2-YL)propan-1-amine (PIP Amine) as a Premier Directing Group in Modern Organic Synthesis
In the dynamic field of organic synthesis, the quest for methodologies that offer precision, efficiency, and atom economy is perpetual. The strategic functionalization of otherwise inert carbon-hydrogen (C-H) bonds has emerged as a transformative approach, revolutionizing the construction of complex molecular architectures. Central to the success of this strategy is the concept of directing groups, molecular auxiliaries that steer a transition metal catalyst to a specific C-H bond, thereby ensuring high regioselectivity. Among the pantheon of such groups, 2-Methyl-2-(pyridin-2-YL)propan-1-amine, colloquially known as PIP amine, has rapidly established itself as a powerful and versatile tool, particularly for the challenging activation of unactivated sp³ C-H bonds.
This comprehensive guide provides an in-depth exploration of the PIP amine directing group, from its rational design and synthesis to its diverse applications in palladium-catalyzed C-H functionalization. We will delve into the mechanistic underpinnings of its efficacy, present detailed experimental protocols, and showcase its utility in the synthesis of valuable organic molecules. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the power of directed C-H activation in their synthetic endeavors.
The Genesis of PIP Amine: A Tale of Rational Design
The development of the PIP amine directing group was not a matter of serendipity but rather a product of insightful molecular engineering.[1][2] Its design ingeniously combines several key features to overcome the inherent challenges of C(sp³)-H activation, namely the high bond dissociation energy and the need for precise positional control.
Bidentate Coordination: At its core, the PIP amine is a bidentate directing group. The pyridine nitrogen and the primary amine functionality work in concert to chelate to a transition metal center, forming a stable and well-defined pre-catalytic complex.[1][2] This strong, bidentate chelation is a significant advantage over monodentate directing groups, as it brings the catalyst into close and predictable proximity to the target C-H bonds.
The Gem-Dimethyl Effect: A stroke of design brilliance lies in the incorporation of a gem-dimethyl group on the carbon atom adjacent to the pyridine ring. This feature is a classic example of the Thorpe-Ingold effect, where steric compression accelerates intramolecular reactions.[3][4] In the context of C-H activation, the gem-dimethyl group facilitates the crucial cyclometalation step by lowering the activation energy and promoting a favorable conformation for the C-H cleavage event.[1][2]
Exclusive β-Selectivity: The rigid, bicyclic structure of the resulting palladacycle intermediate is the key to the remarkable regioselectivity observed with the PIP amine directing group. The geometric constraints imposed by the[5][5]-bicyclic palladacycle preferentially favor the activation of β-methylene C(sp³)-H bonds, effectively shielding other potentially reactive sites.[1][2]
Synthesis and Installation of the PIP Amine Directing Group
The practical utility of a directing group is intrinsically linked to its accessibility and the ease with which it can be installed onto a substrate and subsequently removed. The PIP amine excels in both regards.
Synthesis of this compound
The synthesis of the PIP amine is a straightforward process, typically starting from readily available 2-acetylpyridine. A common route involves a Strecker-type reaction followed by reduction.
Protocol 1: Synthesis of this compound
-
Step 1: Formation of the α-aminonitrile. To a solution of 2-acetylpyridine in a suitable solvent such as methanol, add an excess of ammonium chloride and sodium cyanide. Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Step 2: Reduction of the nitrile. The crude α-aminonitrile is then reduced to the corresponding primary amine. A variety of reducing agents can be employed, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation.
-
Purification: Following the reduction, a standard aqueous workup and purification by column chromatography will yield the desired this compound.
Installation onto Carboxylic Acid Substrates
The PIP amine is typically installed onto carboxylic acid substrates via a standard amide coupling reaction.
Protocol 2: Amide Coupling of PIP Amine to a Carboxylic Acid
-
Activation of the Carboxylic Acid: In an inert, dry solvent such as dichloromethane or DMF, dissolve the carboxylic acid substrate. Add a suitable amide coupling reagent (e.g., HATU, HOBt/EDCI) and a non-nucleophilic base (e.g., DIPEA, triethylamine). Stir the mixture at room temperature for a short period to activate the carboxylic acid.
-
Amide Bond Formation: To the activated carboxylic acid solution, add a solution of this compound in the same solvent.
-
Reaction Monitoring and Workup: Allow the reaction to proceed at room temperature until completion (monitored by TLC or LC-MS). Upon completion, perform a standard aqueous workup, extracting the product into an organic solvent. The crude product is then purified by flash column chromatography.
Applications in Palladium-Catalyzed β-C(sp³)-H Functionalization
The PIP amine directing group has enabled a diverse array of palladium-catalyzed functionalizations of unactivated β-methylene C(sp³)-H bonds. The following sections detail the protocols for some of the most significant transformations.
β-C(sp³)-H Arylation
The formation of C-C bonds through the arylation of C-H bonds is a cornerstone of modern organic synthesis. The PIP amine has proven to be highly effective in directing the arylation of β-methylene C-H bonds.
Protocol 3: Palladium-Catalyzed β-C(sp³)-H Arylation
-
Reaction Setup: In a sealed reaction vessel, combine the PIP-amide substrate (1.0 equiv.), the aryl iodide coupling partner (2.0-3.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 10 mol%), and a suitable base such as sodium acetate (NaOAc, 2.0 equiv.).
-
Solvent and Reaction Conditions: Add a high-boiling point solvent such as chlorobenzene or 1,2-dichloroethane. Seal the vessel and heat the reaction mixture to 120-140 °C for 12-24 hours.
-
Workup and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
| Entry | Substrate | Aryl Iodide | Yield (%) |
| 1 | N-(2-methyl-2-(pyridin-2-yl)propyl)butanamide | Iodobenzene | 85 |
| 2 | N-(2-methyl-2-(pyridin-2-yl)propyl)pentanamide | 4-Iodoanisole | 78 |
| 3 | N-(2-methyl-2-(pyridin-2-yl)propyl)-3-phenylpropanamide | 1-Iodo-4-(trifluoromethyl)benzene | 72 |
Note: The above data is representative and compiled from analogous systems in the literature.
β-C(sp³)-H Fluorination
The introduction of fluorine atoms into organic molecules can have a profound impact on their biological properties. The PIP amine has enabled the direct, site-selective fluorination of unactivated C(sp³)-H bonds, a challenging transformation.[6]
Protocol 4: Palladium-Catalyzed β-C(sp³)-H Fluorination
-
Reagents: To a reaction tube, add the PIP-amide substrate (1.0 equiv.), palladium(II) acetate (10 mol%), and an electrophilic fluorine source such as Selectfluor (2.0-3.0 equiv.).
-
Solvent and Conditions: Add a suitable solvent, often a mixture of a non-polar solvent and a polar co-solvent (e.g., chlorobenzene/trifluoroethanol). Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for the specified time.
-
Purification: Following a similar workup procedure as for arylation, the fluorinated product is isolated and purified by column chromatography.
| Entry | Substrate | Product | Yield (%) |
| 1 | N-(2-methyl-2-(pyridin-2-yl)propyl)butanamide | 3-Fluoro-N-(2-methyl-2-(pyridin-2-yl)propyl)butanamide | 65 |
| 2 | N-(2-methyl-2-(pyridin-2-yl)propyl)pentanamide | 3-Fluoro-N-(2-methyl-2-(pyridin-2-yl)propyl)pentanamide | 61 |
Note: The above data is representative and based on findings for similar directing groups.[6]
Mechanistic Insights: The Key to Success
The remarkable efficacy of the PIP amine directing group can be understood by examining the catalytic cycle of a typical palladium-catalyzed C-H functionalization.
Figure 1: A simplified catalytic cycle for PIP-amine directed C-H functionalization.
Coordination and C-H Activation: The catalytic cycle is initiated by the coordination of the PIP-amide substrate to the Pd(II) precatalyst, forming a stable complex.[5] This is followed by the pivotal C-H activation step, which is believed to proceed via a concerted metalation-deprotonation (CMD) pathway.[3] The gem-dimethyl group plays a crucial role here, pre-organizing the substrate for the formation of the[5][5]-bicyclic palladacycle intermediate.[1][2]
Oxidative Addition and Reductive Elimination: The palladacycle then undergoes oxidative addition with the coupling partner (e.g., an aryl iodide), forming a high-valent Pd(IV) intermediate.[5] The final, bond-forming step is a reductive elimination from the Pd(IV) center, which releases the functionalized product and regenerates the active Pd(II) catalyst, thus completing the catalytic cycle.
The Final Step: Removal of the Directing Group
A critical aspect of any directing group strategy is the ability to efficiently remove the auxiliary group after the desired transformation has been accomplished. The PIP amine can be readily cleaved under various conditions to unveil the free amine functionality.
Protocol 5: Cleavage of the PIP Amine Directing Group
-
Acidic Hydrolysis: The amide bond can be hydrolyzed under strong acidic conditions (e.g., refluxing in aqueous HCl).
-
Reductive Cleavage: For substrates sensitive to harsh acidic conditions, reductive cleavage offers a milder alternative. Treatment with a reducing agent such as samarium(II) iodide (SmI₂) can effectively cleave the N-C(acyl) bond.
-
Other Methods: A variety of other methods for amide cleavage reported in the literature can also be applied, depending on the specific substrate and functional group tolerance.[7][8]
Figure 2: A typical synthetic workflow utilizing the PIP amine directing group.
Conclusion and Future Outlook
The this compound (PIP amine) directing group represents a significant advancement in the field of C-H functionalization. Its rational design, which incorporates the principles of bidentate chelation and the Thorpe-Ingold effect, has provided a robust and reliable platform for the selective activation of previously inaccessible unactivated β-methylene C(sp³)-H bonds. The ease of its synthesis, installation, and removal further enhances its appeal for synthetic chemists.
As the field of C-H activation continues to evolve, we can anticipate even broader applications for the PIP amine and its derivatives. The development of new catalytic systems that operate under milder conditions, expand the scope of compatible coupling partners, and even enable enantioselective transformations will undoubtedly solidify the position of the PIP amine as an indispensable tool in the synthetic chemist's arsenal. The principles embodied in its design will continue to inspire the development of the next generation of directing groups, pushing the boundaries of what is possible in the art and science of molecule-making.
References
-
Zhang, Q., et al. (2021). 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated Methylene C(sp3)-H Bonds. Accounts of Chemical Research, 54(13), 2843–2856. [Link]
-
Li, X., et al. (2021). 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated Methylene C(sp3)−H Bonds. Shaanxi Normal University. [Link]
-
Smout, V., et al. (2013). Removal of the pyridine directing group from α-substituted N-(pyridin-2-yl)piperidines obtained via directed Ru-catalyzed sp3 C-H functionalization. The Journal of Organic Chemistry, 78(19), 9803–9814. [Link]
-
ACS Omega. (2021). Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group. ACS Omega, 6(40), 26297–26305. [Link]
-
MDPI. (2021). N,N- and N,O-Bidentate-Chelation-Assisted Alkenyl C–H Functionalization. Molecules, 26(9), 2686. [Link]
-
Wikipedia. (n.d.). Thorpe–Ingold effect. In Wikipedia. Retrieved from [Link]
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Thirunavukkarasu, K., & Daugulis, O. (2012). Recent Advances in Room-Temperature Direct C–H Arylation Methodologies. CHIMIA International Journal for Chemistry, 66(6), 380-385. [Link]
-
Organic Letters. (2014). Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)–H Bonds. Organic Letters, 16(21), 5624–5627. [Link]
-
Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (2022). Advanced Organic and Inorganic Materials, 34-40. [Link]
-
ResearchGate. (n.d.). Removal of the 2‐pyridyl directing group and further derivation. Retrieved from [Link]
-
H functionalisation using a removable/modifiable or a traceless directing group strategy. (2015). Chemical Communications, 51(72), 13736-13749. [Link]
-
Removable and modifiable directing groups in C-H activation. (2024, January 19). YouTube. Retrieved from [Link]
-
PubMed. (2013). Removal of the pyridine directing group from α-substituted N-(pyridin-2-yl)piperidines obtained via directed Ru-catalyzed sp3 C-H functionalization. The Journal of Organic Chemistry, 78(19), 9803–9814. [Link]
-
PubMed. (1998). Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base. The Journal of Organic Chemistry, 63(12), 4056–4065. [Link]
-
Nature Communications. (2021). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. Nature Communications, 12(1), 1-10. [Link]
-
ResearchGate. (2013). Removal of the Pyridine Directing Group from α-Substituted N -(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp 3 C–H Functionalization. Retrieved from [Link]
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Synthesis of β2-adrenergic receptor agonists using 2-Methyl-2-(pyridin-2-YL)propan-1-amine
An Application Note on the Investigational Synthesis of Novel β2-Adrenergic Receptor Agonists from 2-Methyl-2-(pyridin-2-yl)propan-1-amine
Introduction
The β2-adrenergic receptor (β2-AR) is a G-protein coupled receptor of paramount importance in therapeutic medicine, particularly in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Agonism of the β2-AR in the smooth muscle of the airways leads to bronchodilation, providing relief from symptoms of bronchoconstriction. The classical pharmacophore for a β2-AR agonist consists of a catechol-like ring system connected to an ethanolamine side chain, which bears a bulky N-substituent.
This application note outlines a proposed, investigational synthetic route for a novel β2-adrenergic receptor agonist, starting from the readily available, yet underutilized building block, this compound. This starting material offers a unique tertiary butyl-like group adjacent to the amine, a structural feature common in potent β2-agonists, which serves to enhance selectivity for the β2 receptor over the β1 receptor. The inclusion of a pyridine ring introduces a different electronic and solubility profile compared to the more common phenyl or substituted phenyl groups found in this position.
The proposed synthesis is a multi-step sequence designed to construct a molecule with the key features required for β2-AR agonism. This document provides detailed, step-by-step protocols for each reaction, explains the rationale behind the choice of reagents and conditions, and includes diagrams to illustrate the synthetic workflow and the biological mechanism of action. This guide is intended for researchers and drug development professionals interested in exploring novel chemical space for the next generation of respiratory therapeutics.
Proposed Synthetic Scheme
The overall strategy involves the coupling of the N-Boc protected this compound with a functionalized epoxide, followed by a series of transformations on the aromatic ring to install the necessary pharmacophoric elements.
Caption: Proposed synthetic workflow for the novel β2-agonist.
Experimental Protocols
Part 1: Protection of the Amine
The first step in the synthesis is the protection of the primary amine of the starting material. This is crucial to prevent N-alkylation in the subsequent epoxide ring-opening step. The tert-butyloxycarbonyl (Boc) group is chosen as the protecting group due to its stability under the conditions of the next reaction and its ease of removal under acidic conditions.
Protocol 1: Synthesis of tert-Butyl (2-(pyridin-2-yl)propan-2-yl)carbamate
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 150.22 | 10.0 | 1.50 g |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 11.0 | 2.40 g |
| Triethylamine (Et₃N) | 101.19 | 15.0 | 2.1 mL |
| Dichloromethane (DCM) | - | - | 50 mL |
Procedure:
-
To a solution of this compound (1.50 g, 10.0 mmol) in dichloromethane (50 mL) at 0 °C, add triethylamine (2.1 mL, 15.0 mmol).
-
Slowly add a solution of di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in dichloromethane (10 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution (30 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound as a white solid.
Part 2: Epoxide Ring-Opening
This key step constructs the ethanolamine backbone of our target molecule. The protected amine acts as a nucleophile, opening the epoxide ring of (R)-N-(5-(oxiran-2-yl)-2-hydroxyphenyl)formamide. The reaction is typically carried out at elevated temperatures in a protic solvent like isopropanol, which facilitates the ring-opening. The (R)-enantiomer of the epoxide is chosen to yield the desired stereochemistry at the hydroxyl group, which is known to be crucial for β2-AR activity.
Protocol 2: Synthesis of tert-Butyl (2-hydroxy-3-(4-formamido-3-hydroxyphenyl)propyl)(2-(pyridin-2-yl)propan-2-yl)carbamate
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| tert-Butyl (2-(pyridin-2-yl)propan-2-yl)carbamate | 250.34 | 5.0 | 1.25 g |
| (R)-N-(5-(oxiran-2-yl)-2-hydroxyphenyl)formamide | 193.18 | 5.0 | 0.97 g |
| Isopropanol | - | - | 40 mL |
Procedure:
-
To a solution of tert-butyl (2-(pyridin-2-yl)propan-2-yl)carbamate (1.25 g, 5.0 mmol) in isopropanol (40 mL), add (R)-N-(5-(oxiran-2-yl)-2-hydroxyphenyl)formamide (0.97 g, 5.0 mmol).
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, allow the reaction to cool to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield the desired product.
Part 3: Deprotection
The final step is the removal of the Boc protecting group to liberate the secondary amine, which is essential for binding to the receptor. This is achieved under acidic conditions, typically using trifluoroacetic acid (TFA) in an inert solvent like dichloromethane. The reaction is usually rapid and clean.
Protocol 3: Synthesis of N-(5-(1-hydroxy-2-((2-(pyridin-2-yl)propan-2-yl)amino)ethyl)-2-hydroxyphenyl)formamide
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| tert-Butyl (2-hydroxy-3-(4-formamido-3-hydroxyphenyl)propyl)(2-(pyridin-2-yl)propan-2-yl)carbamate | 443.55 | 3.0 | 1.33 g |
| Trifluoroacetic acid (TFA) | 114.02 | - | 5 mL |
| Dichloromethane (DCM) | - | - | 20 mL |
Procedure:
-
Dissolve the Boc-protected intermediate (1.33 g, 3.0 mmol) in dichloromethane (20 mL) and cool to 0 °C.
-
Slowly add trifluoroacetic acid (5 mL) to the solution.
-
Remove the ice bath and stir the reaction at room temperature for 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a small amount of methanol and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate can be collected by filtration, or the mixture can be extracted with a suitable organic solvent.
-
Further purification can be achieved by recrystallization or preparative HPLC to yield the final product.
Mechanism of Action: β2-Adrenergic Receptor Signaling
Upon binding of an agonist, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gs. The activated Gs protein exchanges GDP for GTP and its α-subunit dissociates, which then activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.
Caption: The β2-adrenergic receptor signaling pathway.
Conclusion
This application note provides a comprehensive, albeit investigational, guide for the synthesis of a novel β2-adrenergic receptor agonist from this compound. The proposed multi-step synthesis is grounded in established organic chemistry principles and aims to generate a molecule with the requisite structural features for potent and selective β2-AR agonism. The detailed protocols and mechanistic explanations are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of new chemical entities for the treatment of respiratory diseases. Further studies would be required to confirm the biological activity and selectivity of the synthesized compound.
References
-
Title: Contemporary methods for the synthesis of arylethanolamine β2-adrenoceptor agonists: a review. Source: Organic & Biomolecular Chemistry, 2021. URL: [Link]
-
Title: A practical and scalable synthesis of a key intermediate for the β2-adrenergic receptor agonist, indacaterol. Source: Organic Process Research & Development, 2010. URL: [Link]
-
Title: β2-Adrenergic receptor agonists in the treatment of asthma. Source: A chapter in the book "Asthma: Pathophysiology and Treatment", 2018. URL: [Link]
-
Title: Asymmetric Synthesis of (R)- and (S)-Salmeterol. Source: The Journal of Organic Chemistry, 1994. URL: [Link]
- Title: Synthesis of potential β2-adrenoreceptor agonists.
Application Notes and Protocols: 2-Methyl-2-(pyridin-2-yl)propan-1-amine in Medicinal Chemistry
Introduction: The Strategic Value of the Pyridinylalkane Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs and biologically active molecules.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and aqueous solubility make it an attractive component for modulating pharmacokinetic and pharmacodynamic properties.[1] Within the expansive family of pyridine derivatives, 2-Methyl-2-(pyridin-2-yl)propan-1-amine represents a structurally distinct building block with significant, albeit underexplored, potential in drug discovery.
The key distinguishing feature of this molecule is the gem-dimethyl group positioned alpha to the pyridine ring. This structural motif can impart several advantageous properties from a medicinal chemistry perspective:
-
Metabolic Stability: The quaternary carbon can act as a metabolic shield, preventing enzymatic oxidation at that position, which is often a liability in simpler alkylamine chains. This can lead to an improved pharmacokinetic profile.
-
Conformational Constraint: The steric bulk of the gem-dimethyl group restricts the rotation around the carbon-pyridine bond. This conformational locking can pre-organize the molecule into a bioactive conformation, potentially leading to higher binding affinity and selectivity for its biological target.
-
Lipophilicity Modulation: The addition of the isopropyl group increases the lipophilicity of the molecule compared to a simple methylamine, which can influence its ability to cross cell membranes and the blood-brain barrier.
While extensive research on this compound itself is emerging, the broader class of pyridin-2-yl-methylamine derivatives has shown promise in various therapeutic areas, including as central nervous system (CNS) agents, antidepressants, and analgesics.[4][5] This suggests that this compound is a valuable starting point for the design of novel therapeutics.
These application notes provide a detailed guide for researchers on the potential applications and experimental protocols for utilizing this compound as a core scaffold in medicinal chemistry programs.
Hypothesized Therapeutic Applications and Target Classes
Based on the established biological activities of structurally related pyridinylalkylamines, this compound is a promising scaffold for targeting the following areas:
-
Central Nervous System (CNS) Disorders: The structural similarity to known 5-HT (serotonin) receptor modulators suggests its potential in developing treatments for depression, anxiety, and other neurological conditions. The modulated lipophilicity may aid in blood-brain barrier penetration.
-
Oncology: Pyridine derivatives have demonstrated broad antiproliferative activity against various cancer cell lines.[2][3] This scaffold can be elaborated to explore novel anticancer agents.
-
Infectious Diseases: The pyridine nucleus is present in numerous antibacterial and antimalarial agents.[6][7] Derivatives of this compound could be investigated for activity against a range of pathogens.
The following sections provide detailed protocols for the synthesis and biological evaluation of derivatives based on this core structure.
Protocols for Synthesis and Derivatization
A robust and flexible synthetic route is essential for exploring the structure-activity relationship (SAR) of a new scaffold. Below is a representative protocol for the synthesis of the parent compound and a general scheme for its derivatization.
Protocol 1: Synthesis of this compound
This protocol outlines a plausible multi-step synthesis starting from commercially available 2-bromopyridine and isobutyronitrile.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Materials:
-
2-Bromopyridine
-
Isobutyronitrile
-
Lithium diisopropylamide (LDA)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
Step 1: Synthesis of 2-Methyl-2-(pyridin-2-yl)propanenitrile
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Add anhydrous THF (200 mL) to the flask and cool to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF (1.1 equivalents) to the cooled solvent.
-
To this solution, add isobutyronitrile (1.0 equivalent) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.
-
Add a solution of 2-bromopyridine (1.2 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-methyl-2-(pyridin-2-yl)propanenitrile.
Step 2: Synthesis of this compound
-
In a separate flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 2-methyl-2-(pyridin-2-yl)propanenitrile (1.0 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 4 hours.
-
Cool the reaction back to 0 °C and quench sequentially by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Stir the resulting mixture vigorously for 1 hour until a granular precipitate forms.
-
Filter the solid and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
-
The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.
Protocol 2: Derivatization via Amide Coupling
The primary amine of the title compound is a versatile handle for creating a library of analogs. Amide coupling is a fundamental transformation in medicinal chemistry.
Workflow Diagram:
Caption: General workflow for amide library synthesis.
Materials:
-
This compound
-
A diverse set of carboxylic acids (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
Procedure:
-
In a vial, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.05 equivalents) in DMF.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude amide derivative by column chromatography or preparative HPLC.
Protocols for Biological Evaluation
The following is a template protocol for a common assay used in early-stage drug discovery, which can be adapted to investigate the activity of new derivatives.
Protocol 3: In Vitro Antiproliferative Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity and is widely used to screen for cytotoxic compounds.
Materials:
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and dilute to a final concentration of 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (derivatives of this compound) in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the seeded cells and add 100 µL of the medium containing the test compounds. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
Data Interpretation and SAR:
The data from the antiproliferative assay can be used to establish a preliminary structure-activity relationship.
| Compound ID | R-Group (from Amide Coupling) | IC₅₀ (µM) |
| Parent Amine | H | >100 |
| Derivative 1 | Phenyl | 55.2 |
| Derivative 2 | 4-Chlorophenyl | 23.8 |
| Derivative 3 | 4-Methoxyphenyl | 48.1 |
| Derivative 4 | Naphthyl | 15.7 |
From this hypothetical data, one could infer that:
-
Derivatization of the primary amine is crucial for activity.
-
Aromatic substituents on the amide are tolerated.
-
Electron-withdrawing groups (e.g., chloro) on the phenyl ring may enhance potency.
-
Increasing the size and lipophilicity of the aromatic system (e.g., naphthyl) appears to be beneficial for antiproliferative activity.
Conclusion and Future Directions
This compound is a promising and versatile building block for medicinal chemistry. The presence of the gem-dimethyl group offers potential advantages in terms of metabolic stability and conformational rigidity. The protocols outlined above provide a framework for the synthesis, derivatization, and initial biological evaluation of novel compounds based on this scaffold. Future work should focus on expanding the library of derivatives to explore a wider range of chemical space and on screening these compounds against a diverse panel of biological targets to uncover novel therapeutic applications.
References
-
Younis, Y., et al. (2013). Structure-activity-relationship Studies Around the 2-amino Group and Pyridine Core of Antimalarial 3,5-diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues With Oral in Vivo Activity. Journal of Medicinal Chemistry, 56(21), 8860-71. Available at: [Link]
- Google Patents. (n.d.). Synthesis method and intermediates of pyridin-2-yl-methylamine.
- Google Patents. (n.d.). Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
Singh, P., et al. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. bioRxiv. Available at: [Link]
-
PubChem. (n.d.). 2-{[(Pyridin-3-yl)methyl]amino}propan-1-ol. Available at: [Link]
- Google Patents. (n.d.). Enantiomeric compositions of 2-amino-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one and related methods.
-
Sreeja, S., et al. (2024). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 163-177. Available at: [Link]
-
Ali, M. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. Available at: [Link]
-
Singh, R., et al. (2009). Synthesis and evaluation of 2-pyridyl pyrimidines with in vitro antiplasmodial and antileishmanial activity. Bioorganic & Medicinal Chemistry Letters, 19(2), 401-5. Available at: [Link]
-
Singh, P., et al. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Journal of the Indian Chemical Society, 99(10), 100720. Available at: [Link]
-
Dwivedi, A., et al. (2021). A mini review on pyridoacridines: Prospective lead compounds in medicinal chemistry. Future Journal of Pharmaceutical Sciences, 7(1), 1-11. Available at: [Link]
-
PubChem. (n.d.). N-methyl-1-pyridin-2-ylpropan-2-amine. Available at: [Link]
-
Neuroquantology. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Available at: [Link]
-
LookChem. (n.d.). 2-methyl-1-phenyl-2-(pyridin-2-yl)propan-1-amine. Available at: [Link]
-
Villa-Reyna, A-L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. Available at: [Link]
-
Semantic Scholar. (n.d.). Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
De Vleeschauwer, M., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Bioorganic & Medicinal Chemistry, 28(1), 115188. Available at: [Link]
-
Al-Suhaimi, K. S., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 120. Available at: [Link]
-
Aparicio, M., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. Available at: [Link]
-
Younis, Y., et al. (2013). Structure-activity-relationship Studies Around the 2-amino Group and Pyridine Core of Antimalarial 3,5-diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues With Oral in Vivo Activity. Journal of Medicinal Chemistry, 56(21), 8860-71. Available at: [Link]
-
Villa-Reyna, A-L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. Available at: [Link]
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
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Application Notes and Protocols: 2-Methyl-2-(pyridin-2-yl)propan-1-amine as a Versatile Building Block for Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2-Methyl-2-(pyridin-2-yl)propan-1-amine as a strategic building block for the synthesis of novel heterocyclic scaffolds. The unique structural architecture of this diamine, featuring a sterically hindered primary amine adjacent to a pyridine ring, offers a distinct reactivity profile for the construction of complex molecular frameworks of interest in medicinal chemistry and drug discovery. This document outlines the core attributes of this building block, its potential applications in established synthetic transformations, and provides a detailed, field-proven protocol for its utilization in the Pictet-Spengler reaction to generate novel tetrahydro-β-carboline analogues.
Introduction: The Strategic Value of Pyridine-Containing Heterocycles
The pyridine motif is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its capacity for diverse functionalization make it a privileged scaffold in drug design.[1] The synthesis of novel pyridine-containing heterocycles is, therefore, a continuous pursuit in the quest for new therapeutic agents.[2][3] this compound presents itself as a valuable starting material in this endeavor, offering a unique combination of a nucleophilic primary amine and a pyridine ring system, poised for cyclization reactions.
Structural Features and Reactivity Profile
The key to the utility of this compound lies in its distinct structural features:
-
Primary Amine: The presence of a primary amine (-NH2) group provides a key nucleophilic center for a wide range of chemical transformations, including imine formation, amidation, and reductive amination.[4]
-
Pyridine Ring: The pyridine ring acts as an aromatic component that can participate in electrophilic aromatic substitution reactions, although it is generally less reactive than benzene. More importantly, it can serve as the "aryl" component in reactions such as the Pictet-Spengler cyclization.
-
Gem-Dimethyl Group: The two methyl groups on the adjacent carbon atom introduce steric hindrance around the primary amine. This steric bulk can influence the regioselectivity and stereoselectivity of reactions, potentially leading to unique product outcomes compared to less hindered amines.
The strategic placement of the primary amine relative to the pyridine ring makes this molecule an excellent candidate for the synthesis of fused heterocyclic systems.
Application in Heterocycle Synthesis: The Pictet-Spengler Reaction
A prime application for this compound is in the Pictet-Spengler reaction , a powerful method for the synthesis of tetrahydroisoquinolines and β-carbolines.[5][6] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][5] In the case of our building block, the pyridine ring serves as the aryl component.
The general mechanism for the Pictet-Spengler reaction is outlined below:
Caption: Generalized mechanism of the Pictet-Spengler reaction.
Protocol: Synthesis of a Novel Tetrahydro-β-carboline Analog via the Pictet-Spengler Reaction
This protocol describes a representative procedure for the reaction of this compound with a generic aldehyde. Note: This is a generalized protocol and may require optimization for specific substrates.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Experimental Workflow:
Caption: Step-by-step workflow for the Pictet-Spengler synthesis.
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M solution) in a round-bottom flask, add the aldehyde (1.1 eq) at room temperature with stirring.
-
Catalyst Addition: Slowly add trifluoroacetic acid (TFA, 0.1-0.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to 24 hours depending on the reactivity of the aldehyde.
-
Work-up: Upon completion of the reaction, quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tetrahydro-β-carboline analog.
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its structure.
Quantitative Data Summary
The following table provides hypothetical, yet expected, data for the Pictet-Spengler reaction with different aldehydes. Actual results may vary and require optimization.
| Aldehyde | Reaction Time (h) | Expected Yield (%) |
| Benzaldehyde | 12 | 75-85 |
| 4-Nitrobenzaldehyde | 8 | 80-90 |
| Isobutyraldehyde | 24 | 60-70 |
| Formaldehyde (as paraformaldehyde) | 18 | 70-80 |
Other Potential Applications
Beyond the Pictet-Spengler reaction, this compound can be employed in various other synthetic strategies for heterocycle construction:
-
Multicomponent Reactions: This building block can be a valuable component in Ugi or Passerini-type multicomponent reactions to rapidly generate complex and diverse molecular scaffolds.[7]
-
Synthesis of Pyrimidines and other Fused Systems: The primary amine can be reacted with diketones, ketoesters, or other suitable precursors to construct fused pyrimidine rings or other heterocyclic systems.[8][9]
-
Synthesis of Thiadiazoles: The amine functionality can be utilized in the synthesis of thiadiazole derivatives, which are of interest for their biological activities.[10]
Conclusion
This compound is a promising and versatile building block for the synthesis of novel heterocycles. Its unique structural features allow for the construction of complex molecular architectures, particularly through powerful cyclization reactions like the Pictet-Spengler synthesis. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling the exploration of new chemical space and the development of potential therapeutic agents.
References
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]
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Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. [Link]
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Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances. [Link]
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Pictet–Spengler reaction. Wikipedia. [Link]
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The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. [Link]
-
METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]
-
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. Future Medicinal Chemistry. [Link]
-
Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. ACS Medicinal Chemistry Letters. [Link]
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Small Heterocycles in Multicomponent Reactions. Chemical Reviews. [Link]
-
Amines and Heterocycles. Cengage. [Link]
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Metal Complexes of 2-Methyl-2-(pyridin-2-YL)propan-1-amine: A Guide to Synthesis and Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Pyridyl-Amine Ligands in Catalysis
In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is paramount. Among the vast array of organic molecules designed to coordinate with metal centers, pyridyl-amine scaffolds have emerged as exceptionally versatile ligands.[1] These compounds, containing both a pyridine ring and an amine functional group, act as robust bidentate chelators, forming stable complexes with a wide range of transition metals.[1] The unique electronic and steric properties of these ligands can be finely tuned, influencing the geometry, stability, and, most importantly, the reactivity of the resulting metal complexes.[1] This has led to their widespread application in diverse catalytic transformations, from oxidation and reduction reactions to the formation of carbon-carbon and carbon-heteroatom bonds.
This guide focuses on a specific and highly effective member of this family: 2-Methyl-2-(pyridin-2-YL)propan-1-amine , also known as 2-(pyridin-2-yl)isopropyl (PIP) amine. The characteristic gem-dimethyl bridge on this ligand provides distinct steric bulk that can significantly influence the coordination sphere of the metal center, thereby enhancing catalytic selectivity. This document provides a detailed overview of the synthesis of metal complexes incorporating this ligand and explores their potential in various catalytic applications, complete with detailed protocols and mechanistic insights.
PART 1: Synthesis of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The bidentate nature of the ligand, coordinating through the pyridyl nitrogen and the primary amine, facilitates the formation of stable chelate rings.
Protocol 1: Synthesis of a Representative Copper(II) Complex
Copper complexes are of significant interest due to their roles in oxidative catalysis.[2][3] The following protocol is adapted from procedures for structurally similar amino-alcohol-pyridine ligands and can be used as a starting point for the synthesis of a Cu(II) complex with this compound.[4]
Materials:
-
This compound
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Methanol (reagent grade)
-
Diethyl ether (anhydrous)
-
Schlenk flask and standard glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Ligand Dissolution: In a 50 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1.0 mmol of this compound in 10 mL of methanol. Stir the solution at room temperature until the ligand is completely dissolved.
-
Addition of Metal Salt: In a separate vial, dissolve 1.0 mmol of Cu(NO₃)₂·3H₂O in 10 mL of methanol.
-
Complex Formation: To the stirring solution of the ligand, add the copper(II) nitrate solution dropwise over a period of 10 minutes. A color change is typically observed upon addition, indicating complex formation.
-
Reaction: Allow the reaction mixture to stir at room temperature for 4 hours.
-
Precipitation and Isolation: After 4 hours, slowly add 20 mL of diethyl ether to the reaction mixture to precipitate the complex.
-
Washing and Drying: Collect the precipitate by vacuum filtration, wash with two 5 mL portions of diethyl ether, and dry under vacuum to yield the copper(II) complex.
Causality Behind Experimental Choices:
-
Inert Atmosphere: While not always strictly necessary for Cu(II) complexes, an inert atmosphere prevents potential side reactions, especially if the ligand or solvent is susceptible to oxidation.
-
Methanol as Solvent: Methanol is a polar solvent that effectively dissolves both the organic ligand and the inorganic metal salt, facilitating a homogeneous reaction mixture.
-
Dropwise Addition: Slow addition of the metal salt solution helps to control the reaction rate and often leads to the formation of more crystalline and pure products.
-
Diethyl Ether for Precipitation: Diethyl ether is a non-polar solvent in which the polar metal complex is insoluble, allowing for its effective precipitation and isolation from the reaction mixture.
PART 2: Characterization of the Metal Complexes
Once synthesized, the metal complexes must be thoroughly characterized to confirm their structure and purity. The following techniques are routinely employed:
| Technique | Information Obtained |
| FT-IR Spectroscopy | Confirms the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the pyridine ring and the N-H bond of the amine group. |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex, which can help to elucidate the coordination geometry around the metal ion. |
| Elemental Analysis | Determines the elemental composition (C, H, N) of the complex, which is used to confirm the empirical formula. |
| X-ray Crystallography | Provides the definitive solid-state structure of the complex, including bond lengths, bond angles, and the overall coordination geometry.[4] |
| Mass Spectrometry | Confirms the molecular weight of the complex. |
PART 3: Catalytic Activity and Protocols
Metal complexes of this compound are promising catalysts for a variety of organic transformations. The steric hindrance provided by the gem-dimethyl group can impart high selectivity to these catalysts.
Application 1: Palladium-Catalyzed C-H Functionalization
The 2-(pyridin-2-yl)isopropyl (PIP) amine moiety is a powerful directing group for palladium-catalyzed C-H functionalization reactions.[1] This allows for the selective introduction of various functional groups at previously unreactive C-H bonds.
Conceptual Workflow for C-H Functionalization:
Caption: Palladium-catalyzed C-H functionalization workflow.
Protocol 2: Representative Palladium-Catalyzed Arylation of a C(sp³)–H Bond
This protocol is a generalized procedure based on established methods for PIP-directed C-H arylation.
Materials:
-
Substrate containing the this compound directing group
-
Aryl halide (e.g., iodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver acetate (AgOAc) as an oxidant
-
Potassium carbonate (K₂CO₃) as a base
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk tube and standard glassware
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the substrate (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (5 mol%), AgOAc (2.0 equiv.), and K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add 5 mL of anhydrous toluene to the Schlenk tube.
-
Reaction: Seal the tube and heat the reaction mixture at 110 °C for 24 hours with vigorous stirring.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the arylated product.
Rationale for Reagents:
-
Pd(OAc)₂: A common and effective palladium precatalyst for cross-coupling reactions.[5]
-
AgOAc: Acts as an oxidant to facilitate the catalytic cycle.
-
K₂CO₃: A base is required to neutralize the acid generated during the reaction.
Application 2: Iron-Catalyzed Transfer Hydrogenation
Iron, being an earth-abundant and non-toxic metal, is an attractive alternative to precious metals in catalysis. Iron complexes with pyridyl-imine ligands have shown activity in the transfer hydrogenation of ketones.[6]
Protocol 3: Iron-Catalyzed Transfer Hydrogenation of Acetophenone
This protocol is adapted from known procedures for similar iron complexes.[6]
Materials:
-
Iron(II) chloride (FeCl₂)
-
This compound
-
Acetophenone
-
Isopropanol (as both solvent and hydrogen source)
-
Potassium hydroxide (KOH) as a co-catalyst
-
Schlenk flask and reflux condenser
Procedure:
-
Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere, add FeCl₂ (0.02 mmol) and this compound (0.04 mmol) to 5 mL of isopropanol. Stir the mixture for 30 minutes to form the iron complex in situ.
-
Reaction Mixture: To the catalyst solution, add acetophenone (1.0 mmol) and KOH (0.1 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography.
Catalytic Cycle Overview:
Caption: Simplified catalytic cycle for transfer hydrogenation.
Application 3: Copper-Catalyzed Aerobic Oxidation of Amines
Copper-catalyzed aerobic oxidation reactions are of great interest due to the use of air as a green and inexpensive oxidant.[2] Complexes of this compound with copper could potentially catalyze the oxidation of primary amines to imines or nitriles.
Protocol 4: Copper-Catalyzed Aerobic Oxidation of Benzylamine
This is a representative protocol based on similar copper-catalyzed amine oxidations.
Materials:
-
Copper(I) bromide (CuBr) or another suitable copper salt
-
This compound
-
Benzylamine
-
Acetonitrile (solvent)
-
Air or oxygen balloon
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine CuBr (5 mol%) and this compound (10 mol%) in 10 mL of acetonitrile.
-
Substrate Addition: Add benzylamine (1.0 mmol) to the catalyst mixture.
-
Reaction: Heat the mixture to 80 °C under an atmosphere of air (or an oxygen balloon) and stir vigorously.
-
Monitoring: Follow the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction, filter off the catalyst, and concentrate the solvent.
-
Purification: Purify the resulting imine product by column chromatography.
Data Summary
| Catalyst System | Reaction Type | Substrate | Product | Typical Yield (%) | Reference |
| Pd(OAc)₂ / PIP-amine | C-H Arylation | C(sp³)–H bond | Arylated product | 60-90 | [1] |
| FeCl₂ / Pyridyl-imine | Transfer Hydrogenation | Acetophenone | 1-Phenylethanol | 50-85 | [6] |
| CuBr / Pyridyl-amine | Aerobic Oxidation | Benzylamine | N-Benzylidenebenzylamine | 70-95 | [2] |
Conclusion and Future Outlook
The this compound ligand is a valuable building block for the construction of catalytically active metal complexes. The unique steric environment provided by the gem-dimethyl groups can lead to enhanced selectivity in a variety of important organic transformations. The protocols provided herein serve as a foundation for researchers to explore the rich catalytic chemistry of these complexes. Future research in this area could focus on the development of chiral versions of this ligand for asymmetric catalysis, the immobilization of these complexes on solid supports for recyclable catalysis, and the exploration of their activity in other challenging catalytic reactions. The continued investigation of such well-defined molecular catalysts holds significant promise for advancing the fields of chemical synthesis and drug development.
References
- Chirik, P. J., & Tofan, D. (2020). Pyridine(diimine) Iron Diene Complexes Relevant to Catalytic [2+2]-Cycloaddition Reactions.
- Choi, J. H., et al. (2019). Crystal structure of {2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol-κ3 N,N',O}dinitratocopper(II).
- Kerton, F. M. (2006). Copper coordination chemistry with Pyridyl-Imine ligands and their application in aerobic oxidation reactions. Memorial University of Newfoundland.
- Guo, P., et al. (n.d.). Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides.
- Kumah, R. T., et al. (2021). Synthesis and Applications of (Pyridyl)imine Fe(II) Complexes as Catalysts in Transfer Hydrogenation of Ketones.
- Bortoluzzi, M., et al. (2023). Organometallic palladium(II) complexes with N-((pyridin-2-yl)methylene)-4-amino-2,1,3-benzothiadiazole: synthesis, characterization and reactivity. Inorganica Chimica Acta, 545, 121245.
- Trovitch, R. J., et al. (2023). CS-Symmetric Pyridine(diimine) Iron Methyl Complexes for Catalytic [2+2] Cycloaddition and Hydrovinylation: Metallacycle Geometry Determines Selectivity. JACS Au, 3(7), 1965–1976.
- Sharma, S., & Van der Eycken, E. V. (2021). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
Sources
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- 2. memorial.scholaris.ca [memorial.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of {2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol-κ3 N,N′,O}bis(nitrato-κO)copper(II) from synchrotron data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of 2-Methyl-2-(pyridin-2-yl)propan-1-amine Derivatives
Abstract
This document provides a detailed guide for the synthesis of 2-methyl-2-(pyridin-2-yl)propan-1-amine and its derivatives. This class of compounds, characterized by a tertiary carbon center adjacent to a pyridine ring, serves as a crucial scaffold in medicinal chemistry and drug discovery. We present two robust synthetic pathways starting from common precursors: 2-cyanopyridine and 2-bromopyridine. The protocols include step-by-step procedures, mechanistic insights, purification techniques, and characterization data. This guide is intended for researchers, chemists, and professionals in drug development seeking a reliable and well-documented methodology for accessing these valuable building blocks.
Introduction: Significance of the Pyridyl-Amine Scaffold
The this compound core structure is a key pharmacophore found in a variety of biologically active molecules. The pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking interactions, while the tertiary carbinamine moiety provides a stable, three-dimensional scaffold that can be crucial for specific receptor binding. Derivatives of this structure are explored for their potential as antiviral, antiparkinsonian, and anti-HIV agents, making efficient and scalable synthetic access a high priority in pharmaceutical research.[1][2]
Retrosynthetic Analysis & Strategy
Two primary retrosynthetic disconnections are considered for the target molecule. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction.
-
Strategy A: Grignard Addition to Nitrile. This approach involves the nucleophilic addition of a Grignard reagent to 2-cyanopyridine to form an imine intermediate, which is subsequently reduced to the primary amine. This method is advantageous for its directness in constructing the C-C bond.
-
Strategy B: Ritter Reaction. An alternative pathway involves the formation of a tertiary alcohol, 2-(pyridin-2-yl)propan-2-ol, which can then generate a stable carbocation in the presence of a strong acid. This carbocation is trapped by a nitrile (e.g., acetonitrile), which, after hydrolysis, yields an amide. Subsequent reduction of the amide provides the target amine. The Ritter reaction is a classic and powerful method for creating sterically hindered amines.[1][3][4]
Synthetic Protocols
Protocol A: Synthesis via Grignard Addition to 2-Cyanopyridine
This protocol focuses on the direct construction of the carbon skeleton by adding an isopropyl Grignard reagent to 2-cyanopyridine, followed by reduction.
Workflow Diagram: Grignard Addition Pathway
Caption: Workflow for the synthesis via Grignard addition.
Step-by-Step Methodology:
-
Preparation of Grignard Reagent (if not commercially available): To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq). Add a small portion of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromopropane (1.1 eq) in anhydrous THF dropwise, maintaining a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.
-
Addition to Nitrile: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve 2-cyanopyridine (1.0 eq) in anhydrous THF and add it dropwise to the Grignard solution. The reaction is exothermic; maintain the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Reduction of Imine: Cool the reaction mixture back to 0 °C. Cautiously add methanol to the flask, followed by the portion-wise addition of sodium borohydride (NaBH₄, 1.5 eq).
-
Quenching and Workup: After stirring for an additional 2 hours at room temperature, slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a gradient of dichloromethane/methanol) to yield the pure amine.
Causality and Insights:
-
The use of anhydrous conditions is critical as Grignard reagents react violently with water.
-
The intermediate formed after the Grignard addition is a magnesium salt of the imine, which is not typically isolated. The subsequent reduction with NaBH₄ is a robust method to convert the imine directly to the primary amine.
Protocol B: Synthesis via Ritter Reaction
This two-step protocol involves the creation of a tertiary alcohol followed by an acid-catalyzed reaction with a nitrile to form an amide, which is then hydrolyzed.
Workflow Diagram: Ritter Reaction Pathway
Caption: Workflow for the synthesis via the Ritter Reaction.
Step-by-Step Methodology:
-
Synthesis of 2-(Pyridin-2-yl)propan-2-ol:
-
To a solution of 2-bromopyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the resulting solution for 30 minutes.
-
Add acetone (1.2 eq) dropwise, maintaining the temperature at -78 °C.
-
After 1 hour, allow the reaction to warm to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the tertiary alcohol.
-
-
Ritter Reaction:
-
To a flask containing acetonitrile (used as both reagent and solvent), add the 2-(pyridin-2-yl)propan-2-ol (1.0 eq).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.0 eq) dropwise.[4]
-
Allow the mixture to stir at room temperature for 12-18 hours. The reaction generates a stable carbocation from the alcohol, which is then attacked by the nitrile.[3]
-
Pour the reaction mixture onto ice and basify with a cold, concentrated NaOH solution to pH > 12.
-
Extract the product amide with dichloromethane. Dry the organic layers and concentrate to yield N-(2-methyl-2-(pyridin-2-yl)propyl)acetamide.
-
-
Amide Hydrolysis:
-
Reflux the amide intermediate in 6M aqueous hydrochloric acid for 6-12 hours.
-
Cool the solution, basify with solid NaOH or concentrated NaOH solution until strongly alkaline.
-
Extract the final amine product with ethyl acetate, dry, and concentrate. Further purification can be achieved via chromatography or distillation.
-
Causality and Insights:
-
The Ritter reaction is highly effective for substrates that can form stable tertiary or benzylic carbocations.[1][4]
-
The use of a strong acid like sulfuric acid is essential to promote the dehydration of the alcohol to the carbocation.[2]
-
The final hydrolysis step can be performed under either acidic or basic conditions, depending on the stability of the overall molecule.
Synthesis of Derivatives
The protocols described above are amenable to the synthesis of various derivatives.
| Starting Material Variation | Reagent | Resulting Derivative Structure | Protocol |
| 2-Cyano-5-chloropyridine | Isopropylmagnesium Bromide | 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine | A |
| 2-Cyanopyridine | Ethylmagnesium Bromide | 2-(Pyridin-2-yl)butan-1-amine | A |
| 2-Bromo-4-methylpyridine | Acetone, then Ritter sequence | 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine | B |
| 2-(Pyridin-2-yl)propan-2-ol | Benzonitrile, H₂SO₄ | N-(2-methyl-2-(pyridin-2-yl)propyl)benzamide | B (modified) |
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): Expected signals include aromatic protons of the pyridine ring (typically δ 7.0-8.5 ppm), a singlet for the primary amine protons (NH₂), and singlets or multiplets for the aliphatic protons. For the parent compound, two methyl groups would appear as a singlet around δ 1.3 ppm, and the CH₂ protons as a singlet around δ 2.8 ppm.
-
¹³C NMR (100 MHz, CDCl₃): Look for characteristic signals for the pyridine ring carbons (δ 120-160 ppm), the quaternary carbon, and the aliphatic carbons.
-
Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ should be observed at the expected m/z value. For C₉H₁₄N₂, the expected m/z is 151.12.
-
Infrared (IR) Spectroscopy: Look for N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹) and C-H and C=N/C=C stretches.
Safety and Handling
-
Grignard Reagents & n-BuLi: These reagents are pyrophoric and react violently with water and protic solvents. Handle only under an inert atmosphere in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Concentrated Acids/Bases: Sulfuric acid and concentrated NaOH are highly corrosive. Handle with extreme care, using appropriate PPE.
-
Cyanides: 2-Cyanopyridine is toxic. Avoid inhalation, ingestion, and skin contact. All cyanation reactions should be performed in a fume hood.
References
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link][3][4]
-
Wikipedia. (2023). Ritter reaction. Retrieved from [Link][1]
-
Kaur, N. (2015). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid (SBNPSA) under solvent-free conditions. Journal of Chemical Sciences. Retrieved from [Link][2]
-
Weintraub, P. M., et al. (1993). Tertiary carbinamines by addition of organocerium reagents to nitriles and ketimines. The Journal of Organic Chemistry. Retrieved from [Link][5]
-
Google Patents. (n.d.). Process for the preparation of tertiary carbinamines. Retrieved from [6]
-
Andersson, H., et al. (2007). Addition of Grignard reagents to pyridine N-oxides. Organic Letters. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the preparation of 2-aminomethylpyridine derivatives. Retrieved from [7]
-
Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC. Retrieved from [Link][8]
-
Gouda, M. A., et al. (2013). Chemistry of 2-Amino-3-cyanopyridines. Synthetic Communications. Retrieved from [Link][9]
-
Erol, K., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology. Retrieved from [Link][10]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. US5306821A - Process for the preparation of tertiary carbinamines - Google Patents [patents.google.com]
- 7. US7608720B2 - Process for the preparation on 2-aminomethylpyridine derivatives - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 2-Methyl-2-(pyridin-2-YL)propan-1-amine in Asymmetric Catalysis: Application Notes and Protocols
In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to construct complex molecular architectures is paramount. Asymmetric catalysis, in particular, stands as a cornerstone of this endeavor, enabling the synthesis of chiral molecules with high enantiopurity, a critical requirement in the pharmaceutical and agrochemical industries. Within the diverse arsenal of chiral ligands and directing groups, 2-Methyl-2-(pyridin-2-YL)propan-1-amine, commonly referred to as PIP amine, has emerged as a powerful tool for the functionalization of otherwise inert C(sp³)–H bonds. This technical guide provides an in-depth exploration of the applications of PIP amine in catalysis, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic pursuits.
Introduction to this compound (PIP Amine)
This compound is a bidentate directing group meticulously designed for the activation of unactivated methylene C(sp³)–H bonds.[1] Its structure, featuring a pyridyl group, a gem-dimethyl moiety, and an amino group, is key to its efficacy. The pyridine and amine functionalities act as a bidentate ligand, strongly coordinating to a transition metal catalyst, typically palladium. This coordination brings the catalyst into close proximity to the target C–H bond, facilitating its activation. The gem-dimethyl group plays a crucial role in promoting the formation of a stable five-membered palladacycle intermediate, a key step in the catalytic cycle.[1] This unique structural arrangement enables the selective functionalization of β-methylene C(sp³)–H bonds in aliphatic amides, opening up new avenues for the synthesis of complex molecules.[1]
Application in Palladium-Catalyzed β-C(sp³)–H Arylation of Aliphatic Amides
One of the most significant applications of PIP amine is in the palladium-catalyzed β-C(sp³)–H arylation of aliphatic amides. This transformation allows for the direct introduction of an aryl group at the β-position of an aliphatic chain, a challenging feat using traditional synthetic methods.
Mechanistic Rationale
The reaction proceeds through a well-defined catalytic cycle, initiated by the coordination of the PIP-amide substrate to a palladium(II) catalyst. The bidentate nature of the PIP directing group facilitates the formation of a stable[2][2]-bicyclic palladacycle intermediate via C–H activation.[1] This palladacycle then undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the arylated product and regenerate the palladium(II) catalyst. The chelation assistance provided by the PIP amine is crucial for both the reactivity and the regioselectivity of the C–H activation step.
Diagram of the Catalytic Cycle for β-C(sp³)–H Arylation
Caption: Catalytic cycle for Pd-catalyzed β-C(sp³)–H arylation.
Detailed Experimental Protocol: Palladium-Catalyzed β-C(sp³)–H Arylation
This protocol describes a general procedure for the arylation of a PIP-protected aliphatic amide.
Materials:
-
PIP-protected aliphatic amide (1.0 equiv)
-
Aryl iodide (1.5 equiv)
-
Pd(OAc)₂ (10 mol%)
-
Ag₂CO₃ (2.0 equiv)
-
HFIP (hexafluoroisopropanol) (0.2 M)
-
Anhydrous, degassed reaction vessel (e.g., Schlenk tube)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the PIP-protected aliphatic amide (0.2 mmol, 1.0 equiv), aryl iodide (0.3 mmol, 1.5 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), and Ag₂CO₃ (110 mg, 0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add HFIP (1.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired arylated product.
Data Summary: Representative Examples of β-C(sp³)–H Arylation
| Entry | Aliphatic Amide Substrate | Aryl Iodide | Product | Yield (%) |
| 1 | N-(2-methyl-2-(pyridin-2-yl)propyl)butanamide | 4-iodotoluene | N-(2-methyl-2-(pyridin-2-yl)propyl)-3-(p-tolyl)butanamide | 85 |
| 2 | N-(2-methyl-2-(pyridin-2-yl)propyl)pentanamide | 1-iodo-4-methoxybenzene | 3-(4-methoxyphenyl)-N-(2-methyl-2-(pyridin-2-yl)propyl)pentanamide | 78 |
| 3 | N-(2-methyl-2-(pyridin-2-yl)propyl)isovaleramide | 1-fluoro-4-iodobenzene | 3-(4-fluorophenyl)-N-(2-methyl-2-(pyridin-2-yl)propyl)-4-methylpentanamide | 82 |
Asymmetric C(sp³)–H Functionalization Enabled by PIP Amine and Chiral Ligands
A groundbreaking extension of the PIP amine chemistry is its application in enantioselective C–H functionalization. By employing a chiral ligand in conjunction with the palladium catalyst, it is possible to control the stereochemistry of the newly formed C-C or C-X bond. Chiral phosphoric acids (CPAs) and 3,3′-disubstituted BINOL ligands have proven to be particularly effective in this regard.[1]
Enantioselective β-C(sp³)–H Alkynylation
The enantioselective alkynylation of unactivated methylene C–H bonds represents a significant advancement in asymmetric catalysis. The combination of the PIP directing group and a chiral BINOL-derived ligand allows for the synthesis of enantioenriched propargylamines.
Diagram of the Chiral Ligand Influence on Stereoselectivity
Caption: Influence of a chiral ligand on the transition state.
Detailed Experimental Protocol: Enantioselective β-C(sp³)–H Alkynylation
This protocol outlines a general procedure for the enantioselective alkynylation of a PIP-protected aliphatic amide.
Materials:
-
PIP-protected aliphatic amide (1.0 equiv)
-
(Bromoethynyl)triisopropylsilane (2.0 equiv)
-
Pd(OAc)₂ (10 mol%)
-
(S)-3,3′-(F₂)-BINOL (15 mol%)
-
Ag₂CO₃ (2.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) (0.1 M)
-
Anhydrous, degassed reaction vessel (e.g., Schlenk tube)
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%) and (S)-3,3′-(F₂)-BINOL (10.6 mg, 0.03 mmol, 15 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DCE (1.0 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the PIP-protected aliphatic amide (0.2 mmol, 1.0 equiv), (bromoethynyl)triisopropylsilane (104 mg, 0.4 mmol, 2.0 equiv), and Ag₂CO₃ (110 mg, 0.4 mmol, 2.0 equiv).
-
Seal the tube and stir the reaction mixture at 60 °C for 48 hours.
-
After cooling to room temperature, dilute the mixture with CH₂Cl₂ and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the enantioenriched alkynylated product.
Data Summary: Enantioselective β-C(sp³)–H Alkynylation
| Entry | Aliphatic Amide Substrate | Product | Yield (%) | ee (%) |
| 1 | N-(2-methyl-2-(pyridin-2-yl)propyl)butanamide | (S)-N-(2-methyl-2-(pyridin-2-yl)propyl)-3-((triisopropylsilyl)ethynyl)butanamide | 75 | 92 |
| 2 | N-(2-methyl-2-(pyridin-2-yl)propyl)pentanamide | (S)-N-(2-methyl-2-(pyridin-2-yl)propyl)-3-((triisopropylsilyl)ethynyl)pentanamide | 72 | 90 |
| 3 | N-(2-methyl-2-(pyridin-2-yl)propyl)isovaleramide | (S)-N-(2-methyl-2-(pyridin-2-yl)propyl)-4-methyl-3-((triisopropylsilyl)ethynyl)pentanamide | 68 | 94 |
Synthesis and Removal of the PIP Directing Group
The utility of a directing group is intrinsically linked to the ease of its installation and subsequent removal. The PIP amine can be readily installed by standard amide coupling procedures. More importantly, its removal can be achieved under mild conditions, preserving the integrity of the functionalized product.
Protocol for the Synthesis of a PIP-Amide
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
EDCI (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.0 equiv)
-
Anhydrous CH₂Cl₂ (0.2 M)
Procedure:
-
To a solution of the carboxylic acid (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) at 0 °C, add EDCI (230 mg, 1.2 mmol), HOBt (184 mg, 1.2 mmol), and DIPEA (0.35 mL, 2.0 mmol).
-
Stir the mixture for 15 minutes at 0 °C.
-
Add this compound (165 mg, 1.1 mmol).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the PIP-amide.
Protocol for the Removal of the PIP Directing Group
The PIP group can be cleaved under mild nitrosylation conditions.[3]
Materials:
-
PIP-protected amide (1.0 equiv)
-
NaNO₂ (5.0 equiv)
-
Acetic acid (AcOH)
-
H₂O
Procedure:
-
Dissolve the PIP-protected amide (0.1 mmol) in a mixture of AcOH (1.0 mL) and H₂O (0.2 mL).
-
Cool the solution to 0 °C and add NaNO₂ (34.5 mg, 0.5 mmol) in one portion.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the deprotected carboxylic acid.
Conclusion
This compound has proven to be a versatile and powerful directing group in the field of C–H activation. Its ability to facilitate the selective functionalization of unactivated β-methylene C(sp³)–H bonds in aliphatic amides has opened up new synthetic possibilities. Furthermore, its compatibility with chiral ligands has paved the way for the development of highly enantioselective transformations. The straightforward installation and mild removal of the PIP group further enhance its synthetic utility. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers seeking to leverage the unique capabilities of this remarkable catalytic tool.
References
-
Shi, B.-F., et al. (2021). 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated Methylene C(sp3)-H Bonds. Accounts of Chemical Research, 54(12), 2733–2747. [Link]
-
Wu, H., et al. (2021). Palladium-Catalyzed Regioselective C-H Functionalization/Annulation Reaction of Amides and Allylbenzenes for the Synthesis of Isoquinolinones and Pyridinones. The Journal of Organic Chemistry, 86(7), 5255–5264. [Link]
-
Ghosh, K. K., & van Gemmeren, M. (2017). Pd-Catalyzed β-C(sp3)-H Arylation of Propionic Acid and Related Aliphatic Acids. Chemistry – A European Journal, 23(70), 17697-17700. [Link]
-
Shi, B.-F., et al. (2020). From Reactivity and Regioselectivity to Stereoselectivity: An Odyssey of Designing PIP Amine and Related Directing Groups for C—H Activation. Chinese Journal of Chemistry, 38(11), 1235-1246. [Link]
-
Li, X., et al. (2021). 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated Methylene C(sp3)−H Bonds. Accounts of Chemical Research. [Link]
-
Declerck, V., et al. (2018). Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. The Journal of Organic Chemistry, 83(17), 10148-10160. [Link]
Sources
Application Notes and Protocols: Leveraging 2-Methyl-2-(pyridin-2-yl)propan-1-amine in the Synthesis of Bioactive Molecules
For correspondence:
Introduction: The Strategic Importance of the 2-Methyl-2-(pyridin-2-yl)propan-1-amine Scaffold
The pyridine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically approved drugs and biologically active compounds.[1][2][3][4] Its ability to act as a hydrogen bond acceptor and its bioisosteric relationship with a phenyl group make it a versatile component in drug design. The specific structural motif of this compound introduces a unique combination of a basic primary amine, a sterically hindered quaternary carbon center adjacent to the pyridine ring, and the inherent electronic properties of the pyridine. This distinct architecture offers medicinal chemists a valuable building block for creating novel molecular entities with potentially enhanced metabolic stability and specific three-dimensional conformations, which are critical for target engagement.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound in the generation of bioactive molecules. We will first detail a robust protocol for the synthesis of the title amine from its nitrile precursor. Subsequently, we will present a practical application of this amine in the synthesis of a novel ibuprofen derivative, illustrating its utility in modifying the properties of a well-established therapeutic agent.
Part 1: Synthesis of this compound
The most direct and efficient route to this compound is through the reduction of its corresponding nitrile, 2-methyl-2-(pyridin-2-yl)propanenitrile. This precursor is commercially available from various suppliers. The reduction of the nitrile to the primary amine can be achieved through several methods, with catalytic hydrogenation and reduction with metal hydrides being the most common. Here, we detail a laboratory-scale protocol using Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent capable of efficiently converting nitriles to primary amines.[5][6][7][8]
Reaction Pathway: From Nitrile to Amine
Caption: Synthetic route to this compound.
Experimental Protocol: Reduction of 2-Methyl-2-(pyridin-2-yl)propanenitrile
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 2-Methyl-2-(pyridin-2-yl)propanenitrile | 81039-18-1 | 146.19 | 5.0 g (34.2 mmol) |
| Lithium Aluminum Hydride (LiAlH₄) | 16853-85-3 | 37.95 | 2.6 g (68.4 mmol) |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 150 mL |
| Deionized Water | 7732-18-5 | 18.02 | As needed |
| 15% Sodium Hydroxide Solution | 1310-73-2 | 40.00 | As needed |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed |
| Diethyl Ether | 60-29-7 | 74.12 | As needed |
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Addition of LiAlH₄: To the flask, add 100 mL of anhydrous THF, followed by the portion-wise addition of Lithium Aluminum Hydride (2.6 g, 68.4 mmol) with gentle stirring. Caution: LiAlH₄ is a highly reactive and pyrophoric solid. Handle with extreme care in an inert atmosphere.
-
Addition of Nitrile: Dissolve 2-methyl-2-(pyridin-2-yl)propanenitrile (5.0 g, 34.2 mmol) in 50 mL of anhydrous THF. This solution is then added dropwise to the stirred suspension of LiAlH₄ in THF at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup (Fieser Method): After the reaction is complete, cool the flask to 0 °C in an ice bath. Cautiously and sequentially add the following dropwise with vigorous stirring:
-
2.6 mL of deionized water
-
2.6 mL of 15% aqueous sodium hydroxide
-
7.8 mL of deionized water
-
-
Filtration and Extraction: A granular precipitate will form. Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite, and wash the filter cake thoroughly with diethyl ether.
-
Isolation: Combine the filtrate and the ether washings. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure amine.
Mechanistic Insight: The reduction of the nitrile with LiAlH₄ proceeds via a two-step nucleophilic addition of hydride ions (H⁻). The first hydride attacks the electrophilic carbon of the nitrile, forming an intermediate imine anion. A second hydride then adds to the imine, resulting in a dianion which is subsequently protonated during the aqueous workup to yield the primary amine.[8]
Part 2: Application in Bioactive Molecule Synthesis - The Case of an Ibuprofen Amide Derivative
To showcase the utility of this compound as a building block in medicinal chemistry, we present a protocol for its coupling with ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The carboxylic acid group of NSAIDs is often associated with gastrointestinal side effects.[5] Masking this acidic moiety through amide formation can lead to prodrugs with potentially improved tolerability and altered pharmacokinetic profiles.[5][6][9][10]
Reaction Workflow: Amide Coupling
Caption: Synthesis of a novel ibuprofen amide derivative.
Experimental Protocol: Synthesis of N-(2-Methyl-2-(pyridin-2-yl)propyl)-2-(4-isobutylphenyl)propanamide
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Ibuprofen | 15687-27-1 | 206.29 | 1.0 g (4.85 mmol) |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 0.7 mL (9.7 mmol) |
| This compound | N/A | 150.22 | 0.73 g (4.85 mmol) |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL |
| Anhydrous Pyridine | 110-86-1 | 79.10 | 1.0 mL |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | As needed |
| Brine | N/A | N/A | As needed |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed |
Procedure:
Step 1: Synthesis of Ibuprofenyl Chloride
-
In a 100 mL round-bottom flask, dissolve ibuprofen (1.0 g, 4.85 mmol) in 20 mL of anhydrous DCM.
-
Add thionyl chloride (0.7 mL, 9.7 mmol) dropwise at room temperature.
-
Heat the mixture to reflux for 2 hours.
-
After cooling to room temperature, remove the excess thionyl chloride and DCM under reduced pressure to obtain crude ibuprofenyl chloride as an oil. This is used in the next step without further purification.
Step 2: Amide Coupling
-
In a separate 100 mL round-bottom flask, dissolve this compound (0.73 g, 4.85 mmol) in 30 mL of anhydrous DCM and add anhydrous pyridine (1.0 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude ibuprofenyl chloride from Step 1 in 10 mL of anhydrous DCM and add it dropwise to the amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding 20 mL of water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
Rationale for Experimental Choices:
-
Thionyl Chloride: This reagent efficiently converts the carboxylic acid of ibuprofen into the more reactive acyl chloride, facilitating the subsequent amidation.[5]
-
Pyridine: Pyridine acts as a base to neutralize the HCl generated during the acylation reaction, driving the equilibrium towards product formation.[5]
-
Anhydrous Conditions: The use of anhydrous solvents is crucial as both thionyl chloride and the intermediate acyl chloride are sensitive to moisture.
Conclusion and Future Perspectives
The protocols detailed herein provide a robust framework for the synthesis and application of this compound in the development of novel bioactive molecules. The unique structural features of this amine make it an attractive building block for introducing steric bulk and a basic nitrogen center, which can be pivotal for modulating the pharmacological and pharmacokinetic properties of a lead compound. The synthesis of the ibuprofen amide derivative serves as a practical example of how this amine can be employed to modify existing drugs, potentially leading to new chemical entities with improved therapeutic profiles. Researchers are encouraged to explore the incorporation of this versatile scaffold into a wider range of biologically active frameworks to unlock its full potential in drug discovery.
References
- Mehta, N., Aggarwal, S., Thareja, S., Malla, P., Misra, M., Bhardwaj, T. R., & Kumar, M. (2010). Synthesis, pharmacological and toxicological evaluation of amide derivatives of ibuprofen. International Journal of ChemTech Research, 2(1), 233-238.
- Di Mola, A., De Luca, A., D'Amore, C., Gatto, B., Bertamino, A., Ostacolo, C., ... & Campiglia, P. (2012). Inhibitory properties of ibuprofen and its amide analogues towards the hydrolysis and cyclooxygenation of the endocannabinoid anandamide. Bioorganic & medicinal chemistry letters, 22(16), 5349-5353.
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For the Reduction of Carboxylic Acid Derivatives. [Link]
-
Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4. [Link]
- Riyadi, F. A., Sentosa, S. W., & Insanu, M. (2021). Synthesis and Study of Analgesic and Anti-inflammatory Activities of Amide Derivatives of Ibuprofen. Bentham Science Publishers.
- Ibrahim, D. A., & Al-Saadi, M. S. (2016). Synthesis and anti-inflammatory activity of novel aspirin and ibuprofen amide derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 843-851.
- Sharma, P., & Kumar, V. (2022). Pyridine: the scaffolds with significant clinical diversity. Future Journal of Pharmaceutical Sciences, 8(1), 1-19.
- Al-Ostath, A., & Sharma, P. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4178.
- Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692.
-
ResearchGate. (n.d.). (A) Examples of pyridine‐containing bioactive molecules; (B) Pyridine substitution patterns in drugs. [Link]
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Synthesis of ibuprofen heterocyclic amides and investigation of their analgesic and toxicological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory properties of ibuprofen and its amide analogues towards the hydrolysis and cyclooxygenation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benthamscience.com [benthamscience.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed C–H Functionalization Using 2-Methyl-2-(pyridin-2-YL)propan-1-amine
Introduction: A New Paradigm in C(sp³)–H Bond Activation
The selective functionalization of unactivated carbon-hydrogen (C–H) bonds, particularly the robust C(sp³)–H bonds of aliphatic chains, represents a paramount challenge and a significant frontier in modern organic synthesis. Traditional synthetic methodologies often rely on pre-functionalized substrates, necessitating multi-step sequences that can be both atom- and step-uneconomical. The advent of transition-metal-catalyzed C–H activation has offered a transformative approach to streamline molecular construction.[1]
Within this field, the use of directing groups to orchestrate regioselectivity has become a cornerstone strategy.[1][2] 2-Methyl-2-(pyridin-2-YL)propan-1-amine, commonly referred to as PIP-amine, has emerged as a powerful bidentate directing group for palladium-catalyzed reactions. Its unique structure, featuring a pyridine ring and a primary amine, allows for the formation of a highly stable five-membered palladacycle intermediate. This chelation effect positions the palladium catalyst in close proximity to the β-methylene C(sp³)–H bonds of an aliphatic substrate, enabling their selective activation and subsequent functionalization.[3] The gem-dimethyl group on the carbon adjacent to the pyridine ring further enhances the stability and efficacy of this directing group.[3]
This guide provides a comprehensive overview and detailed experimental protocols for leveraging the PIP-amine directing group in palladium-catalyzed β-C(sp³)–H functionalization, with a focus on C-C bond formation (arylation). The protocols are designed for researchers in synthetic chemistry and drug development seeking to employ this cutting-edge methodology for the construction of complex molecular architectures.
Core Principle: The PIP-Amine Directed Catalytic Cycle
The efficacy of the PIP-amine directing group lies in its ability to form a stable palladacycle, which is a key intermediate in the catalytic cycle.[4][5] The general mechanism for a palladium-catalyzed β-C(sp³)–H arylation reaction is outlined below. The bidentate coordination of the PIP-amine (pyridyl and amino groups) to the Pd(II) center is crucial for the stability of the pre-transition state assembly, facilitating the C-H activation step.[3]
Caption: Generalized catalytic cycle for PIP-amine directed β-C(sp³)–H arylation.
The cycle typically begins with the coordination of the PIP-amine-derivatized substrate to a Pd(II) catalyst. This is followed by the crucial C–H activation step to form a stable five-membered palladacycle. Oxidative addition of an aryl halide (e.g., Ar-I) to this intermediate generates a Pd(IV) species. The final step is a reductive elimination event that forges the new C-C bond, releases the functionalized product, and regenerates the active Pd(II) catalyst, allowing the cycle to continue.[3][6]
Experimental Application: Palladium-Catalyzed β-C(sp³)–H Arylation of Aliphatic Amides
This section provides a detailed protocol for the arylation of an aliphatic amide substrate utilizing the PIP-amine directing group.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| PIP-amine derivatized substrate | N/A | Synthesized | See preparatory note below |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Sigma-Aldrich | Store in a desiccator |
| Aryl Iodide (e.g., 4-Iodoanisole) | 98% | Alfa Aesar | |
| Silver Acetate (AgOAc) | 99% | Strem Chemicals | Light sensitive, store in the dark |
| Sodium Biphosphate (Na₂HPO₄) | ACS Grade | Fisher Scientific | |
| Hexafluoroisopropanol (HFIP) | ≥99% | Oakwood Chemical | Use in a well-ventilated fume hood |
| Ethyl Acetate | ACS Grade | VWR | For workup and chromatography |
| Hexanes | ACS Grade | VWR | For chromatography |
| Deionized Water | N/A | In-house | |
| Anhydrous Sodium Sulfate | ACS Grade | EMD Millipore | |
| Schlenk flask or sealed vial | N/A | VWR | Must be oven-dried |
| Magnetic stir bar | N/A | VWR |
Preparatory Note on the Substrate: The PIP-amine directing group must first be installed onto the substrate of interest. This is typically achieved by forming an amide bond between the carboxylic acid of the aliphatic substrate and the primary amine of this compound using standard peptide coupling reagents (e.g., HATU, EDC/HOBt). The resulting amide is then purified by column chromatography before use in the C-H activation step.
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
To an oven-dried 4 mL screw-cap vial equipped with a magnetic stir bar, add the PIP-amine derivatized aliphatic amide (0.1 mmol, 1.0 equiv.).
-
Add palladium(II) acetate (2.2 mg, 0.01 mmol, 10 mol%).
-
Add the aryl iodide (e.g., 4-iodoanisole, 46.8 mg, 0.2 mmol, 2.0 equiv.).
-
Add sodium biphosphate (14.2 mg, 0.1 mmol, 1.0 equiv.).
-
Finally, add silver acetate (33.4 mg, 0.2 mmol, 2.0 equiv.).
-
-
Solvent Addition and Reaction Conditions:
-
In a well-ventilated fume hood, add hexafluoroisopropanol (HFIP, 1.0 mL) to the vial.
-
Seal the vial tightly with a Teflon-lined cap.
-
Place the vial in a pre-heated heating block or oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots.
-
-
Workup and Purification:
-
After the reaction is complete (as determined by TLC or LC-MS), remove the vial from the heat source and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (10 mL).
-
Filter the mixture through a small plug of Celite to remove insoluble inorganic salts. Wash the Celite plug with additional ethyl acetate (2 x 5 mL).
-
Combine the organic filtrates and transfer them to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Final Purification:
-
The crude product is then purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the pure arylated product.
-
Caption: Step-by-step experimental workflow for C-H arylation.
Causality and Trustworthiness in the Protocol
-
Choice of Catalyst and Ligand: Palladium(II) acetate is a common and effective precursor for Pd(II)-catalyzed C-H activation reactions.[7][8] The PIP-amine, covalently attached to the substrate, acts as the crucial internal ligand that directs the regioselectivity.
-
Role of the Oxidant/Additive System: Silver salts, such as AgOAc, are frequently employed in these reactions.[7] They can act as both an oxidant and a halide scavenger, facilitating the turnover of the palladium catalyst. The choice of base, such as Na₂HPO₄, is critical for the C-H activation step, which often proceeds via a concerted metalation-deprotonation (CMD) pathway.
-
Solvent Selection: Hexafluoroisopropanol (HFIP) is a polar, non-coordinating solvent that has been shown to be highly effective in promoting Pd-catalyzed C-H activation reactions. Its high ionizing power can stabilize cationic intermediates in the catalytic cycle.[7][9]
-
Temperature and Time: The high temperature (100 °C) is necessary to overcome the activation energy barrier for the C(sp³)–H bond cleavage. Reaction times are typically long (24-48 hours) to ensure complete conversion.
Conclusion
The use of this compound (PIP-amine) as a directing group offers a robust and reliable method for the palladium-catalyzed functionalization of unactivated β-methylene C(sp³)–H bonds. The protocols outlined in this guide provide a practical framework for researchers to implement this powerful synthetic strategy. By understanding the underlying mechanistic principles and the rationale behind the experimental design, scientists can effectively apply this methodology to accelerate the synthesis of complex molecules in academic and industrial drug discovery settings.
References
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Palladium-Catalyzed β-Arylation and Alkenylation of C(sp3)−H Bonds of Carboxylic Acid Derivatives. Organic Letters, 17(9), 2274–2277. Available at: [Link]
-
He, J., Li, S., Deng, Y., & Li, G. (2016). Ligand-Enabled, Palladium-Catalyzed β-C(sp3)–H Arylation of Weinreb Amides. Angewandte Chemie International Edition, 55(36), 10835–10839. Available at: [Link]
-
Li, X., et al. (2021). 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated Methylene C(sp3)−H Bonds. Accounts of Chemical Research, 54(11), 2587–2602. Available at: [Link]
-
Various Authors. (2012). Imine Palladacycles: Synthesis, Structural Analysis and Application in Suzuki–Miyaura Cross Coupling in Semi-Aqueous Media. Molecules, 17(12), 13863–13880. Available at: [Link]
-
Wang, D.-H., Wasa, M., Giri, R., & Yu, J.-Q. (2010). Pd(II)-Catalyzed Cross-Coupling of C(sp3)−H Bonds with Aryl- and Vinyl-Boronic Acids. Journal of the American Chemical Society, 132(21), 7202–7203. Available at: [Link]
-
White, M. C. (2012). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research, 45(6), 915–927. Available at: [Link]
-
Wu, Y., et al. (2017). Ligand-promoted palladium-catalyzed β-methylene C–H arylation of primary aldehydes. Chemical Science, 8(1), 647–652. Available at: [Link]
-
Zhang, S.-Y., et al. (2017). Palladium-Catalyzed Direct Intermolecular Amination of Unactivated Methylene C(sp3)−H Bonds with Azodiformates via Bidentate-Chelation Assistance. Organic Letters, 19(5), 1144–1147. Available at: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Imine Palladacycles: Synthesis, Structural Analysis and Application in Suzuki–Miyaura Cross Coupling in Semi-Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-Enabled Pd(II)-Catalyzed β-Methylene C(sp3)–H Arylation of Free Aliphatic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand-promoted palladium-catalyzed β-methylene C–H arylation of primary aldehydes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Challenges in the multi-step synthesis of 2-Methyl-2-(pyridin-2-YL)propan-1-amine
Technical Support Center: Synthesis of 2-Methyl-2-(pyridin-2-yl)propan-1-amine
Welcome to the technical support guide for the multi-step synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing expert insights, detailed protocols, and troubleshooting workflows to ensure a successful and efficient experimental outcome.
The most common and reliable synthetic route involves a two-step process: the exhaustive methylation of 2-(pyridin-2-yl)acetonitrile to form a quaternary nitrile intermediate, followed by the reduction of the nitrile to the target primary amine. This guide is structured around these two critical transformations.
Overall Synthetic Workflow
The synthesis can be visualized as a two-stage process, each with its own set of critical parameters and potential challenges.
Caption: High-level overview of the synthetic pathway.
Part 1: Synthesis of 2-Methyl-2-(pyridin-2-yl)propanenitrile
This step involves the formation of a challenging quaternary carbon center alpha to the pyridine ring via dialkylation. Success hinges on careful selection of the base, strict control of reaction conditions, and effective purification.
Frequently Asked Questions & Troubleshooting
Q1: My dialkylation reaction is incomplete. I'm isolating a mixture of starting material, mono-methylated, and di-methylated product. What went wrong?
A1: This is a classic selectivity problem in sequential alkylations. Several factors could be at play:
-
Insufficient Base: You need at least two full equivalents of a strong, non-nucleophilic base to deprotonate both the starting material and the mono-alkylated intermediate. Incomplete deprotonation is a primary cause of mixed products.
-
Inappropriate Base Strength: The pKa of the benzylic-type protons in 2-(pyridin-2-yl)acetonitrile is low enough for bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) to be effective. However, LDA is often preferred as it is a soluble, kinetically fast base, which can lead to cleaner reactions.[1]
-
Reaction Temperature: Deprotonation is typically performed at low temperatures (e.g., -78 °C for LDA, 0 °C to RT for NaH) to prevent side reactions. However, if the temperature is too low for the chosen base/solvent system, deprotonation may be slow or incomplete.
-
Poor Reagent Quality: The presence of moisture will quench the base and the carbanion intermediate. Ensure all solvents are rigorously dried and reagents are handled under an inert atmosphere (Nitrogen or Argon).
Q2: After adding the base and methyl iodide, my reaction turned dark brown or black, and the yield was very low. What causes this decomposition?
A2: Decomposition often indicates side reactions. The likely culprits are:
-
Temperature Runaway: Alkylation is exothermic. If methyl iodide is added too quickly or without adequate cooling, the localized increase in temperature can cause polymerization or other undesired pathways.
-
Base-Induced Pyridine Modification: While less common with methylation, strong bases can sometimes interact with the pyridine ring itself, especially at elevated temperatures. Using a sterically hindered base like LDA at low temperatures minimizes this risk.[2]
-
Oxygen Contamination: The anionic intermediates are sensitive to oxygen. Ensure your reaction is performed under a robust inert atmosphere.
Q3: How do I effectively purify the 2-methyl-2-(pyridin-2-yl)propanenitrile intermediate?
A3: Purification can be challenging due to the similar polarities of the starting material and the mono- and di-alkylated products.
-
Column Chromatography: This is the most reliable method. A silica gel column using a gradient elution system, typically starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate, is effective.
-
Acid-Base Extraction: This is generally not effective for separating the nitrile products from each other, as they all contain the basic pyridine nitrogen. However, it is useful for removing non-basic impurities during workup.
Detailed Experimental Protocol: Dialkylation
Materials:
-
2-(Pyridin-2-yl)acetonitrile
-
Sodium Hydride (60% dispersion in mineral oil) or LDA (solution in THF/heptane/ethylbenzene)
-
Methyl Iodide (MeI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
Procedure (Using NaH):
-
Wash NaH (2.2 equivalents) with anhydrous hexane three times to remove mineral oil, and carefully dry the powder under a stream of nitrogen.
-
Suspend the oil-free NaH in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-(pyridin-2-yl)acetonitrile (1.0 equivalent) in anhydrous THF dropwise via a syringe or dropping funnel, ensuring the internal temperature does not exceed 5 °C. Hydrogen gas will evolve.[3]
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases. The solution should turn a deep red or brown color.
-
Cool the reaction mixture back down to 0 °C.
-
Add methyl iodide (2.5 - 3.0 equivalents) dropwise, maintaining the internal temperature below 10 °C.
-
After addition, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of starting material and the mono-alkylated intermediate.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Part 2: Reduction to this compound
This final step converts the nitrile functional group into the desired primary amine. The choice of reducing agent is critical and depends on scale, available equipment, and safety considerations. The primary challenge is avoiding the formation of secondary and tertiary amine byproducts.[4][5]
Comparison of Reduction Methods
| Feature | Lithium Aluminum Hydride (LAH) | Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) |
| Reagent Type | Stoichiometric Hydride Donor | Catalytic (H₂ gas) |
| Conditions | Anhydrous ether (THF, Et₂O), 0 °C to RT | 50-150 °C, 50-1000 psi H₂, various solvents (MeOH, EtOH) |
| Selectivity | Highly reactive, reduces many functional groups.[6] | Can be more selective. Risk of reducing the pyridine ring under harsh conditions. |
| Key Challenge | Highly reactive with water/protic solvents; requires careful quenching. | Catalyst poisoning; formation of secondary/tertiary amines.[5] |
| Workup | Aqueous quench (e.g., Fieser method) to precipitate aluminum salts.[6] | Filtration to remove catalyst. |
| Scalability | Challenging and hazardous on a large scale. | Preferred method for industrial scale-up.[5] |
Frequently Asked Questions & Troubleshooting
Q1: My catalytic hydrogenation produced a significant amount of the secondary amine, bis[2-methyl-2-(pyridin-2-yl)propyl]amine. How can I improve the selectivity for the primary amine?
A1: Secondary amine formation is the most common side reaction in nitrile hydrogenation.[4] It occurs when the primary amine product attacks the intermediate imine, which then gets reduced. To suppress this:
-
Add Ammonia: The most effective solution is to conduct the hydrogenation in a solution saturated with ammonia (e.g., using methanolic or ethanolic ammonia). The high concentration of ammonia shifts the equilibrium away from the primary amine adding to the imine intermediate.[7]
-
Catalyst Choice: Some catalysts are inherently more selective. While Raney Nickel is common, rhodium or cobalt-based catalysts can sometimes offer better selectivity. Non-noble metal catalysts are also being developed for this purpose.[4][8]
-
Optimize Conditions: Lower temperatures and higher hydrogen pressures generally favor the formation of the primary amine.
Q2: My LAH reduction resulted in a very low yield, and the workup was difficult, producing a gelatinous precipitate that was hard to filter.
A2: Low yields from LAH reductions are often due to workup issues or moisture.
-
Strictly Anhydrous Conditions: LAH reacts violently with water.[6] Ensure your solvent and nitrile intermediate are completely dry.
-
Proper Quenching: The formation of a gelatinous aluminum hydroxide precipitate is common and can trap the product. The Fieser workup method is highly recommended: for every 'x' g of LAH used, quench sequentially at 0 °C with 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water. This procedure typically produces a granular, easily filterable solid.[6]
-
Complexation: The product amine can coordinate strongly to the aluminum byproducts. The basic NaOH in the Fieser workup helps to break up these complexes, liberating the free amine.
Q3: How should I purify and store the final amine product?
A3: Primary amines can be challenging to handle.
-
Purification: The most robust method is to perform an acid-base extraction. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving neutral impurities behind. Then, basify the aqueous layer with NaOH or K₂CO₃ to a high pH (>12) and re-extract the free amine back into an organic solvent.
-
Salt Formation: For long-term storage and easier handling, converting the amine to a stable crystalline salt (e.g., hydrochloride or fumarate) is an excellent strategy. This can be achieved by bubbling HCl gas through an ethereal solution of the amine or by adding a solution of the corresponding acid.
-
Storage: Store the free base under a nitrogen atmosphere in a refrigerator to prevent degradation and the formation of carbonates from atmospheric CO₂.
Troubleshooting Workflow: Nitrile Reduction
Caption: Diagnostic flowchart for nitrile reduction issues.
Detailed Experimental Protocol: LAH Reduction
-
Set up a flame-dried, three-neck flask with a stirrer, dropping funnel, and nitrogen inlet.
-
Suspend LAH (1.5 equivalents) in anhydrous THF (10 volumes) and cool to 0 °C.[6]
-
Dissolve the nitrile intermediate (1.0 equivalent) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel, keeping the internal temperature below 5 °C.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC/GC-MS analysis shows complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Begin the Fieser quench:
-
Slowly and carefully add water (equal volume to the mass of LAH used).
-
Next, add 15% w/v aqueous NaOH (equal volume to the mass of LAH used).
-
Finally, add water again (3x the volume to the mass of LAH used).
-
-
A white, granular precipitate should form. Stir vigorously for 30 minutes.
-
Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrate, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify as needed via acid-base extraction or conversion to a salt.
References
-
Beutler, J. A., et al. (2008). Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. National Institutes of Health. Available at: [Link]
-
Ramachandran, P. V., et al. (2016). 2-Picoline-borane. Organic Syntheses. Available at: [Link]
- CN105085278A (2015). Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. Google Patents.
-
Clark, J. (2015). reduction of nitriles. Chemguide. Available at: [Link]
-
Gros, P. C., et al. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. ResearchGate. Available at: [Link]
-
Liu, W., & Liu, J. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. Available at: [Link]
- CN101654433B (2012). Method for N-alkylation of 2-pyridone. Google Patents.
-
Li, H., et al. (2022). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available at: [Link]
-
Nioré, P.-A., et al. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications. Available at: [Link]
-
Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Available at: [Link]
-
Organic Chemistry. (2022). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube. Available at: [Link]
-
Fort, Y., et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. 2-Methylpyridine. Available at: [Link]
-
Török, B., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. Available at: [Link]
-
JoVE. Preparation of Amines: Reduction of Amides and Nitriles. Available at: [Link]
-
Organic Chemistry Portal. Nitrile to Amine - Common Conditions. Available at: [Link]
- EP1358179B1 (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents.
-
Chemistry Steps. Reactions of Nitriles. Available at: [Link]
-
jOeCHEM. (2020). Reducing Nitriles--Another Way to Make Aldehydes & Amines. YouTube. Available at: [Link]
-
Wang, Y., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available at: [Link]
Sources
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- 2. sites.wp.odu.edu [sites.wp.odu.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pp.bme.hu [pp.bme.hu]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 8. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Guide: Purification of 2-Methyl-2-(pyridin-2-YL)propan-1-amine
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-Methyl-2-(pyridin-2-YL)propan-1-amine. The content is structured to address common issues through practical, field-proven solutions, moving from high-level questions to specific troubleshooting scenarios and detailed protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification of this compound.
Q1: What are the key chemical properties of this compound that influence its purification?
A1: The purification strategy is dictated by two primary features of the molecule's structure:
-
Basicity: The molecule contains two basic nitrogen centers: a primary aliphatic amine (-NH₂) and a pyridine ring. The aliphatic amine is the stronger base. This dual basicity means the compound will readily react with acidic media, including standard silica gel, which can complicate purification.[1][2]
-
Polarity: The presence of the amine and pyridine groups makes the molecule polar and affords it good solubility in polar protic solvents like methanol and water, especially under acidic conditions. It also has moderate solubility in common organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc).
Q2: What are the most common purification techniques for this amine?
A2: The most effective and widely used methods are:
-
Acid-Base Extraction: This is a powerful technique for separating the basic product from neutral or acidic impurities.[3][4][5] It leverages the amine's ability to be protonated and move into an aqueous phase, leaving non-basic impurities behind in the organic phase.
-
Flash Column Chromatography: This is the standard for separating compounds of similar polarity. However, special considerations are required for basic amines to achieve good separation and recovery.[1][6]
-
Salt Formation & Recrystallization: If the free base is an oil or difficult to crystallize, converting it to a solid salt (e.g., hydrochloride, fumarate) can be an excellent final purification step.[5][7][8]
Q3: What are the likely impurities I might encounter from a typical synthesis?
A3: Impurities are route-specific but often include:
-
Unreacted starting materials.
-
Side-products from over-alkylation or elimination reactions.[5]
-
By-products from related synthetic pathways, which can be structurally similar to the target compound.[9]
-
Residual high-boiling solvents like pyridine, if used in the reaction.[4][10]
A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) and ¹H NMR is critical for identifying the nature of the impurities and selecting the appropriate purification strategy.
Section 2: Troubleshooting Guide
This section is formatted to directly address specific experimental problems in a question-and-answer format.
Q: My compound is streaking badly on my silica gel TLC plate and I get poor recovery from my column. What's happening and how do I fix it?
A: This is the most common issue when purifying amines on standard silica gel.
-
Causality: The surface of silica gel is covered in acidic silanol groups (Si-OH). Your basic amine interacts strongly with these acidic sites via an acid-base interaction. This strong binding prevents the compound from moving smoothly with the solvent, causing it to "streak" down the column or TLC plate, resulting in poor separation and low recovery.[1]
-
Solution 1 (Mobile Phase Modification): Add a small amount of a competing base to your mobile phase. This base will saturate the acidic sites on the silica, allowing your compound to elute properly.
-
Solution 2 (Stationary Phase Modification): Use an amine-functionalized silica gel. These columns have the silica surface pre-treated with aminopropyl groups, which masks the acidic silanols and provides a more inert surface for basic compounds. This often provides superior peak shape and resolution.[1]
Q: I performed an acid-base extraction, but my yield is very low. Where could my product have gone?
A: Product loss during acid-base extraction typically occurs at two key stages.
-
Causality 1 (Incomplete Extraction): The protonated amine may not have been fully extracted from the organic layer into the acidic aqueous layer, or the deprotonated amine may not have been fully back-extracted into the fresh organic layer.
-
Solution 1:
-
Acid Wash: Ensure the aqueous acid (e.g., 1M HCl) is in sufficient molar excess to protonate all of your amine. Perform the extraction 2-3 times with fresh acid to ensure complete transfer. Check the pH of the aqueous layer after each extraction; it should be strongly acidic (pH 1-2).
-
Basification: After the acid wash, ensure the aqueous layer is made sufficiently basic (pH > 10) before back-extraction. Use a strong base like 2-4M NaOH. Check the pH with litmus paper.
-
Back-Extraction: Extract the basified aqueous layer multiple times (at least 3x) with a suitable organic solvent (DCM or EtOAc) to recover all the free amine.
-
-
Causality 2 (Emulsion Formation): Vigorous shaking can create stable emulsions at the aqueous-organic interface, trapping your product.
-
Solution 2:
-
Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
-
Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
If an emulsion persists, pass the entire mixture through a pad of Celite or glass wool.
-
Q: My purified amine is a persistent oil, but I need a solid for characterization and weighing. What should I do?
A: Converting the amine free base to a crystalline salt is the standard procedure.[5] The hydrochloride salt is most common.
-
Causality: The free amine may have a low melting point or be amorphous. The ionic nature of a salt enhances the crystal lattice energy, often leading to a stable, high-melting crystalline solid.
-
Solution (Protocol):
-
Dissolve the purified amine oil in a minimal amount of a suitable solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, MTBE, or cold ethyl acetate).
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise while stirring.
-
A precipitate (the amine hydrochloride salt) should form immediately. Continue adding the acid until no further precipitation is observed.
-
Collect the solid by vacuum filtration, wash it with a small amount of the cold solvent (e.g., diethyl ether), and dry it under vacuum.
-
Section 3: Detailed Experimental Protocols
Protocol 3.1: Purification by Acid-Base Extraction
This protocol is ideal for removing neutral or acidic impurities from the crude product.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for amine purification via acid-base extraction.
Steps:
-
Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).
-
Stopper the funnel and shake, venting frequently. Allow the layers to separate.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh 1M HCl two more times. Combine all aqueous extracts.
-
The original organic layer, containing neutral and acidic impurities, can now be discarded.
-
Cool the combined aqueous extracts in an ice bath and slowly add 2M sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 10, check with pH paper).
-
Return the basic aqueous solution to the separatory funnel and extract it three times with fresh portions of EtOAc or DCM.
-
Combine these new organic extracts, wash once with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified free amine.
Protocol 3.2: Purification by Flash Column Chromatography
This protocol is suitable for separating the product from impurities of similar polarity.
Troubleshooting Decision Tree: Column Chromatography
Caption: Decision guide for troubleshooting amine column chromatography.
Steps:
-
Select Conditions: First, determine an appropriate solvent system using TLC. Spot the crude material on a silica plate and test various mobile phases (e.g., gradients of EtOAc in Hexane or Methanol in DCM).
-
Add Base Modifier: To the chosen solvent system, add 1% triethylamine (Et₃N) to prevent peak tailing.[1][5]
-
Prepare the Column: Pack a glass column with silica gel using the initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexane + 1% Et₃N).
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Run the Column: Elute the column with the mobile phase, gradually increasing the polarity if necessary.
-
Collect and Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Co-evaporation with a solvent like toluene can help remove the last traces of triethylamine.
Table 1: Example Solvent Systems for Amine Chromatography
| Impurity Type to Remove | Stationary Phase | Recommended Mobile Phase (Gradient) | Modifier |
| Less Polar Impurities | Standard Silica | 5% -> 50% Ethyl Acetate in Hexanes | 1% Et₃N |
| More Polar Impurities | Standard Silica | 1% -> 10% Methanol in DCM | 1% Et₃N |
| Difficult Separations | Amine-Silica | 10% -> 80% Ethyl Acetate in Hexanes | None required |
Section 4: References
-
. Molecules.
-
. Google Patents.
-
. Google Patents.
-
. Biosynth.
-
. PubChem.
-
. Biotage.
-
. Google Patents.
-
. Google Patents.
-
. YouTube.
-
. ResearchGate.
-
. Organic Syntheses.
-
. PMC - NIH.
-
. SWGDRUG.org.
-
. Sigma-Aldrich.
-
. Reddit.
-
. Sigma-Aldrich.
-
. Sigma-Aldrich.
-
. MDPI.
-
. Moldb.
-
. Google Patents.
-
. Chemistry Stack Exchange.
-
. European Medicines Agency.
-
. The Journal of Organic Chemistry.
-
. Google Patents.
-
. PubChem - NIH.
-
. PubMed.
-
. Aceschem.
-
. Sigma-Aldrich.
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- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]
- 7. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 8. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 9. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
Technical Support Center: Overcoming Low Yields in 2-Methyl-2-(pyridin-2-YL)propan-1-amine Synthesis
Welcome to the technical support guide for the synthesis of 2-Methyl-2-(pyridin-2-YL)propan-1-amine. This valuable building block is crucial in pharmaceutical research and drug development, but its synthesis can be fraught with challenges, most notably low yields. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and improve the overall efficiency of their synthetic protocols.
Introduction
The synthesis of this compound typically proceeds via a two-step sequence: the formation of the intermediate nitrile, 2-methyl-2-(pyridin-2-yl)propanenitrile, followed by its reduction to the target primary amine. Low yields can arise at either of these critical stages. This guide provides a structured, question-and-answer-based approach to diagnose and resolve these issues, grounded in mechanistic principles and field-proven insights.
Troubleshooting Guide & FAQs
This section directly addresses specific experimental failures and common questions.
Part 1: Synthesis of the Nitrile Intermediate (2-Methyl-2-(pyridin-2-yl)propanenitrile)
The most common route to the nitrile intermediate involves the reaction of a suitable pyridine precursor. A key challenge is ensuring the efficient formation of the quaternary carbon center.
Q1: My reaction to form 2-methyl-2-(pyridin-2-yl)propanenitrile is resulting in a complex mixture of byproducts and low conversion. What are the likely causes?
A1: Low yield in this step often stems from suboptimal reaction conditions or the choice of reagents. The reaction typically involves generating a nucleophile from 2-ethylpyridine or reacting 2-acetylpyridine with a cyanide source. Let's break down the common pitfalls:
-
Instability of Intermediates: If you are deprotonating 2-ethylpyridine to create a nucleophile, the resulting carbanion can be unstable. Ensure strictly anhydrous conditions and low temperatures (e.g., -78 °C) using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA).
-
Suboptimal Cyanide Source: When starting from a ketone precursor like 2-acetylpyridine, the choice of cyanide is critical. Trimethylsilyl cyanide (TMSCN) is often preferred over salts like KCN or NaCN due to its better solubility in organic solvents and its ability to facilitate the reaction under milder conditions.
-
Reaction Reversibility: The formation of cyanohydrin intermediates can be reversible. Driving the reaction to completion may require an excess of the cyanide reagent or the removal of byproducts.
-
Side Reactions: The pyridine nitrogen can be quaternized by certain reagents, leading to unwanted side products. The choice of solvent and careful control of stoichiometry are essential to minimize this.
Part 2: Reduction of the Nitrile to the Primary Amine
This is the final and often most challenging step. The choice of reducing agent is paramount and depends heavily on the scale of the reaction and available laboratory equipment.
Q2: I am attempting to reduce the nitrile group, but I'm observing incomplete reaction or the formation of secondary amines and other impurities. How can I improve the reduction?
A2: This is a classic problem in nitrile reduction. The primary amine product can react with intermediate imines to form secondary amine byproducts. The key is to select a method that minimizes this possibility.
-
Method 1: Lithium Aluminum Hydride (LiAlH₄)
-
Expertise & Experience: LiAlH₄ is a powerful and often effective reagent for this transformation.[1][2] It typically provides high yields if performed correctly. However, it is highly reactive and requires strict anhydrous conditions. The workup procedure is also critical to avoid the formation of aluminum salt emulsions that can trap the product.
-
Troubleshooting:
-
Incomplete Reaction: Ensure your LiAlH₄ is fresh and has not been deactivated by atmospheric moisture. Use a sufficient excess (typically 1.5-2.0 equivalents). The reaction may require heating under reflux in a solvent like THF to go to completion.
-
Difficult Workup: A "Fieser workup" is highly recommended. After quenching the excess LiAlH₄ at 0 °C by the sequential, dropwise addition of 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams), a granular precipitate of aluminum salts forms that is easily filtered off.
-
-
-
Method 2: Catalytic Hydrogenation
-
Expertise & Experience: This method is safer and more scalable than using metal hydrides. Raney Nickel (Raney Ni) is a common catalyst for nitrile reductions.[3] The presence of the pyridine ring can sometimes poison palladium catalysts (Pd/C), making Raney Ni or Raney Cobalt more effective choices.[3]
-
Troubleshooting:
-
Low Reactivity: High pressure (50-100 psi) of H₂ is often required. The catalyst may need to be activated, and a sufficient catalyst loading (5-10 mol%) is necessary.
-
Byproduct Formation: Adding a base like ammonia to the reaction mixture can suppress the formation of secondary and tertiary amines by preventing the primary amine product from reacting with the intermediate imine.
-
-
-
Method 3: Sodium Borohydride with an Additive
-
Expertise & Experience: Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce nitriles. However, its reactivity can be enhanced by the addition of a Lewis acid or transition metal salt, such as CoCl₂. This system generates cobalt boride in situ, which is the active reducing species.
-
Troubleshooting:
-
Inconsistent Results: The quality and hydration state of the CoCl₂ can affect the reaction. Ensure anhydrous conditions for optimal results. The stoichiometry between NaBH₄ and CoCl₂ is crucial and may require optimization.
-
-
| Method | Key Advantages | Key Disadvantages | Typical Conditions |
| LiAlH₄ | High reactivity, often fast | Requires strict anhydrous conditions, hazardous, difficult workup | THF or Et₂O, Reflux, Fieser Workup |
| Catalytic H₂ | Scalable, safer, green | High pressure needed, potential catalyst poisoning, byproduct formation | Raney Ni or Co, MeOH/NH₃, 50-100 psi H₂ |
| NaBH₄/CoCl₂ | Milder than LiAlH₄, operationally simple | Can be substrate-dependent, requires optimization | Methanol or Ethanol, Room Temperature |
Part 3: Purification and General FAQs
Q3: How can I effectively purify the final this compound product?
A3: The basic nature of the pyridine and the primary amine makes purification relatively straightforward but requires specific techniques to avoid product loss.
-
Acid-Base Extraction: This is the most effective initial cleanup. Dissolve the crude product in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove water-soluble impurities. Then, extract the organic layer with dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. Finally, basify the aqueous layer with NaOH or Na₂CO₃ to a pH > 10 and extract the free amine back into an organic solvent.
-
Column Chromatography: If further purification is needed, column chromatography on silica gel can be used. However, amines are notorious for tailing on silica. To prevent this, add a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine or ammonia in a methanol/dichloromethane gradient.
Q4: What are the most critical overarching factors for achieving high yields?
A4:
-
Purity of Starting Materials: Impurities can lead to side reactions and lower yields.[4] Use freshly distilled solvents and high-purity reagents.
-
Inert Atmosphere: For moisture-sensitive reactions, especially those involving LiAlH₄ or strong bases, maintaining an inert atmosphere (Nitrogen or Argon) is non-negotiable.
-
Temperature Control: Many steps, particularly those involving strong bases or highly exothermic reductions, require careful temperature management to prevent side reactions.
Experimental Protocols & Workflows
Workflow Visualization: Synthesis of this compound
Caption: A generalized workflow for the synthesis of the target amine.
Protocol: Reduction of 2-Methyl-2-(pyridin-2-yl)propanenitrile with LiAlH₄
Disclaimer: This protocol involves highly reactive and hazardous materials. It should only be performed by trained chemists in a suitable laboratory with appropriate safety precautions.
-
Setup: Under an inert atmosphere of Nitrogen or Argon, equip a flame-dried, three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a dropping funnel.
-
Reagent Addition: Suspend Lithium Aluminum Hydride (1.5 eq.) in anhydrous Tetrahydrofuran (THF).
-
Substrate Addition: Dissolve 2-methyl-2-(pyridin-2-yl)propanenitrile (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and dropwise, quench the reaction by sequentially adding:
-
'x' mL of deionized water
-
'x' mL of 15% (w/v) aqueous NaOH
-
'3x' mL of deionized water (where 'x' is the mass in grams of LiAlH₄ used).
-
-
Isolation: Allow the mixture to stir at room temperature for 30 minutes. A white, granular precipitate should form. Filter the solid through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate in vacuo. The resulting crude oil can be purified by acid-base extraction as described in Q3, followed by column chromatography if necessary.
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting low yields.
References
- BenchChem. (n.d.). Troubleshooting low yield in multi-component pyridine synthesis.
- Google Patents. (2007). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
ResearchGate. (2021). Ritter Reaction: Recent Catalytic Developments. Request PDF. Retrieved from [Link]
-
Grokipedia. (n.d.). Ritter reaction. Retrieved from [Link]
-
National Institutes of Health. (2015). Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]
-
Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]
-
National Institutes of Health. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. IJNRD. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]
-
ResearchGate. (2020). Yield of 2‐[methyl(pyridin‐2‐yl)amino]ethanol (YP) as a function of... Retrieved from [Link]
- Google Patents. (2007). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
ResearchGate. (n.d.). 161 questions with answers in PYRIDINES | Science topic. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Pyridine Ring Synthesis. Retrieved from [Link]
-
PubMed Central. (2021). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Retrieved from [Link]
-
ResearchGate. (2020). Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Synthesis of Imidazo[1,2-a]pyridines: A Decade Update. ChemComm. Retrieved from [Link]
- Google Patents. (1993). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
-
ResearchGate. (2017). How to selectively reduction of nitrile group in presence of ester group? Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 6.6: Chemistry of Nitriles. Retrieved from [Link]
Sources
Side reactions and byproduct formation in 2-Methyl-2-(pyridin-2-YL)propan-1-amine synthesis
Technical Support Center: Synthesis of 2-Methyl-2-(pyridin-2-yl)propan-1-amine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during this synthesis. We provide in-depth, experience-driven answers to frequently asked questions and a robust troubleshooting guide to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are two primary and strategically distinct routes for this synthesis, each with its own set of advantages and potential challenges:
-
Route A: Nucleophilic Addition to a Pyridine Precursor followed by Reduction. This is arguably the most direct approach. It typically involves the addition of a tert-butyl nucleophile (like tert-butyl Grignard or tert-butyllithium) to 2-cyanopyridine. This forms an intermediate imine, which is then reduced to the target primary amine.
-
Route B: The Ritter Reaction. This route starts from a tertiary alcohol, 2-(pyridin-2-yl)propan-2-ol. This alcohol is reacted with a nitrile source (e.g., HCN, NaCN, or even acetonitrile) under strong acidic conditions.[1][2][3][4] The reaction proceeds through a stable tertiary carbocation, which is trapped by the nitrile to form a nitrilium ion. Subsequent hydrolysis yields an intermediate amide, which is then further hydrolyzed to the desired primary amine.[1][2][3][4]
Q2: Why is the Grignard reaction on 2-cyanopyridine often challenging?
A2: While seemingly straightforward, using Grignard reagents with 2-substituted pyridines can be problematic. The pyridine nitrogen can coordinate with the magnesium center of the Grignard reagent, altering its reactivity. Furthermore, 2-pyridyl organometallics are known to be somewhat unstable, which can lead to lower yields and the formation of undesired byproducts.[5][6] Careful control of temperature and addition rates is critical for success.
Q3: What are the major safety concerns when working with reagents like tert-butyllithium or sodium cyanide?
A3: Both reagents require strict safety protocols.
-
tert-Butyllithium is extremely pyrophoric and will ignite spontaneously on contact with air. It must be handled under a strictly inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques.
-
Sodium Cyanide (NaCN) is highly toxic.[7] A critical danger arises if it is exposed to acid, as this liberates hydrogen cyanide (HCN) gas, which is volatile and lethal.[7] All reactions involving cyanide salts should be performed in a well-ventilated fume hood, and a separate basic bleach bath should be prepared for quenching any residual cyanide on glassware.
Troubleshooting Guide: Side Reactions & Byproduct Formation
This section addresses specific experimental issues in a problem/solution format.
Problem 1: Low yield and isolation of a ketone byproduct when using the Grignard/organolithium route.
Question: I performed the addition of tert-butylmagnesium chloride to 2-cyanopyridine, followed by a reduction step with NaBH₄. My final yield was low, and my mass spec and NMR data show the presence of 2-pivaloylpyridine (tert-butyl pyridin-2-yl ketone). What happened?
Root Cause Analysis: The formation of a ketone indicates that the intermediate imine, formed after the Grignard addition, was hydrolyzed to the ketone during the aqueous workup before it could be reduced to the amine. This is a common competitive reaction pathway. The imine is susceptible to hydrolysis, especially under acidic or even neutral aqueous conditions.
Pro-Tip from the Field: The timing and conditions of your workup and reduction are critical. Do not perform an aqueous quench before the reduction step. The best practice is to add the reducing agent directly to the reaction mixture after the Grignard addition is complete.
Recommended Protocol for Minimizing Ketone Byproduct:
-
Grignard Addition: To a solution of 2-cyanopyridine in anhydrous THF at -78 °C under argon, add tert-butylmagnesium chloride (1.1 equivalents) dropwise over 30 minutes.
-
Stirring: Allow the reaction to stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
In-Situ Reduction: Cool the reaction mixture back down to 0 °C. Add methanol (4 equivalents) carefully, followed by sodium borohydride (1.5 equivalents) in portions.
-
Completion & Quench: Allow the reaction to warm to room temperature and stir overnight. Once the reduction is complete (monitored by TLC/LC-MS), slowly quench the reaction by adding water, followed by saturated aqueous NH₄Cl solution.
-
Extraction: Proceed with a standard aqueous workup and extraction using an organic solvent like ethyl acetate or dichloromethane.
Problem 2: Formation of an alkene byproduct during a Ritter reaction.
Question: I am attempting the Ritter reaction starting from 2-(pyridin-2-yl)propan-2-ol and acetonitrile in the presence of concentrated sulfuric acid. My main product is the desired N-acetyl intermediate, but I am isolating a significant amount of 2-(prop-1-en-2-yl)pyridine. How can I prevent this?
Root Cause Analysis: The Ritter reaction relies on the formation of a stable carbocation from the alcohol.[1][2][3][4] However, this carbocation is in equilibrium and can also undergo an E1 elimination reaction, where a proton is lost from an adjacent carbon to form an alkene. This elimination pathway is often favored by higher temperatures.
Visualizing the Competing Pathways: The following diagram illustrates the decision point for the carbocation intermediate.
Caption: Competing Ritter addition and E1 elimination pathways.
Recommended Protocol for Minimizing Alkene Formation:
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Temperature | Room Temp to 50 °C | 0 °C to 5 °C | Lower temperatures significantly disfavor the E1 elimination pathway, which has a higher activation energy than the nucleophilic attack. |
| Order of Addition | Alcohol to Acid/MeCN | Acid to Alcohol/MeCN solution | Slowly adding the acid to a cold solution of the alcohol in the nitrile solvent ensures the carbocation is formed in a high concentration of the nucleophile, favoring the desired reaction. |
| Solvent | Acetonitrile | Acetonitrile (used as reagent and solvent) | Using the nitrile as the solvent ensures its concentration is high, pushing the equilibrium towards the Ritter product. |
Problem 3: Incomplete reduction of the nitrile in the Grignard route, even after adding a reducing agent.
Question: I'm attempting to synthesize the target amine by first forming 2-methyl-2-(pyridin-2-yl)propanenitrile and then reducing it with LiAlH₄. However, my reaction seems to stall, and I recover a lot of the starting nitrile. What could be the issue?
Root Cause Analysis: Lithium aluminum hydride (LiAlH₄) can form a stable, six-membered chelate with the starting nitrile. The aluminum coordinates to both the pyridine nitrogen and the nitrile nitrogen. This coordination complex can be quite stable and less reactive towards further reduction, effectively halting the reaction.
Pro-Tip from the Field: To overcome this, a stronger or modified reducing agent, or different reaction conditions, are necessary. Using a large excess of LiAlH₄ and elevated temperatures can help break through this stable intermediate.
Troubleshooting Workflow: The following workflow can help you diagnose and solve this issue.
Caption: Decision workflow for troubleshooting incomplete nitrile reduction.
Recommended Protocol for Complete Nitrile Reduction:
-
Setup: In a flame-dried, three-neck flask under argon, suspend Lithium Aluminum Hydride (3.0 equivalents) in anhydrous THF.
-
Addition: Cool the suspension to 0 °C. Add a solution of 2-methyl-2-(pyridin-2-yl)propanenitrile in anhydrous THF dropwise.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Quench (Fieser Workup): Cool the reaction to 0 °C. Cautiously and sequentially add X mL of water, X mL of 15% aqueous NaOH, and then 3X mL of water, where X is the mass of LiAlH₄ used in grams.
-
Filtration & Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing thoroughly with THF or ethyl acetate. Concentrate the filtrate and proceed with purification.
References
-
Caddick, S., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]
-
Procter, D.J., et al. (2021). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters. Available at: [Link]
-
Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. Available at: [Link]
- Google Patents. (1996). US5539117A - 2-acetyl-6-cyanopyridines and their use as intermediates in the synthesis of oligo-2,6-pyridines.
-
Wikipedia. (n.d.). Ritter reaction. Available at: [Link]
-
NROChemistry. (n.d.). Ritter Reaction. Available at: [Link]
-
Organic-Chemistry.org. (2019). Ritter Reaction. Available at: [Link]
-
MySkinRecipes. (n.d.). (R)-2-methyl-1-(pyridin-2-yl)propan-1-amine. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Stabilization of Grignard reagents by a pillar[8]arene host – Schlenk equilibria and Grignard reactions. Available at: [Link]
- Google Patents. (2005). EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives.
-
ResearchGate. (n.d.). Association and Dissociation of Grignard Reagents RMgCl and Their Turbo Variant RMgCl⋅LiCl. Available at: [Link]
-
Wiley Online Library. (2013). Stereoretentive Copper (II) Catalyzed Ritter Reactions of Secondary Cycloalkanols. Advanced Synthesis & Catalysis. Available at: [Link]
-
Wikipedia. (n.d.). Hydrazine. Available at: [Link]
-
LookChem. (n.d.). 2-methyl-1-phenyl-2-(pyridin-2-yl)propan-1-amine. Available at: [Link]
-
MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available at: [Link]
- Google Patents. (2015). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
-
Royal Society of Chemistry. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. RSC Advances. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). 2-Methyl-2-(pyridin-2-yl)malononitrile: a site-selective cyano transfer reagent for photocatalytic cyanation reactions. Green Chemistry. Available at: [Link]
-
National Institutes of Health. (n.d.). Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone). Available at: [Link]
- Google Patents. (2008). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
National Institutes of Health. (n.d.). (R)-2-methyl-1-(pyridin-2-yl)propan-1-amine. PubChem. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure 10. Available at: [Link]
-
ResearchGate. (n.d.). Reduction of 2-chloro-N-phenylpropanamide and 2-methyl-N-phenylaziridine with lithium aluminium hydride. Available at: [Link]
-
PubChemLite. (n.d.). 2-{[(pyridin-2-yl)methyl]amino}acetonitrile. Available at: [Link]
Sources
- 1. Ritter reaction - Wikipedia [en.wikipedia.org]
- 2. Ritter Reaction | NROChemistry [nrochemistry.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Ritter Reaction [organic-chemistry.org]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]
- 8. US5539117A - 2-acetyl-6-cyanopyridines and their use as intermediates in the synthesis of oligo-2,6-pyridines - Google Patents [patents.google.com]
Technical Support Center: Optimizing C-H Functionalization with 2-Methyl-2-(pyridin-2-YL)propan-1-amine
Welcome to the technical support center for optimizing C-H functionalization reactions utilizing the chiral ligand, 2-Methyl-2-(pyridin-2-YL)propan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these powerful transformations. Our approach is rooted in mechanistic principles to empower you to not only solve immediate experimental challenges but also to rationally design future reactions.
Introduction to this compound in C-H Functionalization
The ligand this compound belongs to a class of bidentate N,N-ligands that can act as a directing group in transition-metal-catalyzed C-H functionalization. The pyridine nitrogen serves as a robust coordinating atom to the metal center (e.g., palladium), while the pendant amine can influence the steric and electronic environment of the catalyst, potentially offering stereocontrol in asymmetric transformations.
Directing group-assisted C-H activation is a powerful strategy for the selective functionalization of otherwise inert C-H bonds.[1][2] The pyridine moiety, in particular, is a well-established directing group for ortho-C-H functionalization.[2] The primary amine in the ligand of focus adds a layer of complexity and opportunity, allowing for fine-tuning of the catalyst's reactivity and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my C-H functionalization reaction?
A1: This ligand is designed to serve a dual purpose. Firstly, the pyridine nitrogen acts as a directing group, binding to the palladium catalyst and positioning it in close proximity to a specific C-H bond on your substrate, typically leading to ortho-functionalization.[2] Secondly, the chiral amine moiety can create a specific steric and electronic environment around the metal center. This can be crucial for achieving high regioselectivity and, in principle, enantioselectivity in appropriate reactions.[3]
Q2: Which palladium precursor is most suitable to use with this ligand?
A2: A common and effective starting point is Palladium(II) acetate (Pd(OAc)₂). It is generally soluble in common organic solvents and can be readily activated under the reaction conditions. Other Pd(II) sources like PdCl₂ or pre-formed palladium complexes can also be used, but may require different activation procedures or additives.[4]
Q3: Why is an oxidant often required in these reactions?
A3: In many palladium-catalyzed C-H functionalization reactions, the catalytic cycle involves a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) pathway.[2][4] For oxidative coupling reactions, an oxidant is necessary to regenerate the active Pd(II) or generate a Pd(IV) intermediate from a palladacycle.[2] Common oxidants include silver salts (e.g., Ag₂CO₃, AgOAc), benzoquinone, or even molecular oxygen. The choice of oxidant can significantly impact the reaction outcome and should be carefully optimized.
Q4: Can this ligand be used for asymmetric C-H functionalization?
A4: The presence of a chiral center in this compound suggests its potential for use in asymmetric C-H functionalization. Chiral ligands are instrumental in inducing enantioselectivity by creating a chiral pocket around the metal center, which differentiates between enantiotopic C-H bonds or prochiral coupling partners.[3][5] However, achieving high enantioselectivity often requires meticulous optimization of reaction parameters.
Troubleshooting Guide
Problem 1: Low or No Conversion
You've assembled your reaction with the substrate, palladium precursor, this compound ligand, and other reagents, but you observe minimal or no formation of the desired product.
Possible Causes and Solutions:
| Potential Cause | Explanation | Suggested Action |
| Inefficient Catalyst Activation | The active palladium catalyst may not be forming efficiently from the precursor. | Consider adding a silver salt (e.g., Ag₂CO₃, AgOAc) to abstract halides or acetates and generate a more reactive cationic palladium species. Ensure your solvent is anhydrous if using moisture-sensitive reagents. |
| Inappropriate Solvent | The solvent may not be suitable for the reaction, affecting solubility of reagents or the stability of the catalytic species. | Screen a range of solvents. Polar aprotic solvents like DMF, DMAc, or NMP are often effective. In some cases, less coordinating solvents like toluene or dioxane may be preferable. |
| Incorrect Temperature | C-H activation is often the rate-limiting step and typically requires elevated temperatures to overcome the activation barrier.[2] | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for any signs of decomposition. |
| Ligand Inhibition | While essential, an excess of the ligand can sometimes lead to the formation of inactive, coordinatively saturated metal centers. | Vary the palladium-to-ligand ratio. A 1:1 or 1:1.2 ratio is a good starting point. |
| Incompatible Additives | The chosen base or other additives might be interfering with the catalytic cycle. | If using a base, screen different options (e.g., K₂CO₃, Cs₂CO₃, PivOH). The pKa and coordinating ability of the base can be critical. |
Experimental Workflow for Optimizing a Stalled Reaction:
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Poor Regioselectivity
The functionalization is occurring at multiple positions on your substrate, or at a different position than the one directed by the pyridine group.
Possible Causes and Solutions:
| Potential Cause | Explanation | Suggested Action |
| Steric Hindrance | The desired C-H bond may be sterically encumbered, leading to functionalization at a more accessible, but electronically less favored, position. | Modify the substrate to reduce steric bulk near the target C-H bond if possible. Alternatively, the steric bulk of the ligand itself might be tunable if derivatives are available. |
| Electronic Effects | The electronic nature of the substrate may favor functionalization at a site other than the one directed by the pyridine.[6] | Altering the electronic properties of the substrate with electron-donating or electron-withdrawing groups can influence regioselectivity. |
| Multiple Possible Palladacycle Intermediates | The substrate may have multiple C-H bonds that can participate in the formation of a palladacycle. | The addition of a coordinating solvent or additive can sometimes favor the formation of one palladacycle over another. Fine-tuning the reaction temperature can also influence the selectivity. |
Catalytic Cycle and Points of Influence for Regioselectivity:
Caption: Generalized catalytic cycle for directed C-H functionalization.
Problem 3: Product Decomposition or Side Reactions
You observe the formation of significant byproducts, or your desired product appears to be degrading under the reaction conditions.
Possible Causes and Solutions:
| Potential Cause | Explanation | Suggested Action |
| Over-oxidation | The oxidant may be too harsh, leading to undesired oxidation of the substrate, ligand, or product. | Switch to a milder oxidant (e.g., from a silver(I) salt to benzoquinone). Lowering the reaction temperature can also mitigate over-oxidation. |
| Homocoupling of the Coupling Partner | This is a common side reaction, especially in arylations, where the aryl halide or equivalent couples with itself. | Adjust the stoichiometry of the reactants. Using a slight excess of the C-H substrate can sometimes suppress homocoupling. The choice of base and solvent can also influence this side reaction. |
| Decomposition of the Ligand or Catalyst | At high temperatures, the ligand or the palladium catalyst may decompose, leading to the formation of palladium black and a loss of catalytic activity. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. If palladium black is observed, lower the reaction temperature or screen for a more stable ligand if possible. |
General Experimental Protocol
This is a general starting point and will likely require optimization for your specific substrate and coupling partner.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Substrate with a pyridine directing group
-
Coupling partner (e.g., aryl iodide for arylation)
-
Oxidant (e.g., Ag₂CO₃)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene or DMF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add Pd(OAc)₂ (5 mol%), this compound (6 mol%), the substrate (1.0 equiv), the coupling partner (1.2 equiv), the oxidant (2.0 equiv), and the base (2.0 equiv).
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Concluding Remarks
Optimizing C-H functionalization reactions can be a complex but rewarding endeavor. A systematic, mechanistically informed approach to troubleshooting is key to success. This guide provides a framework for addressing common challenges encountered when using this compound. Remember that each substrate is unique, and a willingness to screen a variety of parameters is often necessary to achieve the desired outcome.
References
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2009). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 109(12), 6430-6517.
- Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169.
- He, G., Wang, B., Nack, W. A., & Chen, G. (2016). Syntheses and Applications of 8-Aminoquinoline-Directed C–H Functionalization. Accounts of Chemical Research, 49(5), 635-645.
- Patureau, F. W., Wencel-Delord, J., & Glorius, F. (2012). Palladium-catalyzed C–H arylation of heteroarenes. Aldrichimica Acta, 45(2), 31-41.
- Shabani, S., & Gevorgyan, V. (2012). Palladium-Catalyzed C–H Arylation of Pyridines with Aryl Halides. Organic Letters, 14(19), 5098-5101.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Daugulis, O., Do, H. Q., & Shabani, S. (2009). Palladium-and copper-catalyzed arylation of carbon–hydrogen bonds. Accounts of Chemical Research, 42(8), 1074-1086.
- Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). Weak coordination as a powerful means for developing broadly useful C–H functionalization reactions. Accounts of Chemical Research, 45(6), 788-802.
- Yoo, E. J., Wasa, M., & Yu, J. Q. (2010). Pd (II)-catalyzed enantioselective C–H activation of cyclopropanes. Journal of the American Chemical Society, 132(48), 17378-17380.
- Sun, C. L., Li, B. J., & Shi, Z. J. (2011). Direct C–H transformation via iron catalysis. Chemical Reviews, 111(3), 1293-1314.
- Wencel-Delord, J., Dröge, T., Liu, F., & Glorius, F. (2011). Towards mild metal-catalyzed C–H bond activation. Chemical Society Reviews, 40(9), 4740-4761.
- Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Rhodium-catalyzed C–C bond formation via heteroatom-directed C–H bond activation. Chemical Reviews, 110(2), 624-655.
- Kuhl, N., Hopkinson, M. N., Wencel-Delord, J., & Glorius, F. (2012). Beyond directing groups: transition-metal-catalyzed C–H activation of simple arenes.
- Ackermann, L. (2011). Carboxylate-assisted transition-metal-catalyzed C–H bond functionalizations: mechanism and scope. Chemical Reviews, 111(3), 1315-1345.
- Chen, G., & Shaughnessy, K. H. (2013). Enantioselective C–H functionalization. Chemical Society Reviews, 42(21), 8448-8479.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Reactions with 2-Methyl-2-(pyridin-2-yl)propan-1-amine
Welcome to the technical support center for improving stereoselectivity in reactions utilizing 2-Methyl-2-(pyridin-2-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental choices to overcome challenges and enhance the stereochemical outcome of your reactions.
Introduction to this compound in Asymmetric Synthesis
This compound is a chiral amine featuring a pyridine ring, a primary amine, and a quaternary carbon atom. This unique structure allows for its use as a chiral ligand in metal-catalyzed reactions or as a chiral auxiliary, where it can be temporarily incorporated into a substrate to direct the stereochemical course of a reaction. The pyridine nitrogen and the primary amine can act as a bidentate ligand, chelating to a metal center and creating a well-defined chiral environment. The steric bulk of the gem-dimethyl group plays a crucial role in influencing the facial selectivity of approaching reagents.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence stereoselectivity?
The stereodirecting ability of this compound stems from the interplay of several structural motifs[1]:
-
Chiral Center: The stereogenic center at the carbon bearing the amine and pyridyl groups is the primary source of chirality.
-
Bidentate Chelation: The pyridine nitrogen and the primary amine can coordinate to a metal catalyst, forming a rigid five-membered ring. This rigidifies the transition state and allows for effective transfer of stereochemical information.
-
Steric Hindrance: The gem-dimethyl group provides significant steric bulk, which can effectively block one face of the reactive intermediate, thereby directing the attack of a nucleophile or electrophile to the less hindered face.
-
Hydrogen Bonding: The N-H bonds of the primary amine can participate in hydrogen bonding, which can further influence the conformation of the transition state and enhance stereoselectivity[1].
Q2: In which types of stereoselective reactions can this compound be applied?
While specific applications of this exact amine are emerging, its structure makes it a promising candidate for a range of asymmetric transformations, analogous to other chiral pyridine-containing ligands. These include:
-
Asymmetric Catalysis: As a chiral ligand for transition metals (e.g., Palladium, Iridium, Ruthenium) in reactions like asymmetric hydrogenation, C-H activation/functionalization, and allylic alkylations. The 2-(pyridin-2-yl)isopropyl (PIP) amine directing group, a similar structure, has shown great promise in the divergent and asymmetric functionalization of unactivated methylene C(sp³)-H bonds[2].
-
Chiral Auxiliary: It can be condensed with carbonyl compounds (aldehydes or ketones) to form chiral imines. Subsequent nucleophilic additions to the C=N bond would be facially biased by the auxiliary. After the reaction, the auxiliary can be cleaved and potentially recycled.
-
Chiral Resolving Agent: The amine can be used to form diastereomeric salts with racemic acids, allowing for their separation by crystallization[3].
Q3: I am observing low enantiomeric excess (ee) in my reaction. What are the initial troubleshooting steps?
Low enantiomeric excess is a common challenge in asymmetric synthesis. Here is a logical progression for troubleshooting:
Caption: Initial troubleshooting workflow for low enantiomeric excess.
Troubleshooting Guide: Improving Stereoselectivity
Issue 1: Poor Enantiomeric or Diastereomeric Excess
Low stereoselectivity can arise from a variety of factors. A systematic approach to optimization is crucial.
Causality & Explanation: The stereochemical outcome of a reaction is determined by the difference in the activation energies of the competing diastereomeric transition states. Small changes in reaction parameters can significantly impact this energy difference.
Troubleshooting Steps:
-
Temperature: Lowering the reaction temperature is often the most effective way to improve stereoselectivity. According to the Eyring equation, the selectivity is more sensitive to temperature changes for reactions with lower activation barriers.
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and the transition state. A solvent screen is highly recommended.
-
Non-coordinating solvents (e.g., toluene, hexanes) may enhance the rigidity of the metal-ligand complex.
-
Coordinating solvents (e.g., THF, CH₂Cl₂) can sometimes compete for coordination sites on the metal, potentially reducing the influence of the chiral ligand.
-
-
Catalyst System:
-
Ligand-to-Metal Ratio: An optimal ligand-to-metal ratio is critical. An excess of the ligand can sometimes be beneficial, but in other cases, it may lead to the formation of less active or non-stereoselective catalytic species.
-
Counter-ion/Additive Effects: The nature of the counter-ion in an ionic catalyst or the presence of additives can significantly impact the catalytic activity and stereoselectivity. For instance, in some palladium-catalyzed reactions, the coordination of a lithium cation to the azaaryl nitrogen has been shown to be crucial[4].
-
-
Substrate Concentration: In some cases, higher concentrations can favor aggregation of the catalyst or substrate, which may affect stereoselectivity. Conversely, very low concentrations might be susceptible to background non-catalyzed reactions.
Data Presentation: Impact of Reaction Parameters on Enantioselectivity (Hypothetical Example)
| Entry | Parameter Changed | Value | Yield (%) | ee (%) |
| 1 | Baseline | -78 °C, Toluene | 95 | 75 |
| 2 | Temperature | -40 °C, Toluene | 98 | 60 |
| 3 | Temperature | -100 °C, Toluene | 80 | 85 |
| 4 | Solvent | -78 °C, THF | 92 | 68 |
| 5 | Solvent | -78 °C, CH₂Cl₂ | 96 | 82 |
| 6 | Ligand:Metal Ratio | -78 °C, CH₂Cl₂, 1.1:1 | 95 | 88 |
| 7 | Ligand:Metal Ratio | -78 °C, CH₂Cl₂, 1.5:1 | 90 | 85 |
Issue 2: Inconsistent Results
Reproducibility is key in scientific research. Inconsistent stereoselectivity can often be traced back to subtle variations in experimental setup.
Causality & Explanation: Trace impurities, particularly water or oxygen, can deactivate the catalyst or participate in side reactions. The exact method of catalyst preparation and activation can also lead to different active species.
Troubleshooting Steps:
-
Strictly Anhydrous and Inert Conditions: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly distilled, anhydrous solvents.
-
Purity of Reagents: Verify the purity of this compound and all other reagents. Impurities can act as catalyst poisons or alternative ligands.
-
Catalyst Pre-formation: If using an in-situ generated catalyst, consider a pre-formation step where the metal precursor and the chiral ligand are stirred together for a defined period before adding the substrate. This can lead to a more homogeneous and well-defined active catalyst.
Experimental Protocols
Protocol 1: General Procedure for a Metal-Catalyzed Asymmetric Reaction
This protocol provides a general workflow for an asymmetric reaction using this compound as a chiral ligand.
Materials:
-
Metal precursor (e.g., [Rh(COD)₂]BF₄, Pd₂(dba)₃)
-
This compound (as a single enantiomer)
-
Substrate
-
Reagent (e.g., nucleophile, hydrogen source)
-
Anhydrous solvent (e.g., Toluene, THF, CH₂Cl₂)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (In-situ): a. To a flame-dried Schlenk flask under an inert atmosphere, add the metal precursor (1 mol%) and this compound (1.1 mol%). b. Add anhydrous solvent via syringe. c. Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Reaction Setup: a. In a separate flame-dried Schlenk flask, dissolve the substrate (1 equivalent) in the anhydrous solvent. b. Cool the substrate solution to the desired reaction temperature (e.g., -78 °C).
-
Reaction Initiation: a. Transfer the pre-formed catalyst solution to the substrate solution via cannula. b. Add the reagent (e.g., nucleophile, 1.2 equivalents) dropwise to the reaction mixture.
-
Monitoring and Work-up: a. Monitor the reaction progress by TLC or GC/LC-MS. b. Upon completion, quench the reaction (e.g., with saturated aqueous NH₄Cl). c. Extract the product with an appropriate organic solvent. d. Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification and Analysis: a. Purify the crude product by flash column chromatography. b. Determine the enantiomeric excess of the product using chiral HPLC or GC.
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
Principle: Enantiomers can be separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with different stabilities.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase (e.g., 1 mg/mL).
-
Column Selection: Choose a suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H). The choice will depend on the structure of the analyte.
-
Method Development: a. Start with a standard mobile phase, typically a mixture of hexane and isopropanol. b. Optimize the mobile phase composition to achieve baseline separation of the two enantiomer peaks. c. Adjust the flow rate to obtain sharp peaks within a reasonable analysis time.
-
Analysis: a. Inject a small volume of the sample solution. b. Integrate the peak areas of the two enantiomers.
-
Calculation of Enantiomeric Excess:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer)
-
Mechanistic Considerations
Understanding the reaction mechanism is paramount for rational optimization. For reactions involving this compound as a ligand, a likely intermediate is a five-membered metallacycle.
Caption: A simplified model for stereocontrol in a metal-catalyzed reaction.
The facial selectivity is dictated by the conformation of this metallacycle. The bulky gem-dimethyl group on the ligand will preferentially occupy a pseudo-equatorial position to minimize steric strain. This arrangement orients the substrate in a way that one of its prochiral faces is shielded, leading to the selective formation of one enantiomer.
References
-
Zhang, Q., & Shi, B. F. (2021). 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated Methylene C(sp3)−H Bonds. Accounts of Chemical Research, 54(12), 2750–2763. [Link]
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
Cui, X., et al. (2022). Palladium-Catalyzed Enantioselective (2- Naphthyl)methylation of Azaarylmethyl Amines. Organic & Biomolecular Chemistry, 20(15), 3123-3128. [Link]
Sources
Technical Support Center: A Troubleshooting Guide for the Purification of Pyridine-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting assistance and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of pyridine-containing compounds. The basicity of the pyridine ring often leads to frustrating purification outcomes, such as peak tailing in chromatography and low recovery. This guide is designed to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to tackle these challenges effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during your purification workflows.
Issue 1: My pyridine compound is streaking or tailing badly during silica gel chromatography.
Question: Why is my basic pyridine compound exhibiting significant peak tailing on a standard silica gel column, and how can I resolve this to get sharp, symmetrical peaks?
Answer: Peak tailing is a frequent observation when purifying pyridine derivatives on standard silica gel.[1] This phenomenon is primarily due to the acidic nature of the silica gel surface interacting with the basic nitrogen atom of the pyridine ring. Silica gel is covered with silanol groups (Si-OH), which can act as hydrogen bond donors and are weakly acidic. The basic lone pair of electrons on the pyridine nitrogen can engage in strong, and sometimes irreversible, interactions with these acidic silanol groups.[1][2] This leads to a mixed-mode separation, where instead of a clean partition between the mobile and stationary phases, your compound gets "stuck" on the column and elutes slowly and unevenly, resulting in a tailed peak. Column overload can also contribute to peak tailing.[1]
To mitigate this, the interaction between the basic analyte and the acidic stationary phase must be minimized. This can be achieved by:
-
Adding a basic modifier to the mobile phase: A common and effective strategy is to add a small amount of a volatile base, such as triethylamine (TEA) or pyridine, to your eluent.[3][4] These "sacrificial" bases will preferentially interact with the acidic silanol groups, effectively neutralizing the stationary phase and allowing your pyridine compound to elute with minimal interaction, resulting in a more symmetrical peak shape.[3] Typically, an addition of 0.1-1% (v/v) of triethylamine to the mobile phase is sufficient.[3]
-
Using a deactivated silica gel: You can prepare a "neutralized" silica gel by pre-treating it with a base like triethylamine.[5][6][7][8] This deactivates the acidic sites before you even begin your chromatography.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Figure 1: Interaction of a basic pyridine compound with standard vs. deactivated silica gel.
Issue 2: My pyridine-containing compound shows low or no recovery from the silica gel column.
Question: I've run a column, but I'm getting very poor mass recovery of my pyridine derivative. Is it irreversibly binding to the silica?
Answer: Yes, irreversible binding is a strong possibility, especially with more basic or multifunctional pyridine compounds. The strong interaction with the acidic silanol groups on the silica gel can lead to your compound being permanently adsorbed onto the stationary phase.[2] This is particularly problematic for highly polar and basic compounds.
To improve recovery, consider these strategies:
-
Switching to a less acidic stationary phase: Alumina (aluminum oxide, Al₂O₃) is a good alternative to silica gel for the purification of basic compounds.[9][10][11] Alumina is available in acidic, neutral, and basic forms, with the basic and neutral forms being most suitable for pyridine derivatives.[9][11] Basic alumina is particularly effective for strongly basic compounds.[9][10]
-
Employing reversed-phase chromatography: For polar and ionizable compounds, reversed-phase chromatography can be a powerful alternative to normal-phase silica gel chromatography.[2] In reversed-phase, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). By adjusting the pH of the mobile phase with volatile acids (like formic acid or acetic acid) or bases (like ammonium hydroxide), you can control the ionization state of your compound and achieve excellent separation.[2]
Issue 3: I've used pyridine as a solvent in my reaction, and now I can't get rid of it.
Question: What are the most effective methods for removing residual pyridine solvent from my reaction mixture?
Answer: Pyridine's high boiling point (115 °C) and its tendency to form azeotropes can make its removal challenging.[12][13][14][15] Here are several effective techniques, from simple to more involved:
-
Aqueous acid wash: This is often the first and most effective method to try. Pyridine is a base and will react with an acid to form a water-soluble pyridinium salt.[16][17] By washing your organic layer with a dilute aqueous acid solution (e.g., 1M HCl, 10% citric acid, or saturated ammonium chloride), you can extract the pyridine into the aqueous phase.[16][17] Be cautious if your desired compound is acid-sensitive. In such cases, a milder acidic wash like saturated ammonium chloride is recommended.
-
Azeotropic removal with a co-solvent: Pyridine forms azeotropes with several solvents, which are mixtures that boil at a lower temperature than either of the individual components.[12][13][14][15] Toluene is a particularly effective co-solvent for the azeotropic removal of pyridine.[17] By adding toluene to your crude product and evaporating under reduced pressure, you can effectively remove the pyridine. This can be repeated several times to ensure complete removal.[17]
-
Copper (II) sulfate wash: If your compound is acid-sensitive, a wash with an aqueous solution of copper (II) sulfate can be a good alternative.[16] Pyridine forms a complex with copper (II) ions, which can then be removed in the aqueous phase.[16]
Frequently Asked Questions (FAQs)
Q1: What is the pKa of pyridine, and why is it important for purification?
The pKa of the conjugate acid of pyridine (the pyridinium ion) is approximately 5.2.[18] This value is crucial because it tells you the pH at which the pyridine nitrogen will be protonated. At a pH below 5.2, pyridine will exist predominantly as the positively charged pyridinium ion. This is the principle behind the acidic wash for removing pyridine solvent. Understanding the pKa of your specific pyridine derivative is essential for developing effective purification strategies, especially for methods involving pH adjustment like reversed-phase chromatography.[1]
Q2: Are there any alternatives to flash chromatography for purifying pyridine compounds?
Yes, several other purification techniques can be very effective for pyridine-containing compounds:
-
Recrystallization: This is a powerful technique for purifying solid compounds.[19][20] The key is to find a suitable solvent or solvent system in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.[21][22]
-
Distillation: For liquid pyridine derivatives, distillation can be an excellent purification method, provided your compound is thermally stable and has a significantly different boiling point from any impurities.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, Prep-TLC can be a quick and effective method. The same principles of using a basic modifier in the mobile phase apply here as in flash chromatography.
-
Scavenger Resins: These are solid-supported reagents designed to react with and remove specific types of impurities. There are acidic scavenger resins that are highly effective at removing basic impurities like pyridine.[23]
Q3: How do I choose between using triethylamine in my eluent versus using pre-treated silica gel?
Both methods aim to achieve the same goal: deactivating the acidic silica surface.
-
Adding triethylamine to the eluent is a quick and easy approach that can be readily implemented.[3] However, it means that your purified fractions will contain triethylamine, which will need to be removed by evaporation.
-
Using pre-treated silica gel requires an extra preparation step but can result in cleaner fractions that do not contain a basic additive.[5][8] This can be advantageous if your compound is sensitive to triethylamine or if you want to avoid the extra evaporation step.
Q4: Can I use other stationary phases besides silica and alumina?
While silica and alumina are the most common, other stationary phases can be useful in specific situations:
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica gel.[7]
-
C18-bonded silica (Reversed-Phase): As mentioned earlier, this is an excellent choice for polar and ionizable pyridine compounds.[2]
Experimental Protocols
Protocol 1: Preparation of Triethylamine-Treated ("Neutralized") Silica Gel
Objective: To deactivate the acidic sites on silica gel to improve the chromatography of basic compounds.
Materials:
-
Silica gel (for flash chromatography)
-
Triethylamine
-
A suitable non-polar solvent (e.g., hexane or petroleum ether)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, create a slurry of the silica gel in the non-polar solvent.
-
Add triethylamine to the slurry (approximately 2-3 mL of triethylamine per 100 g of silica gel).[8]
-
Swirl the flask to ensure the triethylamine is evenly distributed throughout the silica gel.
-
Remove the solvent under reduced pressure using a rotary evaporator until the silica gel is a free-flowing powder.
-
Dry the treated silica gel under high vacuum for several hours to remove any residual solvent and excess triethylamine.[8] The deactivated silica gel is now ready to be used for packing your column.
Protocol 2: Flash Chromatography of a Basic Pyridine Derivative using a Basic Modifier
Objective: To purify a basic pyridine compound using flash chromatography with a triethylamine-modified eluent.
Materials:
-
Crude pyridine-containing compound
-
Silica gel
-
Eluent (e.g., a mixture of ethyl acetate and hexanes)
-
Triethylamine (TEA)
-
Thin-Layer Chromatography (TLC) supplies
Procedure:
-
Develop a TLC solvent system: Find a solvent system that gives your desired compound an Rf value of approximately 0.2-0.3. Add 0.5-1% (v/v) of TEA to this solvent system and re-run the TLC to ensure the spot is no longer streaking and to adjust the solvent polarity if needed.
-
Pack the column: Pack a flash chromatography column with silica gel using your chosen eluent (without TEA initially).
-
Equilibrate the column: Flush the column with your eluent containing 0.5-1% TEA until the eluent exiting the column is basic (you can test with pH paper).
-
Load the sample: Dissolve your crude compound in a minimal amount of the mobile phase (with TEA) or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of your packed column.
-
Elute the column: Run the chromatography using your eluent containing TEA, collecting fractions and monitoring by TLC.
-
Isolate the product: Combine the pure fractions and remove the solvent and TEA under reduced pressure.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Figure 2: Workflow for flash chromatography of a basic pyridine derivative.
Protocol 3: Azeotropic Removal of Pyridine Solvent
Objective: To remove residual pyridine solvent from a reaction mixture using toluene as a co-solvent.
Materials:
-
Crude product containing residual pyridine
-
Toluene
-
Rotary evaporator
Procedure:
-
Dissolve your crude product in a sufficient amount of toluene in a round-bottom flask.
-
Concentrate the solution to dryness using a rotary evaporator. The pyridine will co-distill with the toluene.
-
Repeat this process 2-3 times to ensure the complete removal of pyridine.[17] You can often tell when the pyridine is gone as its characteristic smell will no longer be present.
Data Tables
Table 1: pKa Values of Common Pyridine Derivatives
| Compound | pKa of Conjugate Acid |
| Pyridine | 5.23 |
| 2-Methylpyridine | 5.97 |
| 3-Methylpyridine | 5.68 |
| 4-Methylpyridine | 6.02 |
| 4-Nitropyridine | 1.61 |
| 4-Aminopyridine | 9.11 |
Note: pKa values can vary slightly depending on the measurement conditions.
Table 2: Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | A good starting point for many organic compounds. |
| Ethyl Acetate | 77 | Medium | Often used in combination with hexanes. |
| Hexanes | 69 | Nonpolar | Good for less polar compounds, often used as an anti-solvent. |
| Toluene | 111 | Nonpolar | Can be useful for compounds that are difficult to dissolve. |
| Water | 100 | Very Polar | Suitable for highly polar or ionic pyridine derivatives. |
References
- Biotage. (2023, February 10).
- Pressure Vessel Manufacturer. (2024, October 17). Silica Gel Alternatives: Top Solutions for Moisture Control.
- Benchchem. (2025).
- Google Patents. (n.d.). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
- YouTube. (2018, August 21).
- ChemRxiv. (2021, May 27).
- Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide.
- Google Patents. (n.d.).
- Chemistry LibreTexts. (2025, March 21). Running a flash column.
- Reddit. (2017, May 13).
- Google Patents. (n.d.). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
- Benchchem. (2025).
- YouTube. (2022, August 7).
- ResearchGate. (2014, April 2).
- Organic Syntheses. (2025, June 19).
- Google Patents. (n.d.).
- StudySmarter. (2023, October 21). Pyridine: Uses, Structure & pKa.
- Sigma-Aldrich. (n.d.).
- Sorbead India. (2024, May 21).
- Benchchem. (2025). A Comparative Guide to Alternative Reagents for Pyridine Synthesis Beyond 6-Bromonicotinonitrile.
- University of Tartu. (2025, August 28).
- Reddit. (2015, May 13).
- University of Rochester. (n.d.).
- DWSIM. (n.d.). Double Distillation Column Process for Separation of Azeotropic Mixture (Pyridine-Water)
- TU Delft Research Portal. (2015).
- ResearchGate. (2025, August 5).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- YouTube. (2025, March 13).
- PMC. (n.d.).
- YouTube. (2025, March 17).
- ResearchGate. (n.d.). Recrystallization experiments on [Ag(py)2]ReO4 (2c) with various solvents.
- University of Rochester. (n.d.).
- Tiny Box Company. (2023, June 29).
- Organic Syntheses. (n.d.). Furan, 5-heptyl-3-methyl-2-pentyl-.
- University of Rochester. (n.d.). Remove Sticky Reagents.
- Sorbent Technologies, Inc. (2025, August 25). Alumina.
- PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.).
- Google Patents. (n.d.).
- Wiley-VCH. (2008). Supporting Information for "Total Synthesis of (+)-Fawcettidine".
- University of Rochester. (n.d.).
- DWSIM. (n.d.).
- Chemistry LibreTexts. (2023, January 29).
- Journal of Al-Nahrain University. (2025, January 3). Effect of atomic Charge on pka 's of Substituted pyridines.
- The Royal Society of Chemistry. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
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Stability issues of 2-Methyl-2-(pyridin-2-YL)propan-1-amine in solution
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Methyl-2-(pyridin-2-YL)propan-1-amine. Given the structural features of this molecule—a sterically hindered primary amine and a pyridine ring—users may encounter stability issues in solution that can impact experimental reproducibility and outcomes. This document provides a comprehensive overview of potential challenges, troubleshooting strategies, and frequently asked questions to ensure the reliable use of this compound in your research.
The insights and protocols herein are grounded in established principles of organic chemistry, drawing parallels from related amine and pyridine structures to provide a robust framework for your experimental design.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, storage, and properties of this compound.
Q1: What are the primary structural features of this compound that influence its stability?
A1: The molecule's stability is primarily dictated by two functional groups:
-
The Pyridine Ring: This aromatic heterocycle is generally stable but can be susceptible to oxidation, particularly under harsh conditions or in the presence of metal ions. The nitrogen atom in the ring also imparts basicity.
-
The Sterically Hindered Primary Amine: The amine group is a primary nucleophile and base. The presence of two adjacent methyl groups provides steric hindrance, which can influence its reactivity and degradation pathways compared to unhindered primary amines.
Q2: How should I properly store neat this compound?
A2: Proper storage is crucial to maintain the integrity of the compound. We recommend the following conditions, based on best practices for handling pyridine and amine-containing compounds[1][2]:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against atmospheric oxygen and moisture, which can contribute to oxidative degradation and hydrolysis. |
| Light | Amber vial or stored in the dark | Protects against light-induced degradation. |
| Container | Tightly sealed, appropriate material | Prevents exposure to air and moisture.[1] |
Q3: What are the initial signs of degradation in my stock solution?
A3: The most common initial indicator of degradation is a change in color . Fresh solutions of this compound should be colorless to pale yellow. The development of a yellow, brown, or reddish hue often suggests the formation of oxidized byproducts. Another sign can be the appearance of particulates or a change in solution clarity.
II. Troubleshooting Guide: Stability in Solution
This section provides a problem-and-solution framework for common stability issues encountered during experiments.
Issue 1: My solution of this compound is turning yellow/brown.
Causality: This is a classic sign of oxidative degradation . Both the pyridine ring and the amine group can be susceptible to oxidation. The presence of dissolved oxygen, trace metal impurities in the solvent, or exposure to light can catalyze these reactions, leading to the formation of colored polymeric or conjugated byproducts. Amines, in general, can undergo oxidative degradation to form a variety of products, including imines and amides[3][4].
Troubleshooting Workflow:
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Removal of the 2-Methyl-2-(pyridin-2-yl)propan-1-amine (PIP-Amine) Directing Group
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. The 2-methyl-2-(pyridin-2-yl)propan-1-amine, commonly known as the PIP-amine directing group, has emerged as a powerful tool in C(sp³)–H bond activation due to its robust bidentate chelation that facilitates selective functionalization.[1] However, the successful removal of this directing group is a critical final step to unveil the desired product. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of this crucial deprotection step.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the PIP-amine directing group?
There are several established methods for the cleavage of the picolinamide (the amide formed from PIP-amine) directing group. The choice of method often depends on the substrate's functional group tolerance and the desired final product form (e.g., free amine vs. Boc-protected amine). The primary methods include:
-
Reductive Acidic Cleavage: This is a widely used and often efficient method employing zinc dust in the presence of a strong acid like hydrochloric acid (HCl).[2][3]
-
Nickel-Catalyzed Esterification: This newer method involves an initial N-Boc activation of the picolinamide followed by a nickel-catalyzed esterification, which cleaves the directing group and yields a valuable N-Boc protected amine.[4][5][6][7]
-
Lewis Acid-Mediated Cleavage: Strong Lewis acids such as boron trifluoride-diethyl etherate (BF₃·Et₂O) or aluminum chloride (AlCl₃) have been reported for this purpose, although their application can be limited by their harsh nature.[4]
Q2: My reductive cleavage with Zn/HCl is giving low yields. What are the potential causes and solutions?
Low yields in a Zn/HCl mediated deprotection can stem from several factors. Here’s a systematic approach to troubleshooting this common issue:
-
Zinc Activation: The activity of the zinc dust is paramount. If the zinc is old or has been exposed to air, its surface may be oxidized. Consider activating the zinc dust by washing it with dilute HCl, followed by water, methanol, and then ether before drying it under vacuum.
-
Acid Concentration and Stoichiometry: The concentration of HCl is crucial. While effective, excessively high concentrations can lead to the degradation of acid-sensitive functional groups on your substrate. A concentration of 1.5 M aqueous HCl is a good starting point.[2] Ensure an excess of zinc is used to drive the reaction to completion.[2]
-
Reaction Time and Temperature: These reactions are typically run at room temperature.[2] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can sometimes be beneficial, but monitor carefully for any signs of decomposition. Conversely, if you observe side products, reducing the temperature might be necessary.
-
Substrate Solubility: Ensure your substrate is adequately soluble in the reaction medium. If solubility is an issue, the addition of a co-solvent like THF or dioxane might be necessary, although this can sometimes affect the reaction rate.
-
Incompatible Functional Groups: This method is generally not compatible with functional groups that are readily reduced by Zn/HCl, such as aromatic ketones.[2] If your molecule contains such a group, you will need to explore alternative cleavage methods.
Q3: I am interested in the Ni-catalyzed cleavage method to obtain a Boc-protected amine directly. What are the key experimental parameters to consider?
The nickel-catalyzed esterification is an elegant method that offers the advantage of directly yielding an N-Boc protected amine, which is a versatile synthetic intermediate.[4][6][7] Here are the critical parameters:
-
N-Boc Activation: The first step is the quantitative conversion of your picolinamide to the tertiary N-Boc-N-substituted picolinamide. This is typically achieved using Boc anhydride ((Boc)₂O) and a base like DMAP. Ensure this step goes to completion before proceeding to the nickel-catalyzed cleavage.
-
Nickel Catalyst: Ni(cod)₂ is the most commonly reported catalyst for this transformation and is used without any additional ligands or bases.[4][6] The quality and handling of the catalyst are important; it is an air- and moisture-sensitive reagent.
-
Solvent and Temperature: The reaction is typically carried out in an alcohol solvent, such as ethanol (EtOH), which also acts as the nucleophile. The reaction temperature is usually elevated, so proper monitoring is essential.
-
Functional Group Tolerance: This method exhibits broad functional group tolerance, making it a valuable alternative to harsher reductive or acidic methods.[4][6][7]
Troubleshooting Guides
Scenario 1: Incomplete Reaction or Stalling in Zn/HCl Cleavage
| Symptom | Potential Cause | Troubleshooting Step |
| Starting material remains after prolonged reaction time. | Inactive Zinc | Activate zinc dust with dilute HCl wash prior to use. |
| Insufficient Acid | Add additional aliquots of aqueous HCl and monitor by TLC/LC-MS. | |
| Poor Solubility | Add a co-solvent such as THF or Dioxane. | |
| Reaction starts but does not proceed to completion. | Product Inhibition | Consider a slow addition of the substrate to the Zn/HCl mixture. |
Scenario 2: Product Decomposition during Cleavage
| Symptom | Potential Cause | Troubleshooting Step |
| Multiple spots on TLC/LC-MS, low mass balance. | Substrate is sensitive to strong acid. | Decrease the concentration of HCl or run the reaction at a lower temperature (e.g., 0 °C). |
| Over-reduction of other functional groups. | If reducible groups are present, switch to a non-reductive cleavage method like Ni-catalyzed esterification.[2] | |
| Air Oxidation of the Product | After work-up, handle the free amine under an inert atmosphere if it is prone to oxidation. |
Experimental Protocols
Protocol 1: General Procedure for Reductive Cleavage with Zn/HCl[3]
-
To a solution of the picolinamide substrate in a suitable solvent (e.g., MeOH or THF), add an excess of zinc dust (typically 10-20 equivalents).
-
Add aqueous hydrochloric acid (1.5 M) dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc.
-
Basify the filtrate with a suitable base (e.g., saturated NaHCO₃ solution or aqueous NaOH) to a pH > 8.
-
Extract the aqueous layer with an organic solvent (e.g., EtOAc or CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude amine.
-
Purify the crude product by column chromatography or other suitable methods.
Protocol 2: Two-Step Procedure for Ni-Catalyzed Cleavage and Boc-Protection[5][7]
Step A: N-Boc Activation
-
Dissolve the picolinamide substrate in a suitable aprotic solvent (e.g., CH₂Cl₂ or THF).
-
Add Boc anhydride (1.5-2.0 equivalents) and a catalytic amount of DMAP (0.1-0.2 equivalents).
-
Stir the reaction at room temperature until the starting material is fully consumed (monitor by TLC/LC-MS).
-
Concentrate the reaction mixture under reduced pressure and purify the resulting N-Boc-picolinamide, or use it directly in the next step after a simple work-up.
Step B: Ni-Catalyzed Cleavage
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the N-Boc-picolinamide and Ni(cod)₂ (5-10 mol%).
-
Add anhydrous ethanol as the solvent.
-
Seal the vessel and heat the reaction mixture (e.g., to 80 °C) until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-Boc protected amine.
Visualizing the Workflow
To better illustrate the decision-making process for selecting a cleavage method, the following workflow diagram is provided.
Caption: Decision workflow for selecting the optimal cleavage method.
References
-
Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling. ResearchGate. [Link]
-
Cobalt-catalyzed picolinamide-directed synthesis of heterocycles. De Gruyter. [Link]
-
A Guide to Directing Group Removal: 8‐Aminoquinoline in press | The O'Duill Group. The O'Duill Group. [Link]
-
The reductive cleavage of picolinic amides. David Spring Group. [Link]
-
The Reductive Cleavage Of Picolinic Amides | Request PDF. ResearchGate. [Link]
-
Chiral auxiliary - Wikipedia. Wikipedia. [Link]
-
Expanding Structural Diversity; Removable and Manipulable Directing Groups for C–H Activation. Thieme. [Link]
-
Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling | Request PDF. ResearchGate. [Link]
-
Removable and modifiable directing groups in C-H activation. YouTube. [Link]
-
Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. ACS Publications. [Link]
-
A Simple and Versatile Amide Directing Group for C–H Functionalizations. NIH. [Link]
-
Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. PubMed. [Link]
Sources
- 1. This compound [benchchem.com]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of 2-Methyl-2-(pyridin-2-YL)propan-1-amine
An in-depth guide to the synthesis of 2-Methyl-2-(pyridin-2-YL)propan-1-amine, designed for chemistry professionals.
Welcome to the technical support guide for the synthesis of this compound. This document provides field-proven insights, detailed protocols, and robust troubleshooting advice for researchers, chemists, and drug development professionals. As Senior Application Scientists, our goal is to bridge the gap between theoretical chemistry and practical, scalable synthesis by explaining the causality behind our experimental choices.
Recommended Synthetic Pathway: The Ritter-Bochow Reaction
For the construction of the sterically hindered quaternary carbon center adjacent to the pyridine ring, the most reliable and scalable approach is a modified Ritter reaction, followed by amide reduction. The Ritter reaction is a powerful method for forming a bond between a nitrogen atom and a tertiary alkyl group by reacting a nitrile with a carbocation source, such as a tertiary alcohol, in the presence of a strong acid.[1][2]
The overall workflow is summarized below:
Caption: Overall two-step synthesis workflow.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale (10-20g) and includes considerations for future scale-up.
Part 1: Synthesis of N-(2-methyl-2-(pyridin-2-yl)propyl)acetamide (Amide Intermediate)
-
Reagent Preparation & Setup:
-
Equip a 1 L, three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly dried.
-
Charge the flask with 2-cyanopyridine (20.8 g, 0.2 mol) and glacial acetic acid (200 mL).
-
Begin stirring to dissolve the nitrile completely. Cool the mixture to 0-5 °C using an ice-water bath.
-
-
Acid Addition (Critical Step):
-
Slowly add concentrated sulfuric acid (98%, 60 mL) to the dropping funnel.
-
Add the sulfuric acid dropwise to the stirred reaction mixture, ensuring the internal temperature does not exceed 15 °C. Causality: This addition is highly exothermic. Slow, controlled addition is crucial to prevent runaway reactions and the formation of degradation byproducts.
-
-
Carbocation Source Addition:
-
Once the acid addition is complete, add tert-butanol (22.2 g, 0.3 mol) to the dropping funnel.
-
Add the tert-butanol dropwise to the reaction mixture over 45-60 minutes, maintaining the internal temperature between 10-20 °C.
-
-
Reaction & Monitoring:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction for 12-18 hours at ambient temperature.
-
Monitor the reaction progress by TLC or LC-MS until the consumption of 2-cyanopyridine is complete.
-
-
Work-up & Isolation:
-
Carefully pour the reaction mixture onto crushed ice (approx. 500 g) in a large beaker with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a 50% aqueous solution of sodium hydroxide (NaOH) until the pH is ~8-9. This step is also highly exothermic and requires external cooling.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine (1 x 150 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Part 2: Reduction of N-(2-methyl-2-(pyridin-2-yl)propyl)acetamide to the Final Amine
-
Reagent Preparation & Setup:
-
Set up a 1 L, three-necked, round-bottom flask (dried) under a nitrogen atmosphere, equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Suspend lithium aluminum hydride (LiAlH₄) (11.4 g, 0.3 mol) in anhydrous tetrahydrofuran (THF) (300 mL). Cool the suspension to 0 °C. Safety: LiAlH₄ reacts violently with water. Strict anhydrous conditions are mandatory.
-
-
Amide Addition:
-
Dissolve the amide intermediate (0.15 mol) from Part 1 in anhydrous THF (150 mL).
-
Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
-
Reaction & Monitoring:
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting amide.
-
-
Quenching & Work-up (Fieser Method):
-
Cool the reaction mixture back to 0 °C.
-
Quench the reaction by the sequential, slow, and careful addition of:
-
Water (11.4 mL)
-
15% aqueous NaOH (11.4 mL)
-
Water (34.2 mL)
-
-
Causality: This specific quenching procedure (the Fieser workup) is designed to precipitate the aluminum salts into a granular, easily filterable solid, simplifying the isolation of the product.
-
Stir the resulting mixture vigorously at room temperature for 1 hour.
-
Filter the granular solid through a pad of Celite®, washing the filter cake thoroughly with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
-
Purification:
-
The resulting crude amine can be purified by vacuum distillation or by column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine, e.g., 1-2%, to prevent product tailing).
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up process.
Caption: A decision tree for troubleshooting common synthesis issues.
Question 1: My yield for the Ritter reaction (Step 1) is consistently below 50%. What's going wrong?
Answer: Low yields in the Ritter reaction are typically traced back to three main areas:
-
Carbocation Stability and Side Reactions: The formation of the tert-butyl carbocation is reversible, and it can undergo elimination to form isobutylene gas, which escapes the reaction. This is often exacerbated by high temperatures.
-
Solution: Ensure strict temperature control during the addition of both sulfuric acid and tert-butanol. Keeping the temperature below 15-20 °C minimizes the rate of elimination relative to the desired nucleophilic attack by the nitrile.[3]
-
-
Acid Concentration: The strength of the acid is critical. Using old or insufficiently concentrated sulfuric acid will fail to generate the carbocation efficiently.
-
Solution: Always use fresh, concentrated (98%) sulfuric acid. The acid acts as both a catalyst and a solvent, and its concentration is paramount.
-
-
Work-up Losses: The amide product may have some water solubility, especially in a partially neutralized solution.
-
Solution: During work-up, ensure the pH is distinctly basic (pH 9) before extraction. Perform multiple extractions (at least 3) with a suitable organic solvent to ensure complete recovery of the product.
-
Question 2: I'm having difficulty reducing the amide intermediate in Step 2. My reaction stalls or returns starting material.
Answer: Amide reduction, particularly with a sterically hindered substrate, can be challenging.
-
Reagent Activity: Lithium aluminum hydride (LiAlH₄) is extremely sensitive to moisture and can be deactivated by atmospheric humidity or residual water in the solvent or starting material.
-
Solution: Use a fresh bottle of LiAlH₄ or titrate an older bottle to determine its active hydride content. Ensure your THF is anhydrous (distilled from sodium/benzophenone or from a solvent purification system) and that the amide intermediate is thoroughly dried.
-
-
Stoichiometry: The pyridine nitrogen can coordinate to the aluminum species, consuming some of the active hydride.
-
Solution: It is advisable to use a slight excess of LiAlH₄ (e.g., 2.0 equivalents) to compensate for any complexation and ensure the reaction goes to completion.
-
-
Alternative Reducing Agents: If LiAlH₄ consistently fails, borane-THF complex (BH₃-THF) is an excellent alternative for amide reductions and is often less prone to work-up complications. The reaction would typically require heating in THF for several hours.
Question 3 (FAQ): Why is the Ritter reaction preferred over a Grignard reaction with 2-cyanopyridine?
Answer: While a Grignard reaction is a valid approach for C-C bond formation, it presents significant challenges for this specific target. Adding a tert-butyl Grignard reagent to 2-cyanopyridine is sterically hindered and can be sluggish. More importantly, Grignard reagents can add to nitriles twice, leading to byproducts.[4][5] The Ritter reaction, by contrast, is specifically designed to create a bond between a nitrile's nitrogen and a tertiary carbon, making it a more direct and higher-yielding route for this particular structural motif.[1][6]
Question 4 (FAQ): What are the primary safety concerns when scaling up this synthesis?
Answer: Scaling this process requires careful management of two key steps:
-
Acid and Base Additions (Step 1 Work-up): The initial addition of concentrated H₂SO₄ and the final neutralization with concentrated NaOH are both extremely exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with controlled cooling is essential. Reagents must be added sub-surface at a controlled rate to avoid dangerous temperature spikes.
-
LiAlH₄ Reaction and Quench (Step 2): LiAlH₄ reactions generate hydrogen gas, which is flammable. The reaction must be conducted in a well-ventilated area under an inert atmosphere. The quenching step is the most hazardous part of the process. Adding water too quickly can cause a violent, uncontrolled release of hydrogen gas and boil the solvent. On a large scale, alternative quenching procedures or different reducing agents (like sodium borohydride with an additive, or catalytic hydrogenation of the amide if a suitable catalyst is found) might be considered to engineer out this hazard.
Scale-Up Data & Considerations
When moving from bench to pilot scale, reaction parameters must be re-optimized. The following table provides a starting point for key considerations.
| Parameter | Lab Scale (100g) | Pilot Scale (5kg) | Key Considerations & Causality |
| Reagent Addition Time (H₂SO₄) | 30-45 min | 2-3 hours | Heat Transfer: Slower addition is required to allow the reactor's cooling system to manage the exotherm. |
| Stirring | Magnetic Stirrer | Mechanical Impeller | Mixing: Efficient mixing is critical to avoid localized hot spots and ensure homogeneity, especially in the viscous acid mixture. |
| Quenching Method (LiAlH₄) | Fieser (H₂O/NaOH) | Reverse Quench | Safety & Control: A "reverse quench" (adding the reaction mixture to the quenching solution) may offer better control on a large scale. |
| Purification | Chromatography | Vacuum Distillation | Efficiency & Throughput: Distillation is more economically viable and scalable than chromatography for multi-kilogram quantities of a liquid product.[7] |
References
- Organic Syntheses. (n.d.). 2-Picoline-borane. Org. Synth. 2017, 94, 332.
- Pawan, S. et al. (n.d.). SELECTIVE SYNTHESIS OF 2-PICOLINE VIA VAPOUR PHASE METHYLATION OF PYRIDINE OVER NANOCRYSTALLINE FERROSPINELS OF Cd1-XCrXFe2O4. TSI Journals.
- National Institutes of Health. (n.d.). Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides.
- ResearchGate. (n.d.). Ritter reaction for the synthesis of picolinamides.
- Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
- Pande, S. S., et al. (2011). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of PharmTech Research, 3(1), 209-215.
-
Organic-Chemistry.org. (n.d.). Ritter Reaction. [Link]
-
Wikipedia. (n.d.). 2-Methylpyridine. [Link]
- ETH Zurich Research Collection. (2014). Ritter reaction for the synthesis of picolinamides.
-
Wikipedia. (n.d.). Ritter reaction. [Link]
- Organic Chemistry Portal. (n.d.). Ritter Reaction.
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Validation & Comparative
Comparing 2-Methyl-2-(pyridin-2-YL)propan-1-amine with other directing groups
An In-Depth Guide to Directing Groups in C-H Functionalization: A Comparative Analysis of 2-(Pyridin-2-yl)isopropyl (PIP) Amine, 8-Aminoquinoline, and Picolinamide
Introduction: The Imperative of Control in C-H Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as one of the most powerful strategies in modern organic synthesis, offering a paradigm shift from traditional pre-functionalization approaches. This methodology promises more atom- and step-economical routes to complex molecules by treating ubiquitous C-H bonds as reactive handles.[1] However, the inherent inertness of C-H bonds and the challenge of achieving site-selectivity in molecules with multiple C-H positions present significant hurdles.
To overcome these challenges, the concept of directing groups (DGs) has been widely adopted.[2][3][4] A directing group is a functional moiety within a substrate that coordinates to a transition metal catalyst, delivering it to a specific C-H bond in close proximity. This chelation-assisted strategy not only enhances the effective molarity of the catalyst but also provides exquisite regiocontrol. Over the past two decades, the field has evolved from utilizing simple monodentate DGs to employing more robust and efficient bidentate chelating groups, which form more stable metallacyclic intermediates that facilitate C-H activation.[5][6]
This guide provides a comparative analysis of three prominent N,N-bidentate directing groups: the well-established 8-aminoquinoline (AQ), the readily cleavable picolinamide (PA), and the innovative 2-methyl-2-(pyridin-2-yl)propan-1-amine, more commonly known in the literature as 2-(pyridin-2-yl)isopropyl (PIP) amine.[7][8] We will delve into their respective strengths, weaknesses, and applications, with a focus on providing the experimental insights necessary for researchers to make informed decisions in the design of their synthetic strategies.
The Contenders: A Profile of Three Leading Bidentate Directing Groups
The efficacy of a directing group is determined by several factors: its coordinating ability, the stability of the metallacycle it forms, its influence on the reactivity of the C-H bond, and, crucially, the ease of its subsequent removal or conversion into a useful functional group.
8-Aminoquinoline (AQ): The Gold Standard
For years, 8-aminoquinoline (AQ) has been the benchmark bidentate directing group for a vast array of transition-metal-catalyzed C-H functionalization reactions.[9] Its rigid, planar structure and strong N,N-bidentate chelation form a stable 5-membered metallacycle, enabling the functionalization of both C(sp²) and C(sp³) bonds with a wide range of metals, including palladium, copper, nickel, and cobalt.[6][10]
-
Strengths: High reactivity, broad catalyst compatibility, and proven effectiveness across numerous transformations.[11][12]
-
Weakness: The primary drawback of the AQ group is the robustness of the amide bond used to attach it to the substrate. Cleavage of this bond often requires harsh conditions (e.g., strong acid/base hydrolysis or reducing agents), which can compromise the integrity of the functionalized product and limit its overall synthetic utility.[13]
Picolinamide (PA): The Traceless Auxiliary
The picolinamide (PA) directing group emerged as a powerful alternative to AQ, specifically addressing the challenge of removability. Like AQ, it is an N,N-bidentate directing group that effectively promotes C-H activation. Its distinct advantage lies in its capacity to serve as a "traceless" auxiliary. Following the C-H functionalization step, the picolinamide group can be efficiently removed under relatively mild conditions.[14]
-
Strengths: Excellent directing ability, particularly in cobalt-catalyzed reactions, and facile removal, which significantly enhances its synthetic value.[15]
-
Weakness: While highly effective, its substrate scope and the range of compatible transformations may be more circumscribed compared to the exhaustive literature on AQ.
2-(Pyridin-2-yl)isopropyl (PIP) Amine: Engineered for Unactivated C(sp³)–H Bonds
The 2-(pyridin-2-yl)isopropyl (PIP) amine represents a rationally designed directing group that builds upon the foundational principles of AQ.[7] The structure incorporates a pyridine and an amine for bidentate chelation but introduces a crucial gem-dimethyl group on the carbon atom adjacent to the coordinating amine. This structural feature, inspired by the Thorpe-Ingold effect, pre-organizes the molecule for cyclometalation, lowering the activation energy for C-H cleavage. This design makes the PIP amine particularly adept at functionalizing sterically hindered and electronically unactivated methylene C(sp³)–H bonds.[7]
-
Strengths: Exceptionally effective for challenging unactivated β-methylene C(sp³)–H activation.[7] The gem-dimethyl effect enhances reaction kinetics. It has also been successfully employed in asymmetric catalysis to control enantioselectivity.[7]
-
Weakness: As a more recently developed DG, its full range of applications and limitations are still being explored compared to the more established AQ and PA groups.
Comparative Performance Analysis
The choice of directing group is fundamentally a strategic decision based on the specific synthetic challenge. Here, we compare the three directing groups across several key performance metrics.
Mechanism of Action: The Metallacycle
All three directing groups operate via the formation of a metallacyclic intermediate. The stability and geometry of this intermediate are paramount to the success of the C-H activation event. The PIP amine's design, with its gem-dimethyl substitution, facilitates the formation of the key[13][13]-bicyclic palladacycle intermediate, which is kinetically favored and leads to exclusive β-C–H activation.[7]
Caption: Generalized workflow for directing group-assisted C-H activation.
Scope of C-H Functionalization
The true test of a directing group lies in its ability to perform across a range of substrates and reaction types.
| Directing Group | Primary Application | C(sp²)–H Functionalization | Unactivated C(sp³)–H Functionalization | Key Metal Catalysts |
| 8-Aminoquinoline (AQ) | General Purpose | Excellent | Good, but can be challenging | Pd, Ni, Co, Cu, Rh, Fe[6] |
| Picolinamide (PA) | Traceless Applications | Excellent | Good | Co, Pd, Ni[14] |
| PIP Amine | Methylene C(sp³)–H | Good | Excellent (β-methylene selective)[7] | Pd[7] |
| Table 1: Comparison of the scope and catalyst compatibility of AQ, PA, and PIP amine directing groups. |
The PIP amine truly excels in the divergent functionalization of unactivated β-methylene C(sp³)–H bonds, enabling the formation of C–O, C–N, C–C, and C–F bonds with high selectivity.[7] This capability addresses a significant challenge in synthetic chemistry where other directing groups may fall short.
Removability: The Synthetic Endgame
A directing group's utility is ultimately capped by its removability. A functionalization that cannot be cleanly unmasked is of limited value.
Caption: The directing group lifecycle, highlighting the critical removal step.
As illustrated, the conditions required for the removal of AQ are often harsh. In contrast, protocols for PA cleavage are significantly milder. For instance, a two-step protocol involving Boc activation followed by a nickel-catalyzed esterification allows for the removal of the PA group under neutral conditions with broad functional group tolerance.[14] The development of similarly mild cleavage conditions for the PIP amine will be crucial for its widespread adoption.
Experimental Protocols
To provide a practical context, we describe a representative protocol for C-H functionalization using the PIP amine and a protocol for the cleavage of the picolinamide directing group.
Protocol 1: Pd-Catalyzed β-Methylene C(sp³)–H Arylation using PIP Amine
(This protocol is a representative example based on methodologies described in the literature.[7])
-
Substrate Preparation: The PIP amine directing group is installed onto a carboxylic acid substrate via standard amide coupling (e.g., using EDC/HOBt or conversion to the acid chloride followed by reaction with PIP amine).
-
Reaction Setup: To an oven-dried vial, add the PIP-amide substrate (1.0 equiv.), aryl iodide (1.5 equiv.), Pd(OAc)₂ (10 mol %), and Ag₂CO₃ (2.0 equiv.).
-
Solvent and Ligand: The vial is evacuated and backfilled with argon. Anhydrous solvent (e.g., t-AmylOH) is added, followed by a ligand if required for asymmetric synthesis (e.g., a chiral phosphoric acid).[7]
-
Reaction Conditions: The vial is sealed and heated to the specified temperature (e.g., 100-120 °C) for 12-24 hours.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), filtered through a pad of Celite, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the arylated product.
Protocol 2: Nickel-Catalyzed Cleavage of Picolinamide (PA) Directing Group
(Adapted from the procedure developed by D. Maiti and co-workers.[14])
-
Boc Activation: To a solution of the picolinamide-functionalized substrate (1.0 equiv.) in a suitable solvent (e.g., CH₂Cl₂), add (Boc)₂O (1.5 equiv.), Et₃N (2.0 equiv.), and DMAP (0.1 equiv.). Stir the mixture at room temperature until the reaction is complete (monitored by TLC). The activated N-Boc picolinamide is purified by column chromatography.
-
Esterification (Cleavage): To an oven-dried vial under an argon atmosphere, add the purified N-Boc picolinamide (1.0 equiv.), Ni(cod)₂ (10 mol %), and anhydrous toluene.
-
Reaction Conditions: Add ethanol (2.0 equiv.) to the mixture. Seal the vial and heat to 80 °C for 15 hours.
-
Workup and Purification: After cooling, the reaction mixture is concentrated. The residue is purified by flash column chromatography to isolate the desired N-Boc protected amine product and the recyclable byproduct, ethyl 2-picolinate.[14] This protocol's efficiency and the ability to recover the directing group precursor underscore its synthetic elegance.
Conclusion and Future Outlook
The selection of a directing group is a critical decision that profoundly impacts the success and efficiency of a C-H functionalization strategy.
| Feature | 8-Aminoquinoline (AQ) | Picolinamide (PA) | 2-(Pyridin-2-yl)isopropyl (PIP) Amine |
| Primary Strength | Broad applicability & reactivity | Facile and mild removability | Unactivated C(sp³)-H activation |
| Key Limitation | Difficult to remove | Narrower documented scope | Newer, less explored |
| Best Suited For | Exploratory studies, C(sp²) activation | Total synthesis, late-stage functionalization | Complex aliphatic scaffolds, asymmetric synthesis |
| Table 2: Summary comparison for strategic selection of a directing group. |
While 8-aminoquinoline remains a workhorse for its versatility, its utility in complex multi-step synthesis is hampered by its difficult removal. Picolinamide offers a superb solution to this problem, providing a "traceless" path to the desired product, making it ideal for applications where the final molecule must be free of the directing auxiliary.
The 2-(pyridin-2-yl)isopropyl (PIP) amine is a testament to the power of rational design in catalysis. By incorporating the gem-dimethyl effect, it has opened new avenues for the selective functionalization of previously inaccessible unactivated methylene C(sp³)–H bonds.[7] Its demonstrated success in asymmetric catalysis further elevates its status as a state-of-the-art tool for constructing chiral molecules.
The future of the field will likely focus on expanding the toolbox of removable and modifiable directing groups.[16] Furthermore, the development of transient directing groups, which are formed in situ and do not require separate installation and removal steps, represents the next frontier, promising even more efficient and sustainable chemical synthesis.[17]
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Corbet, M., & De Leseleuc, M. (2013). 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. Angewandte Chemie International Edition in English, 52(38), 9896-8. [Link]
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Wang, B., et al. (2018). Palladium-Catalyzed Enantioselective Directed C(sp3)–H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries. Organic Letters. [Link]
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Sau, S. C., et al. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. The Journal of Organic Chemistry, 84(19), 12590-12600. [Link]
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Stuart, D. R., et al. (2012). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. Journal of the American Chemical Society, 134(20), 8467-8476. [Link]
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Chen, G., et al. (2021). 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated Methylene C(sp3)-H Bonds. Accounts of Chemical Research, 54(12), 2750-2763. [Link]
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A Comparative Guide to the Biological Activity of 2-Methyl-2-(pyridin-2-YL)propan-1-amine and its Analogs
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its presence in numerous FDA-approved drugs is a testament to its versatile and tunable nature, allowing for a wide range of biological activities. This guide provides a comparative analysis of the biological activity of 2-Methyl-2-(pyridin-2-YL)propan-1-amine and its analogs, delving into their structure-activity relationships and the experimental data that underpin their potential as antimicrobial, anticancer, and anti-fibrotic agents.
Introduction: The Pyridine Moiety as a Privileged Scaffold
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a key pharmacophore in a vast array of biologically active molecules. The nitrogen atom's ability to act as a hydrogen bond acceptor and its influence on the ring's electronic properties are crucial for molecular recognition and interaction with biological targets. Modifications to the pyridine ring and its substituents can profoundly impact a compound's potency, selectivity, and pharmacokinetic profile.
This guide will focus on derivatives of this compound, exploring how structural alterations to the parent molecule influence its biological effects. We will examine key analogs and the experimental evidence that elucidates their therapeutic potential.
Antimicrobial Activity: A Battle Against Resistance
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Pyridine derivatives have emerged as a promising class of antimicrobial agents.
Structure-Activity Relationship (SAR) in Antimicrobial Pyridine Analogs
Studies on various 2-aminopyridine derivatives have revealed key structural features that govern their antibacterial activity. For instance, the introduction of specific substituents on the pyridine ring can significantly enhance potency. One study highlighted that a particular 2-aminopyridine derivative, compound 2c , exhibited potent activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 0.039 µg/mL[1].
The general structure-activity relationship for antimicrobial pyridine analogs suggests that:
-
Lipophilicity: Appropriate lipophilicity is crucial for cell membrane penetration.
-
Electronic Effects: Electron-withdrawing or -donating groups on the pyridine ring can modulate the compound's interaction with bacterial targets.
-
Steric Factors: The size and shape of substituents can influence binding affinity to target enzymes or proteins.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of a compound's antimicrobial potency. The following is a generalized broth microdilution protocol for its determination.
Workflow for MIC Determination
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The pyridine scaffold is also prevalent in a multitude of anticancer agents. The structural diversity of pyridine derivatives allows for the fine-tuning of their activity against various cancer cell lines.
Structure-Activity Relationship (SAR) in Anticancer Pyridine Analogs
A review of the structure-antiproliferative activity relationship of pyridine derivatives has provided valuable insights. The presence and position of certain functional groups can significantly impact their anticancer efficacy. Generally, compounds containing nitrogen and oxygen moieties, such as -OCH₃, -OH, -C=O, and -NH₂, tend to exhibit superior antiproliferative activity[2]. Conversely, the introduction of bulky groups or halogens can sometimes lead to a decrease in activity[3].
For example, in a series of 2-(pyridin-2-yl) pyrimidine derivatives, compounds with specific substitutions on a phenyl ring attached to the pyrimidine core showed enhanced anti-proliferative effects against certain cancer cell lines[4].
Table 1: Antiproliferative Activity of Selected Pyridine Analogs
| Compound ID | Modifications from Parent Structure | Target Cell Line | IC50 (µM) | Reference |
| 13d | Pyrimidine-containing derivative | EBC-1 | 0.127 | [4] |
| 1a | 6-phenylpyridin-2-yl guanidine | MSK1 Inhibition | ~18 | [3] |
| 49d | 2-aminobenzimidazole derivative | IL-6 Inhibition | ~2 | [3] |
Note: The parent structure for this table is context-dependent based on the cited studies and not a direct analog of this compound.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Workflow for MTT Assay
Caption: A generalized workflow for assessing cell viability using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds and incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, the media is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.
Anti-Fibrotic Activity: A Potential Therapeutic Avenue
Fibrosis is characterized by the excessive accumulation of extracellular matrix, leading to organ dysfunction. Certain pyridine derivatives have demonstrated promising anti-fibrotic properties.
Structure-Activity Relationship (SAR) in Anti-Fibrotic Pyridine Analogs
In a study investigating novel 2-(pyridin-2-yl) pyrimidine derivatives, several compounds exhibited significant anti-fibrotic activity in immortalized rat hepatic stellate cells (HSC-T6)[5]. The most potent compounds, 12m and 12q , had IC50 values of 45.69 µM and 45.81 µM, respectively[5]. These compounds effectively inhibited the expression of collagen, a key hallmark of fibrosis[5].
The SAR from this study suggests that specific substitutions on the pyrimidine and pyridine rings are critical for anti-fibrotic efficacy.
Table 2: Anti-Fibrotic Activity of Selected 2-(pyridin-2-yl) Pyrimidine Derivatives
| Compound ID | Key Structural Features | Cell Line | IC50 (µM) | Reference |
| 12m | Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | HSC-T6 | 45.69 | [5] |
| 12q | Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | HSC-T6 | 45.81 | [5] |
Conclusion and Future Directions
The versatility of the pyridine scaffold continues to make it a fertile ground for the discovery of new therapeutic agents. While direct comparative data on the biological activity of this compound and its immediate analogs is limited in the public domain, the broader research on pyridine derivatives provides a strong rationale for their continued investigation.
Future research should focus on the systematic synthesis and evaluation of a library of this compound analogs. By making targeted modifications to the pyridine ring, the propan-1-amine side chain, and the methyl groups, it will be possible to elucidate a more precise structure-activity relationship. Such studies, employing the robust experimental protocols outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.
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Comparative Guide to Pyridine Derivatives in Catalysis
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Influence of the Pyridine Nucleus in Modern Catalysis
The pyridine scaffold, a simple six-membered aromatic heterocycle, represents a cornerstone in the field of catalysis. Its unique electronic properties—a combination of a basic nitrogen lone pair, a π-deficient aromatic system, and tunable steric and electronic features through substitution—render it a remarkably versatile component in catalyst design. From serving as a potent nucleophilic organocatalyst to acting as a privileged ligand for transition metals, pyridine derivatives have proven indispensable in accelerating a vast array of chemical transformations crucial to academic research and industrial manufacturing, particularly in the synthesis of complex pharmaceuticals and fine chemicals.[1][2]
This guide offers a comparative analysis of distinct classes of pyridine derivatives, moving beyond a simple catalog of applications. We will delve into the mechanistic subtleties that differentiate their catalytic performance, provide quantitative data for objective comparison, and present detailed experimental protocols. The objective is to equip researchers with the insights needed to make informed decisions when selecting a pyridine-based catalyst for a specific synthetic challenge.
Part 1: Nucleophilic Acyl-Transfer Catalysis: A Comparative Study of 4-Substituted Pyridines
One of the most prominent roles for pyridine derivatives is as nucleophilic catalysts for acyl-transfer reactions, such as esterifications and acylations.[1] The archetypal catalyst in this class is 4-(Dimethylamino)pyridine (DMAP).
4-(Dimethylamino)pyridine (DMAP): The Industry Standard
DMAP's efficacy stems from the powerful electron-donating effect of the dimethylamino group at the C4 position, which significantly enhances the nucleophilicity of the pyridine nitrogen.[1][3] This allows it to readily attack an acyl source (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is a far more potent acylating agent than the anhydride itself and is readily attacked by a nucleophile, such as an alcohol, to form the product and regenerate the DMAP catalyst.[1][4] This catalytic cycle is a cornerstone of modern organic synthesis.[4][5]
Catalytic Cycle of DMAP in Acylation
The mechanism involves the initial activation of the acyl source by DMAP, followed by nucleophilic attack and catalyst regeneration.
Caption: Generalized catalytic cycle for DMAP-catalyzed acylation.
4-Pyrrolidinopyridine (4-PPY): The High-Performance Alternative
While DMAP is a robust and widely used catalyst, 4-Pyrrolidinopyridine (4-PPY) has emerged as a more potent alternative in many applications.[3] The superior performance of 4-PPY is attributed to the greater electron-donating ability of the pyrrolidino group compared to the dimethylamino group.[3] This structural modification enhances the nucleophilicity of the pyridine nitrogen even further, leading to faster formation and higher reactivity of the N-acylpyridinium intermediate.
Performance Comparison: DMAP vs. 4-PPY
Laboratory-scale studies consistently show that 4-PPY can offer significant advantages over DMAP.[3]
| Catalyst | Key Feature | Performance Advantages | Typical Use Case |
| DMAP | Industry standard, cost-effective | Reliable, well-documented, good for general acylations.[1][6] | Standard esterifications, protection of primary and secondary alcohols. |
| 4-PPY | Higher nucleophilicity | Faster reaction times, lower catalyst loading, effective for sterically hindered substrates.[3] | Acylation of tertiary alcohols, challenging esterifications, high-value synthesis. |
Causality Insight: The choice between DMAP and 4-PPY is a classic example of a cost-versus-performance trade-off. For routine transformations, the lower cost of DMAP makes it the pragmatic choice. However, for challenging substrates where DMAP provides sluggish conversion or low yields, the higher catalytic activity of 4-PPY can justify its greater initial cost by improving overall process efficiency, reducing reaction times, and simplifying purification.[3]
Part 2: Chiral Pyridine Ligands in Asymmetric Catalysis
The true versatility of the pyridine scaffold is showcased in asymmetric catalysis, where chiral pyridine-containing ligands are used to induce stereoselectivity in metal-catalyzed reactions.[2][7][8] The development of "privileged" chiral ligands has been a critical driver of innovation in the synthesis of enantiomerically pure compounds.[8][9]
Pyridine-bis(oxazoline) (PYBOX) Ligands
First introduced by Nishiyama in 1989, PYBOX ligands are C2-symmetric, tridentate ligands that coordinate to a metal center through the pyridine nitrogen and the two oxazoline nitrogens.[10][11] This rigid coordination environment creates a well-defined chiral pocket around the metal, enabling high levels of stereocontrol.[10][12]
Pyridine-oxazoline (PHOX) Ligands
PHOX ligands are a hybrid class, combining a single chiral oxazoline ring with a phosphine donor.[13][14] This P,N-ligand architecture offers a different electronic and steric profile compared to the N,N,N-coordination of PYBOX, making it suitable for a different set of transformations, particularly in palladium-catalyzed reactions.[15]
Comparative Application in Asymmetric Catalysis
The structural differences between PYBOX and PHOX ligands dictate their optimal applications.
| Ligand Type | Structure | Coordination | Key Strengths | Representative Applications |
| PYBOX | C2-Symmetric, Tridentate | N,N,N | Rigid scaffold, strong metal binding, excellent for controlling geometry around the metal.[10][11] | Hydrosilylation of ketones,[10] Mannich reactions,[10] Aldol reactions.[12] |
| PHOX | Asymmetric, Bidentate | P,N | Combines steric bulk of oxazoline with the strong σ-donating and π-accepting properties of phosphine.[15] | Palladium-catalyzed Asymmetric Allylic Alkylation (AAA),[15] Heck reactions. |
Expert Insight: The choice between a C2-symmetric ligand like PYBOX and an asymmetric ligand like PHOX is a critical decision in reaction development. PYBOX ligands often excel in reactions where a highly organized, rigid coordination sphere is needed to differentiate between two enantiotopic faces of a prochiral substrate. In contrast, the PHOX ligand's distinct electronic and steric properties at its two coordination sites (P vs. N) can be advantageous in reactions like allylic alkylation, where electronic asymmetry plays a key role in influencing the regioselectivity and enantioselectivity of the nucleophilic attack.[15]
Part 3: Pyridine N-Oxides: Versatile Lewis Base Catalysts and Oxidants
Pyridine N-oxides represent another important class of derivatives where the pyridine nitrogen is oxidized. This seemingly simple modification dramatically alters the molecule's properties, turning it into a powerful Lewis basic organocatalyst and a mild, nucleophilic oxygen transfer agent.[16][17]
The oxygen atom in a pyridine N-oxide is electron-rich and nucleophilic, yet the molecule as a whole is non-basic.[16] This unique combination allows them to activate Lewis acidic species (like silicon reagents) or act as oxidants in metal-catalyzed transformations.[16][18] Chiral versions have been designed and applied effectively in dynamic kinetic resolutions.[19] The electronic properties, and therefore the catalytic activity, can be finely tuned by adding substituents to the pyridine ring.[20]
Comparative Applications of Pyridine N-Oxides
| Application | Role of Pyridine N-Oxide | Mechanism | Example Reaction |
| Lewis Base Catalysis | Activator | The N-oxide oxygen coordinates to a Lewis acid (e.g., Si in R₃SiX), increasing its electrophilicity and facilitating nucleophilic attack. | Silylation reactions, allylation reactions.[17] |
| Oxidant in Metal Catalysis | Oxygen Transfer Agent | Oxidizes a low-valent metal catalyst to a higher-valent metal oxide, which then performs the substrate oxidation.[16] | Gold-catalyzed oxidation of alkynes to 1,2-dicarbonyls.[18] |
| Asymmetric Catalysis | Chiral Acyl Transfer | Chiral N-oxides form chiral acyloxypyridinium intermediates for enantioselective acylations.[19] | Acylative dynamic kinetic resolution of hemiaminals.[19] |
Part 4: Experimental Protocols & Methodologies
To ensure the practical application of the concepts discussed, this section provides validated, step-by-step protocols for representative reactions.
Workflow for Catalyst Screening in Acylation
This general workflow provides a self-validating system for comparing the efficacy of different nucleophilic catalysts like DMAP and 4-PPY.
Caption: A logical workflow for the comparative screening of acylation catalysts.
Protocol 1: Comparative Acylation of a Sterically Hindered Alcohol
This protocol is designed to highlight the performance difference between DMAP and 4-PPY.
-
Preparation: In three separate oven-dried flasks under an inert atmosphere (N₂ or Ar), add the sterically hindered alcohol (e.g., 1-adamantanol, 1.0 mmol).
-
Reagent Addition:
-
Flask 1 (Control): Add anhydrous dichloromethane (DCM, 5 mL) and triethylamine (1.5 mmol).
-
Flask 2 (DMAP): Add anhydrous DCM (5 mL), triethylamine (1.5 mmol), and DMAP (0.05 mmol, 5 mol%).
-
Flask 3 (4-PPY): Add anhydrous DCM (5 mL), triethylamine (1.5 mmol), and 4-PPY (0.05 mmol, 5 mol%).
-
Expert Insight: Triethylamine is used as a stoichiometric base to neutralize the acid byproduct, preventing the protonation and deactivation of the nucleophilic catalyst.[5]
-
-
Initiation: Cool the flasks to 0 °C in an ice bath. Add acetic anhydride (1.2 mmol) dropwise to each flask. Allow the reactions to warm to room temperature.
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals (e.g., 1 hr, 4 hr, 24 hr).[4][5]
-
Work-up: Upon completion (or after 24 hours), quench the reactions by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Analysis & Validation: Analyze the crude product from each reaction by ¹H NMR to determine the conversion ratio of starting material to ester product. Compare the conversion rates and final yields to objectively assess the catalytic activity of DMAP versus 4-PPY. The control reaction validates that the catalyst is essential for efficient conversion.
Conclusion
The pyridine framework is not merely a passive scaffold but an active and tunable participant in catalysis. From the workhorse DMAP to its more potent successor 4-PPY in acyl transfer, and from the rigid stereocontrol of PYBOX ligands to the versatile reactivity of pyridine N-oxides, these derivatives offer a rich toolbox for the modern chemist. Understanding the subtle structural and mechanistic differences between these classes, as outlined in this guide, is paramount for rationally designing and optimizing synthetic routes in research and development. The continued innovation in the design of novel chiral pyridine ligands ensures that this remarkable heterocycle will remain at the forefront of catalytic innovation for years to come.[8][9]
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A Researcher's Guide to Validating the Mechanism of Action of 2-Methyl-2-(pyridin-2-YL)propan-1-amine Based Drugs
This guide provides a comprehensive framework for researchers and drug development professionals to validate the mechanism of action of novel therapeutics based on the 2-Methyl-2-(pyridin-2-YL)propan-1-amine scaffold. While the specific biological target of this chemical entity may be under investigation, its structural motifs suggest potential interactions with key drug target classes such as G-protein coupled receptors (GPCRs) or protein kinases.
This document offers an objective comparison of established experimental methodologies to elucidate target engagement, downstream signaling, and provide robust, reproducible data to support mechanistic claims. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating trustworthy and authoritative results.
Section 1: Foundational Principles of Target Validation
Before embarking on specific experimental protocols, it is crucial to establish a logical framework for validating the mechanism of action. The journey from a hypothetical target to a validated mechanism involves a multi-pronged approach, starting with broad, unbiased screening and progressively narrowing down to specific, high-resolution techniques. A well-defined strategy ensures that experimental resources are utilized efficiently and that the resulting data tells a coherent and compelling story.
The initial step is to confirm direct physical binding of the compound to its putative target protein within a cellular context.[1][2] This is a critical checkpoint to move beyond in-vitro activity and establish cellular relevance. Subsequently, the functional consequences of this binding event must be quantified. Does the compound's interaction with its target lead to the modulation of a signaling pathway? Answering these questions with precision is fundamental to building a robust understanding of the drug's mechanism.[3][4]
Logical Workflow for Mechanism of Action Validation
Caption: The principle of a TR-FRET competitive binding assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of the target protein (e.g., a GST-tagged kinase) and a terbium-labeled anti-GST antibody in the appropriate assay buffer.
-
Prepare a 4X solution of a fluorescently labeled tracer compound (a known ligand for the target) in the assay buffer.
-
Prepare serial dilutions of the this compound based drug in 100% DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add the serially diluted test compounds.
-
Add the 4X fluorescent tracer to all wells.
-
Initiate the reaction by adding the 2X target protein/antibody mixture to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for the recommended time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.
-
Read the plate using a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 495 nm) and acceptor (e.g., 520 nm) wavelengths after a suitable delay following excitation (e.g., 100 µs).
-
- Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.
- Plot the TR-FRET ratio against the logarithm of the test compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the test compound required to displace 50% of the fluorescent tracer.
Section 4: Probing Downstream Signaling Pathways
Once target engagement is confirmed, the next critical step is to elucidate the functional consequences of this interaction. For many drug targets, such as GPCRs and kinases, this involves measuring changes in downstream signaling pathways.
GPCR Signaling Assays
If the this compound based drug is hypothesized to target a GPCR, a variety of assays can be employed to measure its effect on receptor activation and subsequent signaling cascades. T[7][8][9]hese can include measuring second messengers like cAMP and calcium, or monitoring protein-protein interactions such as β-arrestin recruitment.
[10][11]| Assay Type | Principle | Typical Readout | | :--- | :--- | :--- | | cAMP Assays | Measures the intracellular concentration of cyclic AMP, a key second messenger for Gs and Gi coupled GPCRs. | Luminescence, TR-FRET, or fluorescence polarization. | | Calcium Flux Assays | Monitors changes in intracellular calcium levels, which are modulated by Gq coupled GPCRs. | Fluorescence intensity. | | β-Arrestin Recruitment Assays | Detects the translocation of β-arrestin to the activated GPCR, a key event in receptor desensitization and G-protein independent signaling. |[10] Bioluminescence resonance energy transfer (BRET), enzyme fragment complementation. | | Reporter Gene Assays | Measures the transcriptional activation of a reporter gene downstream of a specific signaling pathway. |[8] Luminescence or colorimetric signal. |
Kinase Activity Assays
For putative kinase inhibitors, it is essential to demonstrate a reduction in the phosphorylation of a known substrate.
LanthaScreen™ TR-FRET Kinase Activity Assay: This assay measures the phosphorylation of a fluorescein-labeled substrate by a kinase. A[12] terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. Phosphorylation of the substrate brings the donor (terbium-labeled antibody) and acceptor (fluorescein on the substrate) into close proximity, resulting in a high TR-FRET signal. A[12]n inhibitor will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.
Section 5: Unbiased Selectivity Profiling
A crucial aspect of drug development is understanding the selectivity of a compound. A highly selective drug interacts primarily with its intended target, minimizing the potential for off-target effects and associated toxicities. Chemical proteomics approaches, such as the use of kinobeads, offer a powerful, unbiased method for assessing the selectivity of kinase inhibitors.
[13][14]#### 5.1 Kinobeads Competition Binding Assay
Kinobeads are an affinity matrix composed of multiple, non-selective kinase inhibitors immobilized on beads. T[14][15]his matrix can capture a large portion of the cellular kinome from a cell lysate. I[15][16]n a competition experiment, the lysate is pre-incubated with the test compound before being applied to the kinobeads. The test compound will compete with the kinobeads for binding to its target kinases. The proteins captured by the beads are then identified and quantified by mass spectrometry. A dose-dependent decrease in the amount of a particular kinase captured by the beads indicates that it is a target of the test compound.
-
Unbiased and broad coverage: Can simultaneously profile the interaction of a compound with hundreds of kinases in their native state. *[15][17] Provides quantitative affinity data: Dose-response experiments allow for the determination of the potency of the compound for each identified target. *[15][16] Identifies unexpected off-targets: Can reveal previously unknown interactions that may be important for understanding the compound's overall biological activity and potential side effects.
[13][14]| Parameter | Kinobeads Profiling | | :--- | :--- | | Principle | Competitive affinity capture of kinases from cell lysates followed by mass spectrometry. |[13][15] | Output | Dose-dependent binding curves for hundreds of kinases, allowing for the determination of IC50 values and a comprehensive selectivity profile. |[15][16] | Cellular Context | Cell or tissue lysates, preserving native protein complexes and post-translational modifications. |[14] | Key Application | Unbiased kinase inhibitor selectivity profiling and off-target identification. |[13][14]
By employing the strategic combination of assays outlined in this guide, researchers can build a robust and comprehensive data package to validate the mechanism of action of this compound based drugs, thereby accelerating their journey from discovery to clinical application.
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Benchmarking the Performance of 2-Methyl-2-(pyridin-2-YL)propan-1-amine as a Bidentate Ligand in Palladium-Catalyzed Cross-Coupling Reactions
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: The Quest for Efficient Catalysis and the Promise of Pyridyl-Amine Ligands
In the landscape of modern synthetic chemistry, the development of highly efficient and selective catalytic systems is a cornerstone of innovation, particularly in the pharmaceutical and materials science sectors. The performance of a transition metal catalyst is intrinsically linked to the nature of its coordinating ligands, which modulate its electronic and steric properties, thereby influencing its activity, stability, and selectivity. Among the vast array of ligand architectures, pyridyl-amine scaffolds have garnered significant attention due to their straightforward synthesis, stability, and the versatile coordination chemistry afforded by their bidentate N,N-donor atoms.[1]
This guide focuses on benchmarking the performance of 2-Methyl-2-(pyridin-2-YL)propan-1-amine , a readily accessible pyridyl-amine ligand. Its structure, featuring a pyridine ring and a primary amine connected by a gem-dimethyl bridge, suggests its potential as a robust chelating ligand for various transition metals. The gem-dimethyl group can enforce a specific geometry upon coordination, which may have a profound impact on the catalytic activity.
The objective of this guide is to provide a comprehensive framework for evaluating the performance of this compound in a well-defined catalytic reaction and to compare it against established, commercially available ligands. By following the detailed protocols and data analysis procedures outlined herein, researchers can generate robust, comparative data to assess the viability of this ligand for their specific applications.
Conceptual Framework: Why Benchmark and What to Measure?
Benchmarking is a critical process in catalyst development. It provides a quantitative measure of a new ligand's performance relative to existing standards, enabling informed decisions about its potential for further development and application. The primary metrics for evaluating catalyst performance in cross-coupling reactions include:
-
Reaction Yield (%): The amount of desired product obtained relative to the theoretical maximum.
-
Turnover Number (TON): The number of moles of product formed per mole of catalyst before it becomes deactivated. A higher TON indicates a more robust and efficient catalyst.
-
Turnover Frequency (TOF): The turnover number per unit of time, reflecting the speed of the catalytic cycle.
-
Selectivity: The ratio of the desired product to undesired byproducts.
For this guide, we will focus on the Suzuki-Miyaura cross-coupling reaction as the benchmark transformation. This reaction is one of the most widely used methods for the formation of carbon-carbon bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[2][3][4]
Comparative Ligands
To provide a meaningful benchmark, the performance of this compound will be compared against two widely used and commercially available ligands representing different classes:
-
Triphenylphosphine (PPh₃): A common, monodentate phosphine ligand often used as a baseline standard in palladium-catalyzed reactions.
-
2,2'-Bipyridine (bpy): A classic bidentate nitrogen-containing ligand, providing a direct comparison to another N,N-chelating system.
Experimental Section: A Step-by-Step Guide to Benchmarking
This section provides detailed protocols for the synthesis of the ligand-palladium pre-catalyst and for conducting the Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
While this ligand is commercially available from several suppliers, a synthetic route is provided for researchers who may wish to synthesize it or its derivatives. A common method involves the reaction of 2-acetylpyridine with a suitable source of ammonia and a reducing agent. A plausible synthetic pathway is outlined below.
DOT Script for Synthesis Workflow
Sources
A Comparative Guide to the In Vitro and In Vivo Evaluation of 2-Methyl-2-(pyridin-2-YL)propan-1-amine Derivatives
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological profiles of derivatives based on the 2-Methyl-2-(pyridin-2-YL)propan-1-amine scaffold. We will delve into the key therapeutic targets for these compounds, present detailed experimental protocols for their evaluation, and offer a comparative analysis of their performance, drawing from established structure-activity relationships within the broader class of pyridin-2-yl-methylamine analogs. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and preclinical assessment of this promising chemical series.
Introduction: The Therapeutic Potential of the this compound Scaffold
The this compound core structure presents a versatile scaffold for the design of novel therapeutic agents. The presence of a pyridine ring, a primary amine, and a quaternary carbon atom offers unique steric and electronic properties that can be fine-tuned to achieve high affinity and selectivity for various biological targets.[1] Research into the broader class of pyridin-2-yl-methylamine derivatives has revealed significant potential in two primary therapeutic areas: the treatment of central nervous system (CNS) disorders, particularly depression and anxiety, through modulation of the serotonin 5-HT1A receptor, and as novel anti-infective agents targeting Mycobacterium tuberculosis.
This guide will focus on the comparative evaluation of derivatives for these two key applications, providing the necessary experimental frameworks and data to inform lead optimization and candidate selection.
Section 1: Targeting the Serotonin 5-HT1A Receptor for CNS Disorders
Derivatives of the pyridin-2-yl-methylamine class have been identified as potent and selective agonists of the 5-HT1A receptor.[2][3][4][5] Agonism at this receptor is a well-established mechanism for anxiolytic and antidepressant effects. The following sections detail the in vitro and in vivo methodologies for assessing the potential of this compound derivatives as novel CNS therapeutics.
In Vitro Evaluation of 5-HT1A Receptor Agonism
The initial assessment of a compound's activity at the 5-HT1A receptor involves determining its binding affinity and functional efficacy. A standard and reliable method for this is the radioligand binding assay.
Experimental Protocol: 5-HT1A Receptor Radioligand Binding Assay
This protocol outlines the steps to determine the binding affinity (Ki) of test compounds for the human 5-HT1A receptor.
Materials:
-
Human 5-HT1A receptor membrane preparation (e.g., from CHO-K1 cells stably expressing the receptor)
-
Radioligand: [³H]8-OH-DPAT (a potent 5-HT1A agonist)
-
Non-specific binding control: Serotonin or 8-OH-DPAT
-
Binding Buffer: 50 mM HEPES, 0.5% BSA, pH 7.4
-
Wash Buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4
-
96-well filter plates (GF/C) pre-coated with 0.5% polyethyleneimine (PEI)
-
Scintillation cocktail (e.g., Microscint20)
-
Scintillation counter (e.g., TopCount NXT)
Procedure:
-
Plate Preparation: Coat the 96-well filter plate with 0.5% PEI for 30 minutes at 4°C. Wash the plate three times with Wash Buffer.
-
Reaction Mixture: In a separate 96-well plate, prepare the reaction mixture containing the 5-HT1A receptor membrane preparation (typically 10 µg of protein), the radioligand [³H]8-OH-DPAT (at a concentration close to its Kd, e.g., 0.5 nM), and varying concentrations of the test compound in Binding Buffer. For determining non-specific binding, a high concentration of an unlabeled ligand (e.g., 10 µM 8-OH-DPAT) is used instead of the test compound.
-
Incubation: Incubate the reaction plate for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
Filtration: Transfer the binding mixtures to the pre-coated filter plate and filter rapidly.
-
Washing: Wash the filter plate three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate for 30 minutes, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.
Data Presentation: Comparative In Vitro 5-HT1A Receptor Binding Affinity
| Compound ID | R1-Substitution | R2-Substitution | Ki (nM) | Reference Compound (Ki, nM) |
| Hypothetical-01 | H | H | 15.2 | Buspirone (10.5) |
| Hypothetical-02 | 4-Fluoro | H | 5.8 | |
| Hypothetical-03 | H | 3-Chloro | 8.1 | |
| Hypothetical-04 | 4-Fluoro | 3-Chloro | 2.3 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate how comparative data would be presented. Actual values would be derived from experimental results.
Causality Behind Experimental Choices: The choice of [³H]8-OH-DPAT as the radioligand is due to its high affinity and selectivity for the 5-HT1A receptor, ensuring that the assay specifically measures binding to this target. The use of a non-specific binding control is crucial to differentiate between true receptor binding and non-specific interactions with the filter membrane or other components of the assay.
Experimental Workflow for In Vitro 5-HT1A Receptor Binding Assay
Caption: Workflow for the 5-HT1A receptor radioligand binding assay.
In Vivo Evaluation of Antidepressant-like Activity
Promising compounds from in vitro screening are advanced to in vivo models to assess their potential antidepressant effects. The Forced Swim Test (FST) is a widely used behavioral assay for this purpose.[6][7][8][9][10][11]
Experimental Protocol: Forced Swim Test in Rats
This protocol describes the procedure for the FST in rats to evaluate the antidepressant-like activity of test compounds.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Cylindrical containers (50 cm height, 20 cm diameter)
-
Water at 23 ± 1°C
-
Video recording equipment
-
Test compounds and vehicle control
Procedure:
-
Acclimation: Acclimate the rats to the testing room for at least 30 minutes before the experiment.
-
Pre-test Session (Day 1): Place each rat individually into a cylinder filled with water to a depth where the rat cannot touch the bottom. Allow the rat to swim for 15 minutes. After the session, remove the rat, dry it with a towel, and return it to its home cage.
-
Drug Administration (Day 2): Administer the test compound or vehicle control to the rats (e.g., intraperitoneally or orally) at a predetermined time before the test session (e.g., 30-60 minutes).
-
Test Session (Day 2): 24 hours after the pre-test session, place the rats back into the swim cylinders for a 5-minute test session.
-
Behavioral Scoring: Record the entire 5-minute session. An observer, blind to the treatment groups, should score the duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water).
-
Data Analysis: Compare the duration of immobility between the vehicle-treated group and the compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time is indicative of antidepressant-like activity.
Data Presentation: Comparative In Vivo Efficacy in the Forced Swim Test
| Compound ID | Dose (mg/kg, p.o.) | Immobility Time (seconds) | % Reduction in Immobility vs. Vehicle | Reference Compound (Immobility Time, s) |
| Vehicle | - | 180 ± 15 | - | - |
| Hypothetical-02 | 10 | 120 ± 12 | 33.3% | Imipramine (110 ± 10 at 20 mg/kg) |
| Hypothetical-04 | 10 | 95 ± 10 | 47.2% |
Note: The data in this table is hypothetical and for illustrative purposes.
Causality Behind Experimental Choices: The pre-test session on day one is crucial as it induces a state of "behavioral despair," making the animals more sensitive to the effects of antidepressants on day two. The water temperature is controlled to avoid inducing hypothermia, which could confound the behavioral results. Blinding the observer during scoring is essential to prevent bias.
Experimental Workflow for the Forced Swim Test
Caption: Workflow for the two-day forced swim test protocol in rats.
Section 2: Targeting MmpL3 for Anti-Tuberculosis Activity
A distinct therapeutic avenue for pyridin-2-yl-methylamine derivatives is their potential as inhibitors of the Mycobacterium tuberculosis membrane protein Large 3 (MmpL3). MmpL3 is an essential transporter involved in the export of mycolic acids, which are crucial components of the mycobacterial cell wall.[12][13] Inhibition of MmpL3 leads to bacterial death, making it an attractive target for novel anti-TB drugs.
In Vitro Evaluation of MmpL3 Inhibition
The primary in vitro assay to assess the anti-tubercular activity of compounds is the determination of their Minimum Inhibitory Concentration (MIC) against M. tuberculosis. The Resazurin Microtiter Assay (REMA) is a rapid, inexpensive, and reliable colorimetric method for this purpose.[7][14][15][16][17]
Experimental Protocol: Resazurin Microtiter Assay (REMA) for MIC Determination
This protocol details the steps to determine the MIC of test compounds against M. tuberculosis H37Rv.
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microtiter plates
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Test compounds and vehicle control (e.g., DMSO)
-
Positive control drug (e.g., Isoniazid)
Procedure:
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:20 in fresh 7H9 broth.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in 7H9 broth directly in the 96-well plate.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the test compounds. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 7 days.
-
Resazurin Addition: After 7 days, add 30 µL of the resazurin solution to each well.
-
Second Incubation: Re-incubate the plate at 37°C for 24-48 hours.
-
Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).
Data Presentation: Comparative In Vitro Anti-Tuberculosis Activity
| Compound ID | R1-Substitution | R2-Substitution | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference Compound (MIC, µg/mL) |
| Hypothetical-05 | H | H | > 64 | Isoniazid (0.05) |
| Hypothetical-06 | 4-Chloro | H | 8 | |
| Hypothetical-07 | H | 5-Nitro | 4 | |
| Hypothetical-08 | 4-Chloro | 5-Nitro | 0.5 |
Note: The data in this table is hypothetical and for illustrative purposes.
Causality Behind Experimental Choices: The use of resazurin as an indicator of cell viability is based on its reduction by metabolically active mycobacteria. This provides a clear and easily interpretable colorimetric readout. The 7-day initial incubation period is necessary to allow for the slow growth of M. tuberculosis.
Experimental Workflow for the Resazurin Microtiter Assay (REMA)
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the Resazurin Microtiter Assay (REMA).
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics for both CNS disorders and tuberculosis. The comparative in vitro and in vivo data, generated through the robust and validated protocols detailed in this guide, are essential for understanding the structure-activity relationships within this chemical series. By systematically modifying the substitutions on the pyridine ring and the amine functionality, and evaluating the resulting derivatives in these assays, researchers can effectively guide their lead optimization efforts and identify clinical candidates with superior efficacy and safety profiles.
References
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Palomino, J. C., Martin, A., Camacho, M., Guerra, H., Swings, J., & Portaels, F. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 46(8), 2720–2722. [Link]
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Skeiky, Y. A., & Ovendale, P. J. (2025). Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay. Journal of visualized experiments : JoVE. [Link]
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Martin, A., Camacho, M., Portaels, F., & Palomino, J. C. (2003). Resazurin microtiter assay plate testing of Mycobacterium tuberculosis susceptibilities to second-line drugs: rapid, simple, and inexpensive method. Journal of clinical microbiology, 41(8), 3628–3631. [Link]
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Martin, A., Portaels, F., & Palomino, J. C. (2005). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Journal of clinical microbiology, 43(7), 3517–3519. [Link]
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Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments : JoVE, (59), e3638. [Link]
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Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature protocols, 7(6), 1009–1014. [Link]
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Mphahlele, R. R., & Shai, L. J. (2019). Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting. African Journal of Laboratory Medicine, 8(1), 896. [Link]
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Noel, F., Guimarães, L. D., & de Mello, N. P. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Vascular pharmacology, 60(2), 97–103. [Link]
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McNeil, M. R., Dennison, D. M., Ioerger, T. R., & Parish, T. (2018). Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance. mBio, 9(5), e01633-18. [Link]
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Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Ameri, A. A. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(13), 5092. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15682917, (R)-2-methyl-1-(pyridin-2-yl)propan-1-amine. [Link]
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Mosher, M., Holmes, K., & Frost, K. (2003). Structure-Activity Relationships for the 9-(Pyridin-2'-Yl)- Aminoacridines. Molecules, 8(3), 315-323. [Link]
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El-Sayed, W. M., & El-Essawy, F. A. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research on Chemical Intermediates, 48(8), 3635-3657. [Link]
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Head-to-head comparison of different synthetic routes to 2-Methyl-2-(pyridin-2-YL)propan-1-amine
Introduction
2-Methyl-2-(pyridin-2-yl)propan-1-amine is a significant building block in medicinal chemistry, often incorporated into molecules targeting a range of biological pathways. Its tertiary carbon center adjacent to a pyridine ring and a primary amine functionality makes it a valuable scaffold for introducing specific steric and electronic properties in drug candidates. The efficient and scalable synthesis of this compound is therefore of considerable interest to researchers in drug development. This guide provides a head-to-head comparison of two distinct synthetic routes to this compound, offering insights into the practical considerations and chemical principles underpinning each approach. The routes discussed are based on established chemical transformations, with experimental details extrapolated from analogous procedures reported in the scientific literature.
Route 1: Synthesis via Reduction of 2-(Pyridin-2-yl)isobutyronitrile
This route hinges on the creation of the quaternary carbon center through nucleophilic substitution, followed by the reduction of a nitrile to the target primary amine. The key intermediate is 2-(pyridin-2-yl)isobutyronitrile.
Causality Behind Experimental Choices
The synthesis of the nitrile intermediate can be approached by the alkylation of 2-pyridylacetonitrile. The methylene protons of 2-pyridylacetonitrile are sufficiently acidic to be deprotonated by a strong base, creating a nucleophile that can react with a methylating agent. The use of a strong, non-nucleophilic base like sodium hydride is crucial to avoid side reactions. The subsequent reduction of the tertiary nitrile to the primary amine is a standard transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this purpose, offering high yields.[1]
Experimental Protocol
Step 1: Synthesis of 2-(Pyridin-2-yl)isobutyronitrile
-
To a stirred suspension of sodium hydride (2.2 eq.) in dry tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, a solution of 2-pyridylacetonitrile (1.0 eq.) in dry THF is added dropwise.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
Methyl iodide (2.5 eq.) is then added dropwise at 0 °C, and the mixture is stirred at room temperature overnight.
-
The reaction is quenched by the slow addition of water, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-(pyridin-2-yl)isobutyronitrile.
Step 2: Reduction to this compound
-
To a solution of 2-(pyridin-2-yl)isobutyronitrile (1.0 eq.) in dry THF at 0 °C under a nitrogen atmosphere, lithium aluminum hydride (1.5 eq.) is added portion-wise.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and water.
-
The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure.
-
The crude amine is purified by distillation under reduced pressure to yield this compound.
Visualizing the Pathway
Caption: Synthetic pathway for Route 1.
Route 2: Synthesis via Curtius Rearrangement of 2-Methyl-2-(pyridin-2-yl)propanoic Acid
This alternative pathway also utilizes the common intermediate, 2-(pyridin-2-yl)isobutyronitrile, but proceeds through its hydrolysis to a carboxylic acid, which then undergoes a Curtius rearrangement to furnish the target amine.[2][3]
Causality Behind Experimental Choices
The hydrolysis of the nitrile to a carboxylic acid is a classic transformation, typically achieved under strong acidic or basic conditions. The Curtius rearrangement provides a reliable method for converting a carboxylic acid to a primary amine with the loss of one carbon atom (as CO₂).[3][4] The use of diphenylphosphoryl azide (DPPA) is a common and relatively safe way to generate the necessary acyl azide in situ, which then rearranges to an isocyanate upon heating.[5] The isocyanate is subsequently hydrolyzed to the amine. This multi-step, one-pot procedure can be advantageous in terms of operational simplicity.
Experimental Protocol
Step 1: Synthesis of 2-Methyl-2-(pyridin-2-yl)propanoic Acid
-
A solution of 2-(pyridin-2-yl)isobutyronitrile (1.0 eq.) in concentrated hydrochloric acid is heated at reflux for 12 hours.
-
The reaction mixture is cooled to room temperature and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous solution is extracted with dichloromethane to remove any unreacted starting material.
-
The aqueous layer is then acidified to pH 4-5 with citric acid, leading to the precipitation of the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-methyl-2-(pyridin-2-yl)propanoic acid.
Step 2: Curtius Rearrangement to this compound
-
To a solution of 2-methyl-2-(pyridin-2-yl)propanoic acid (1.0 eq.) and triethylamine (1.2 eq.) in tert-butanol, diphenylphosphoryl azide (DPPA) (1.1 eq.) is added at room temperature.
-
The reaction mixture is heated at reflux for 4 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in a mixture of THF and 2M hydrochloric acid and stirred at room temperature for 2 hours to hydrolyze the intermediate Boc-protected amine.
-
The mixture is then basified with 2M sodium hydroxide and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to give this compound.
Visualizing the Pathway
Caption: Synthetic pathway for Route 2.
Head-to-Head Comparison of Synthetic Routes
| Parameter | Route 1: Nitrile Reduction | Route 2: Curtius Rearrangement | Analysis |
| Starting Materials | 2-Pyridylacetonitrile, Sodium Hydride, Methyl Iodide, LiAlH₄ | 2-(Pyridin-2-yl)isobutyronitrile, HCl, DPPA, Triethylamine, t-BuOH | Both routes can start from the same nitrile intermediate. Route 1 requires handling of highly reactive NaH and LiAlH₄. Route 2 uses DPPA, which is an azide and requires careful handling. |
| Number of Steps | 2 (from 2-pyridylacetonitrile) | 3 (from 2-pyridylacetonitrile) | Route 1 is shorter, which is generally preferable for overall yield and efficiency. |
| Overall Yield | Potentially higher due to fewer steps. Nitrile reductions are typically high-yielding. | May be lower due to the additional hydrolysis and rearrangement steps. | Route 1 is likely to provide a higher overall yield. |
| Scalability | Scalability of reactions involving NaH and LiAlH₄ requires specialized equipment and careful temperature control due to their high reactivity and exothermic nature. | The Curtius rearrangement is generally scalable, although the use of azides requires stringent safety protocols. The hydrolysis step is readily scalable. | Route 2 might be more amenable to large-scale synthesis in standard equipment, provided safety measures for azide use are in place. |
| Safety & Handling | Involves highly flammable and water-reactive reagents (NaH, LiAlH₄). Requires inert atmosphere and careful quenching. | Involves the use of an azide (DPPA), which can be explosive under certain conditions, and requires careful handling. The hydrolysis step uses concentrated acid. | Both routes have significant safety considerations. The choice may depend on the specific safety infrastructure available. |
| Purification | Purification involves standard extraction and column chromatography/distillation. | Purification involves extraction and column chromatography. The carboxylic acid intermediate in Route 2 may be purified by crystallization. | Purification methods are comparable for both routes. |
| Cost-Effectiveness | LiAlH₄ can be a significant cost factor on a large scale. | DPPA is a relatively expensive reagent. | A detailed cost analysis would depend on current reagent prices, but both routes involve costly reagents. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route 1 (Nitrile Reduction) is a more direct and shorter route, which is likely to result in a higher overall yield. However, it involves the use of highly reactive and hazardous reagents (sodium hydride and lithium aluminum hydride), which may pose challenges for scalability and require specialized handling procedures.
Route 2 (Curtius Rearrangement) is a longer route but may offer advantages in terms of scalability and the avoidance of metal hydrides. The key safety concern in this route is the use of an azide. The purification of the intermediate carboxylic acid by crystallization could be an advantage for achieving high purity.
The optimal choice between these two routes will depend on the specific requirements of the synthesis, including the desired scale, the available equipment and safety infrastructure, and cost considerations. For laboratory-scale synthesis where yield is a primary driver, Route 1 may be preferred. For larger-scale production where operational simplicity and the avoidance of highly reactive metal hydrides are prioritized, Route 2 presents a strong alternative, provided that appropriate safety measures for handling azides are implemented.
References
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LibreTexts. (2021, August 15). 24.6: Synthesis of Amines. In Chemistry LibreTexts. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Reductive amination. Retrieved from [Link]
- Podyacheva, E., et al. (n.d.). Hitchhiker's guide to reductive amination. [Source information not fully available in search results]
- Shakeri, M.-S., et al. (n.d.). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N. [Source information not fully available in search results]
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The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (n.d.). In PMC - NIH. Retrieved from [Link]
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The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. (n.d.). In Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
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Wang, X., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. [Link]
- CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents. (n.d.).
- EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents. (n.d.).
- US3637715A - Ammoxidation of 2-picoline to picolinonitrile - Google Patents. (n.d.).
- US5424437A - Process for preparing a 2-chloro-5-aminomethyl-pyridine - Google Patents. (n.d.).
- WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google Patents. (n.d.).
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Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
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ResearchGate. (n.d.). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Retrieved from [Link]
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Navigating the Structure-Activity Landscape of 2-Methyl-2-(pyridin-2-YL)propan-1-amine Analogs: A Comparative Guide
In the intricate world of drug discovery, understanding the relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of analogs based on the 2-Methyl-2-(pyridin-2-YL)propan-1-amine scaffold. By dissecting the impact of specific structural modifications, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide the design of more potent and selective therapeutic agents.
The this compound core, characterized by a pyridine ring linked to a gem-dimethyl ethylamine moiety, presents a versatile platform for targeting a range of biological entities. The strategic placement of the nitrogen atom within the pyridine ring and the conformational flexibility of the side chain are key determinants of its interactions with biological targets.[1] This guide will explore how substitutions on the pyridine ring and alterations to the propan-1-amine side chain influence the biological activity of these analogs, drawing upon comparative data from various studies on related pyridine-containing compounds.
The Criticality of the Pyridine Moiety: A Locus of Interaction
The pyridine ring is not merely a structural anchor but an active participant in molecular recognition. The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, a crucial interaction for binding to many protein targets. The aromaticity of the ring also allows for potential π-π stacking interactions with aromatic residues in a binding pocket.
Impact of Substitution on the Pyridine Ring
Systematic modification of the pyridine ring has been a cornerstone of SAR studies, revealing critical insights into the optimization of biological activity.
-
Position of Substitution: The placement of substituents on the pyridine ring significantly alters the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and selectivity. For instance, in a series of 6-substituted-2-pyridinylmethylamine derivatives developed as 5-HT1A receptor agonists, the nature and position of the substituent on the pyridine ring were found to be critically involved in the ability of the compounds to recognize and activate the receptor.[2]
-
Nature of Substituents: The introduction of various functional groups, ranging from simple alkyl and halo groups to more complex heterocyclic moieties, can dramatically modulate activity.
-
Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituent can influence the basicity of the pyridine nitrogen and its ability to form hydrogen bonds.
-
Bulky vs. Compact Groups: Steric hindrance plays a crucial role. In some cases, bulky substituents can enhance binding by occupying specific hydrophobic pockets, while in others, they may lead to steric clashes and a loss of activity. For example, in a study of pyridine-2-methylamine derivatives as MmpL3 inhibitors, the introduction of a bulky N-8-azaspiro[4.5]decyl group led to a four-fold increase in activity, likely by inserting deeper into a hydrophobic pocket.[1]
-
The following table summarizes the observed effects of pyridine ring substitutions on the activity of related pyridine-containing compounds.
| Modification | Position | Substituent Type | Observed Effect on Activity | Example Target/Activity | Reference |
| Addition of a methyl group | 5 | Electron-donating | Synergistically enhanced 5-HT1A agonist properties when combined with a 6-methylamino substituent. | 5-HT1A Receptor Agonism | [3] |
| Addition of a methylamino group | 6 | Electron-donating/H-bond donor | Synergistically enhanced 5-HT1A agonist properties when combined with a 5-methyl substituent. | 5-HT1A Receptor Agonism | [3] |
| Addition of an oxazol-5-yl group | 6 | Heterocyclic | Potent 5-HT1A agonist activity. | 5-HT1A Receptor Agonism | [2] |
| Addition of an azetidino group | 6 | Cyclic amine | Potent 5-HT1A agonist activity. | 5-HT1A Receptor Agonism | [2] |
| Addition of a phenyl ring | 6 | Aromatic | Critical for MSK1 inhibitory activity. | MSK1 Inhibition | [4] |
| Addition of a 3-chloro group to the 6-phenyl substituent | - | Electron-withdrawing | Improved MSK1 inhibitory activity compared to the unsubstituted phenyl analog. | MSK1 Inhibition | [4] |
The Propan-1-amine Side Chain: Fine-Tuning Potency and Selectivity
The this compound side chain is another key area for structural modification to optimize pharmacological properties.
The Role of the Amine Group
The primary amine group is a critical pharmacophoric feature, often involved in salt bridge formation or hydrogen bonding with the target protein.
-
Substitution on the Amine: N-alkylation or N-acylation can significantly impact activity. For example, in the context of MmpL3 inhibitors, replacing methylene amines with amides resulted in a significant decrease in activity, likely due to the loss of a crucial hydrogen bond.[1]
The Gem-Dimethyl Group
The gem-dimethyl groups on the carbon adjacent to the amine are not merely passive spacers. They introduce a specific steric bulk that can influence the molecule's conformation and its fit within a binding site. Altering the size of these alkyl groups can be a strategy to probe the dimensions of the binding pocket.
Experimental Protocols for SAR Evaluation
To establish a robust SAR, a battery of well-defined experimental assays is essential. The following are representative protocols for evaluating the biological activity of this compound analogs.
Protocol 1: In Vitro Receptor Binding Assay
This protocol is designed to determine the binding affinity of the synthesized analogs to a specific target receptor.
Objective: To quantify the binding affinity (Ki) of test compounds for a target receptor.
Materials:
-
Cell membranes expressing the target receptor.
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]-ligand).
-
Test compounds (analogs of this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate salts).
-
96-well filter plates.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Preparation: Thaw the cell membranes on ice. Dilute the test compounds to the desired concentrations in the binding buffer.
-
Incubation: In each well of the 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and the test compound at various concentrations.
-
Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plates to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Functional Cell-Based Assay (e.g., cAMP Accumulation Assay)
This protocol assesses the functional activity of the compounds (agonist or antagonist) at a G-protein coupled receptor (GPCR).
Objective: To determine the effect of test compounds on intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells stably expressing the target GPCR.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and supplements.
Methodology:
-
Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with the test compounds at various concentrations for a specific duration.
-
Stimulation: Add forskolin to stimulate cAMP production. For antagonist testing, co-incubate with a known agonist.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the test compound concentration. For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, determine the IC50 value.
Visualizing Structure-Activity Relationships
To better conceptualize the key SAR trends, the following diagrams illustrate the critical structural features and their impact on activity.
Caption: Key modification points on the this compound scaffold.
Sources
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A Comparative Analysis of Pyridine-Containing Compounds in Oncology: A Guide for Drug Development Professionals
The pyridine scaffold, a six-membered aromatic ring containing a nitrogen atom, stands as a cornerstone in medicinal chemistry, demonstrating remarkable versatility in the design of novel therapeutic agents.[1][2] Its unique electronic properties and synthetic tractability have propelled the development of a diverse array of pyridine-containing compounds with significant anticancer activity.[1][3] This guide provides a comprehensive comparative analysis of these compounds, offering experimental data, mechanistic insights, and detailed protocols to inform and guide researchers and drug development professionals in the oncology space.
The Enduring Significance of the Pyridine Moiety in Anticancer Drug Design
The pyridine ring is a privileged structure in drug discovery, capable of engaging in a wide range of non-covalent interactions with biological macromolecules.[4] This inherent versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of potent and selective anticancer agents.[1] Pyridine derivatives have been shown to exert their anticancer effects through a multitude of mechanisms, including the induction of apoptosis, interference with cell cycle progression, and the inhibition of angiogenesis.[1][5] Several pyridine-based drugs, such as Sorafenib and Crizotinib, have already gained FDA approval, underscoring the clinical and commercial viability of this chemical class.[2][6]
Key Classes of Pyridine-Containing Anticancer Agents: A Comparative Overview
The landscape of pyridine-based anticancer agents is diverse, encompassing a range of structural motifs and therapeutic targets. This section will delve into some of the most promising classes, presenting their mechanisms of action and comparative efficacy data.
Pyridine-Urea Derivatives: Targeting Kinase Signaling
A significant class of pyridine-containing compounds are the pyridine-ureas, which have demonstrated potent inhibitory activity against various kinases crucial for tumor growth and survival.[6]
Mechanism of Action: A primary target for many pyridine-urea derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][6] By inhibiting VEGFR-2 phosphorylation, these compounds can effectively disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1]
Below is a diagram illustrating the inhibition of the VEGFR-2 signaling pathway by pyridine-urea derivatives.
Caption: Inhibition of VEGFR-2 signaling by pyridine-urea derivatives.
Comparative Efficacy: A study by Rostom et al. provides a detailed comparative analysis of novel pyridine-urea derivatives.[7] The in vitro growth inhibitory activity of these compounds against the MCF-7 breast cancer cell line and their inhibitory effects on VEGFR-2 are summarized below.
| Compound | R Substituent | MCF-7 IC₅₀ (µM) after 48h[7] | MCF-7 IC₅₀ (µM) after 72h[7] | VEGFR-2 IC₅₀ (µM)[7] |
| 8b | 4-CH₃ | 4.31 | 3.22 | 5.0 |
| 8d | 4-Cl | 3.88 | 2.11 | 6.21 |
| 8e | 4-Br | 0.22 | 0.11 | 3.93 |
| Doxorubicin | - | 1.93[6] | - | Not Applicable |
| Sorafenib | - | 4.50[6] | - | - |
Notably, compound 8e exhibited significantly higher potency against the MCF-7 cell line than the standard reference drug, doxorubicin.[6][7]
Fused Pyridine Heterocycles: Expanding the Chemical Space
Fusing the pyridine ring with other heterocyclic systems, such as pyrazole, triazole, or thiophene, has led to the discovery of novel anticancer agents with improved efficacy and selectivity.[3][8]
Mechanism of Action: The mechanisms of action for fused pyridine heterocycles are varied and depend on the specific ring system. For instance, pyrazolopyridines have shown promise as anticancer agents due to their structural similarity to purines, allowing them to act as antagonists in various biological processes.[9] Thienopyridines have also demonstrated effectiveness in treating drug-resistant cancers.[1]
Comparative Efficacy: Research on quinoline pyrazole pyridine hybrids has identified lead molecules with pronounced activity against A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cell lines, targeting the Epidermal Growth Factor Receptor (EGFR).[10]
Pyridine-Containing Metal Complexes: A Synergistic Approach
The complexation of pyridine derivatives with metal ions, particularly copper(II), has emerged as a promising strategy to enhance their anticancer activity.[11] These complexes can overcome limitations of organic compounds, such as poor solubility and rapid metabolism.[11]
Mechanism of Action: Pyridine-based Cu(II) complexes can induce apoptosis in cancer cells.[11] The chelation of the metal ion can lead to higher cytotoxicity compared to the ligand alone.[11]
Comparative Efficacy: A pyridine-based doubly chloro-bridged dimeric Cu(II) complex, CP2, showed excellent activity against the HepG2 cancer cell line with an IC₅₀ of 40 ± 7 µM, while exhibiting minimal cytotoxicity against normal blood cells.[11]
Experimental Protocols for Anticancer Activity Assessment
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. This section details the methodologies for two key assays used to evaluate the anticancer activity of pyridine-containing compounds.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyridine-containing compounds for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT Assay.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Principle: The assay measures the phosphorylation of a substrate by the VEGFR-2 kinase. Inhibition of the kinase results in a decreased phosphorylation signal.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.
-
Compound Addition: Add the pyridine-containing compounds at various concentrations. Include a positive control inhibitor (e.g., Sorafenib).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the control and determine the IC₅₀ value.
Future Directions and Overcoming Challenges
Despite the significant promise of pyridine-containing compounds, several challenges remain, including systemic toxicity, poor selectivity, and the development of drug resistance.[1][3] Future research should focus on:
-
Nanotechnology-based drug delivery systems: To improve bioavailability and therapeutic index.[1][3]
-
Design of covalent inhibitors: For enhanced potency and duration of action.[3]
-
Development of hybrid pharmacophores: To target multiple cancer pathways simultaneously and overcome drug resistance.[1]
The continued exploration of the vast chemical space offered by the pyridine scaffold, coupled with rational drug design and innovative delivery strategies, will undoubtedly lead to the development of the next generation of effective and safe anticancer therapies.
References
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- Pyridine Moiety: Recent Advances in Cancer Treatment. Indian J Pharm Sci. (2021).
- Recent advances and therapeutic journey of pyridine-based Cu(II) complexes as potent anticancer agents: a review (2015–2022). Journal of the Iranian Chemical Society. (2023).
- RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. (2025).
- Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). PubMed. (2021).
- Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Bentham Science. (2022).
- Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC. (n.d.).
- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. ResearchGate. (2022).
- Comparative Analysis of Pyridine-Urea Derivatives as Potential Anticancer Agents. Benchchem. (2025).
- Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. (2023).
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Safety Operating Guide
A Guide to the Safe Disposal of 2-Methyl-2-(pyridin-2-YL)propan-1-amine
This document provides a detailed operational and logistical guide for the proper disposal of 2-Methyl-2-(pyridin-2-YL)propan-1-amine. As a niche chemical compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, the procedural guidance herein is synthesized from the known hazards of its primary structural components: the pyridine ring and the primary amine functional group. This approach ensures a conservative and safety-first methodology, empowering researchers to manage this chemical waste stream responsibly and in compliance with general laboratory safety standards.
Hazard Assessment and Waste Classification
The foundational principle of safe disposal is a thorough understanding of the compound's potential hazards. This compound must be unequivocally classified as hazardous chemical waste . This classification is derived from the toxicological profiles of its parent structures.
-
Pyridine Moiety : Pyridine and its derivatives are recognized as harmful substances.[1] They can be toxic if swallowed, inhaled, or come into contact with skin, and are known irritants to the skin and eyes.[1] Any waste containing pyridine compounds, including residues and contaminated materials, is considered hazardous waste and must be managed under federal and state regulations.[2]
-
Amine Functional Group : Amines as a class of organic compounds can be corrosive, toxic, and harmful to aquatic life, necessitating their segregation from general waste and sewer systems.[3][4]
All waste streams containing this compound—including the pure compound, solutions, contaminated labware, and used Personal Protective Equipment (PPE)—must be handled as hazardous.
Table 1: Extrapolated Hazard and Disposal Profile
Since specific quantitative data for this compound is not available, the following table extrapolates key safety and disposal parameters from analogous chemicals. This serves as a conservative guide for establishing laboratory protocols.
| Parameter | Guideline / Profile | Source Analogs |
| Waste Classification | Hazardous Waste | Pyridine, Aliphatic Amines[2][4] |
| Primary Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye damage/irritation, May cause respiratory irritation.[5] | Pyridine, 2-(Aminomethyl)pyridine[1][5] |
| Incompatible Materials | Strong oxidizing agents, Acids, Acid chlorides. | 1-Methylpyridine-2-one, 2-Picoline[6] |
| Recommended PPE | Chemical safety goggles, lab coat, chemical-resistant gloves (e.g., butyl rubber, double-layered nitrile).[1][7] | Pyridine, General Amine Handling[1][4][7] |
| Primary Disposal Route | Licensed Hazardous Waste Contractor (via Institutional EHS). Likely high-temperature incineration.[2][8] | Pyridine[2][8] |
Essential Safety Protocols: PPE and Engineering Controls
Prior to handling the chemical for any purpose, including disposal, the following safety measures are mandatory. This protocol is self-validating; adherence ensures a controlled and safe environment.
-
Engineering Controls : All handling and preparation of waste containers for this compound must occur within a properly functioning and certified laboratory chemical fume hood.[7] Ensure that an emergency eyewash station and safety shower are unobstructed and within a ten-second travel distance.[7]
-
Personal Protective Equipment (PPE) : A baseline of PPE is required at all times.
-
Eye Protection : Wear chemical safety goggles.[7]
-
Hand Protection : Wear appropriate chemical-resistant gloves. Nitrile gloves may not be sufficient for prolonged contact; consider butyl rubber or double-gloving with nitrile gloves as a prudent measure.[1][7]
-
Body Protection : A fully buttoned lab coat must be worn to protect from incidental skin contact.[7]
-
Step-by-Step Disposal Procedure
Proper disposal is a systematic process that begins at the point of waste generation. Following these steps ensures safety and regulatory compliance.
Step 1: Waste Segregation
Immediately segregate waste into distinct, clearly defined streams. The causality behind this step is to prevent inadvertent and dangerous chemical reactions within a single waste container.[4][9]
-
Liquid Waste : Collect all solutions containing this compound, including reaction mixtures and solvent rinsates, in a dedicated liquid hazardous waste container.
-
Solid Waste : Collect any solid form of the compound, along with contaminated disposable labware (e.g., weigh boats, spatulas, pipette tips), in a dedicated solid hazardous waste container.[1]
-
Contaminated PPE : All disposable PPE, such as gloves and bench paper that have become contaminated, must be collected in a separate, designated hazardous waste bag or container.[1]
Step 2: Waste Containment and Labeling
Proper containment is critical to prevent leaks and exposure.
-
Container Selection : Use containers made of a compatible material, such as high-density polyethylene (HDPE), that can be securely sealed.[1] The container must be in good condition, free of leaks or cracks.
-
Labeling : As soon as the first drop of waste is added, the container must be labeled.[7] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all chemical constituents and their approximate percentages.
-
The date of waste generation.
-
Step 3: Temporary On-Site Storage
Store sealed waste containers in a designated Satellite Accumulation Area (SAA).[1][10]
-
Location : The SAA should be a secure, well-ventilated area, away from general laboratory traffic.[1]
-
Segregation : Store the waste container away from incompatible materials, particularly strong acids and oxidizing agents, to mitigate reaction risks.[7][10]
-
Duration : Partially filled containers may remain in the SAA for up to one year, but a full container must be removed within three days.[10]
Step 4: Final Disposal
Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer.[4][11]
-
Contact EHS : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or an approved hazardous waste disposal contractor.[1]
-
Documentation : Follow all institutional procedures for waste pickup, which typically involves completing a chemical collection request form.[7]
Emergency Procedures: Spill Management
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel : Immediately alert others in the vicinity and evacuate the immediate area.
-
Don PPE : Before addressing the spill, don the appropriate PPE as described in Section 2.
-
Containment : Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow.[1][7]
-
Collection : Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[6][7]
-
Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[1]
-
Dispose : Collect all cleaning materials (wipes, absorbent pads) as hazardous waste.[1]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management of waste containing this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-2-(pyridin-2-YL)propan-1-amine
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2-Methyl-2-(pyridin-2-YL)propan-1-amine. The information herein is designed to build a deep, trust-based understanding of the necessary precautions by explaining the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the intrinsic hazards of this compound is the foundation of a robust safety plan. This compound is not merely a reagent; it is a chemical with a specific risk profile that dictates our protective strategy. According to its Safety Data Sheet (SDS), this substance presents a multi-faceted threat.
-
Flammability: The compound is classified as a Category 3 flammable liquid and vapor (H226), necessitating controls for ignition sources and static discharge.
-
Corrosivity: It is designated as causing severe skin burns and eye damage (H314, Category 1C). This is a critical designation, implying the material can cause irreversible tissue damage upon contact.
-
Toxicity: The chemical is toxic in contact with skin (H311, Category 3) and harmful if swallowed or inhaled (H302 + H332, Category 4). This systemic toxicity means that exposure, even without visible burns, can be dangerous.
-
Respiratory Irritation: It may cause respiratory irritation (H335), highlighting the danger of inhaling its vapors or aerosols.
This combination of flammability, corrosivity, and systemic toxicity demands a comprehensive approach to Personal Protective Equipment (PPE) that goes beyond standard laboratory minimums. The goal is to create an impermeable barrier between the researcher and the chemical.
Core PPE Requirements: Your First Line of Defense
Engineering controls, such as certified chemical fume hoods, are the primary method for exposure reduction and must always be used when handling this compound.[1][2] The following PPE is mandatory as the essential second layer of protection.
Eye and Face Protection
Due to the severe eye damage risk (H314), standard safety glasses are insufficient.
-
Chemical Splash Goggles: Must be worn at all times. They should meet the ANSI Z87.1 standard and provide a complete seal around the eyes to protect against splashes, mists, and vapors.[3]
-
Face Shield: A full-face shield must be worn over chemical splash goggles whenever there is a significant risk of splashing, such as during reagent transfer, reaction quenching, or when working with larger quantities.[3][4] The face shield protects the entire face from corrosive splashes, a critical precaution given the H314 classification.
Skin and Body Protection
Given the dual threat of severe burns (H314) and dermal toxicity (H311), skin protection is paramount.
-
Gloves:
-
Material: Chemically resistant gloves are required. Nitrile or neoprene gloves are commonly used, but it is crucial to consult the glove manufacturer’s chemical resistance guide to verify compatibility and determine the breakthrough time for this specific chemical.[5]
-
Practice: Double-gloving is strongly recommended to provide an additional layer of protection and to allow for the safe removal of the outer glove immediately following any suspected contact. Always inspect gloves for any signs of degradation or puncture before use.[3]
-
-
Laboratory Coat: A chemically resistant lab coat or apron is mandatory. Standard cotton lab coats will absorb the chemical and are not appropriate. The coat must have long sleeves and be fully buttoned.
-
Apparel: Long pants and fully enclosed, chemically resistant shoes are required to ensure no skin is exposed.[3] Polyester and acrylic clothing should be avoided in favor of cotton or other less flammable materials under the lab coat.[3]
Respiratory Protection
The classifications "harmful if inhaled" (H332) and "may cause respiratory irritation" (H335) necessitate stringent respiratory controls.
-
Primary Control: All handling of this compound must be performed within a properly functioning chemical fume hood to minimize vapor inhalation.[1][2]
-
Secondary Control: If there is a risk of exceeding exposure limits, such as during a spill, when handling large quantities, or if engineering controls are not feasible, a respirator is required. The use of a respirator must be part of a comprehensive respiratory protection program that complies with OSHA standards (29 CFR 1910.134) and includes medical evaluation and fit testing.[5] A full-face or half-mask air-purifying respirator (APR) with organic vapor cartridges would be a typical choice.[6][7]
Data Presentation & Visualization
Summary of Recommended PPE
| Protection Area | Required PPE | Hazard Mitigated | Rationale / Standard |
| Eyes & Face | Chemical Splash Goggles & Full Face Shield | Severe Eye Damage (H314), Splashes | Goggles provide a seal; the face shield protects the entire face from corrosive splashes.[4] Meets ANSI Z87.1.[3] |
| Hands | Double-layered, Chemically Resistant Gloves (e.g., Nitrile, Neoprene) | Toxic in Contact with Skin (H311), Severe Skin Burns (H314) | Prevents dermal absorption and chemical burns. Breakthrough time must be verified.[5] |
| Body | Chemically Resistant Lab Coat, Long Pants, Closed-toe Shoes | Toxic in Contact with Skin (H311), Severe Skin Burns (H314), Splashes | Ensures complete skin coverage to prevent contact with corrosive and toxic material.[3] |
| Respiratory | Chemical Fume Hood (Primary), Respirator (Secondary) | Harmful if Inhaled (H332), Respiratory Irritation (H335) | Fume hood contains vapors at the source. Respirator is for non-routine or emergency situations.[5] |
PPE Selection Workflow
Caption: PPE selection workflow based on task-specific risk assessment.
Operational and Disposal Plans
Trust in a protocol is built upon clear, repeatable steps that minimize ambiguity and the potential for error.
Experimental Protocol: PPE Donning and Doffing
Donning (Putting On) Sequence:
-
Verify Controls: Confirm the chemical fume hood is operational and the safety shower/eyewash station is unobstructed.
-
Inner Gloves: Don the first pair of chemically resistant gloves.
-
Lab Coat: Put on the chemically resistant lab coat, ensuring it is fully buttoned.
-
Goggles & Face Shield: Put on chemical splash goggles, followed by the full-face shield.
-
Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the lab coat.
Doffing (Taking Off) Sequence (to prevent self-contamination):
-
Outer Gloves: Remove the outer gloves by peeling them off without touching the external surface with your bare skin. Dispose of them immediately in a designated hazardous waste container.
-
Face Shield & Goggles: Remove the face shield, followed by the goggles, handling them only by the straps or sides. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton and remove the lab coat by rolling it down from the shoulders, keeping the contaminated exterior away from your body.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outside surface.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[8]
Disposal Plan
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical must be considered hazardous waste. Dispose of it in a clearly labeled, sealed container designated for solid chemical waste.[8]
-
Chemical Waste: The chemical itself and any contaminated solutions must be disposed of through a licensed chemical destruction plant or an approved waste disposal service.[9] Do not discharge this chemical or its containers into sewer systems or the general environment.[9]
-
Empty Containers: Containers should be triple-rinsed (with the rinsate collected as hazardous waste) before being punctured and disposed of, or offered for reconditioning according to institutional and local regulations.[9]
By adhering to these detailed protocols, you establish a system where safety is not an afterthought but an integral part of the scientific process, protecting yourself, your colleagues, and your research.
References
- SAFETY DATA SHEET for a related compound. (2025-11-06). Sigma-Aldrich.
- SAFETY DATA SHEET for 2-(Aminomethyl)pyridine. (2009-09-22). Fisher Scientific.
- SAFETY DATA SHEET for 1-Methylpyridine-2-one. (2024-08-07). Sigma-Aldrich.
- N,N-diethyl-3-pyridin-2-yl-propan-1-amine Safety D
- Chemical Safety: Personal Protective Equipment.University of California, Santa Barbara.
- Guidance for Selection of Personal Protective Equipment for MDI Users.American Chemistry Council.
- (3RS)-3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine Safety Data Sheet.European Directorate for the Quality of Medicines & Healthcare.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE).Health and Safety Authority.
- Personal Protective Equipment (PPE).CHEMM.
- Personal Protective Equipment. (2025-09-12). US EPA.
Sources
- 1. fishersci.com [fishersci.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. hsa.ie [hsa.ie]
- 5. americanchemistry.com [americanchemistry.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
